molecular formula C11H13NO4 B556427 N-Acetyl-D-tyrosine CAS No. 19764-32-0

N-Acetyl-D-tyrosine

Cat. No.: B556427
CAS No.: 19764-32-0
M. Wt: 223.22 g/mol
InChI Key: CAHKINHBCWCHCF-SNVBAGLBSA-N
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Description

N-Acetyl-D-tyrosine is a chiral derivative of the amino acid tyrosine, characterized by the addition of an acetyl group to the amino functional group. This modification significantly enhances the compound's water solubility compared to tyrosine itself, a property that is valuable for in vitro research applications where solubility is a concern . In a research context, this acetylated form can serve as a stable precursor in studies investigating amino acid metabolism, particularly pathways involving deacetylation enzymes. The D-isomer (dextrorotatory form) is of specific interest for probing enzyme stereospecificity, studying the properties of synthetic peptides, and investigating metabolic processes that differ from those of the more common L-form (levorotatory) . From a biochemical perspective, if deacetylated to D-tyrosine, it would enter metabolic pathways distinct from its L-counterpart. L-tyrosine is a crucial precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) and thyroid hormones . The D-isomer is not typically incorporated into proteins and is not a natural substrate for these biosynthetic pathways in humans, making it a useful tool for controlled experimental setups. Potential research applications for this compound include use as a reference standard in analytical chemistry, particularly in chromatographic methods for separating enantiomers, and as a component in the study of enzyme kinetics and mechanisms. It may also be used in investigations of bacterial cell wall synthesis, where D-amino acids play a role . This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, and is not intended for human or veterinary consumption. Researchers should handle this compound in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid
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InChI

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHKINHBCWCHCF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
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Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
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DSSTOX Substance ID

DTXSID50173450
Record name N-Acetyl-D-tyrosine
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Molecular Weight

223.22 g/mol
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CAS No.

19764-32-0
Record name N-Acetyl-D-tyrosine
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Record name N-Acetyl-D-tyrosine
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Record name N-Acetyl-D-tyrosine
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Foundational & Exploratory

N-Acetyl-D-tyrosine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of N-Acetyl-D-tyrosine. As the enantiomer of the more common N-Acetyl-L-tyrosine, this compound is of significant interest in chiral chemistry, drug development, and as a stereospecific building block. This document outlines key physicochemical data, detailed experimental protocols, and relevant biochemical context.

Core Chemical Properties and Structure

This compound is an acetylated derivative of the non-proteinogenic amino acid D-tyrosine. The acetylation of the primary amine group increases its stability and modifies its solubility profile. The core structure consists of a central chiral carbon (alpha-carbon) with the (R)-configuration, bonded to an acetylamino group, a carboxylic acid group, a methylene group, and a 4-hydroxybenzyl (phenol) side chain.

Physicochemical Properties

The quantitative properties of this compound are summarized below. It is important to note that while many physical properties are identical to its L-enantiomer, the optical rotation is equal in magnitude but opposite in direction.

PropertyValueReference(s)
IUPAC Name (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid[1]
CAS Number 19764-32-0[1]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.22 g/mol [1]
Appearance White to cream crystalline powder or crystals[2]
Melting Point 149-155 °C (data for L-isomer)[2][3]
Solubility in Water 25 mg/mL (data for L-isomer)[4][5]
Solubility in Ethanol Soluble (25 mg/mL) (data for L-isomer)[4][5]
Specific Optical Rotation Inferred as -47° to -49° (c=1 in water)[2]

Note: The specific optical rotation for the D-isomer is inferred to be the negative value of the experimentally determined range for the L-isomer (+47° to +49°).

Structural Identifiers
Identifier TypeValueReference(s)
SMILES CC(=O)N--INVALID-LINK--C(=O)O[1]
InChI InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m1/s1[1]
InChIKey CAHKINHBCWCHCF-SNVBAGLBSA-N[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Chemical Synthesis via Acetylation of D-Tyrosine

This protocol describes the N-acetylation of D-tyrosine using acetic anhydride under alkaline conditions. This method is adapted from established procedures for the L-isomer.[6]

Materials:

  • D-Tyrosine

  • 30% (w/v) Sodium Hydroxide (NaOH) solution

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Dissolution: In a suitable reaction vessel, disperse D-tyrosine in deionized water. With vigorous stirring, slowly add 30% NaOH solution dropwise until the D-tyrosine is completely dissolved, achieving a pH of approximately 11-12.

  • Acetylation: Cool the solution in an ice bath to below 10°C. While maintaining the temperature, slowly add 1.05 molar equivalents of acetic anhydride dropwise. Simultaneously, add 30% NaOH solution as needed to maintain the pH of the reaction mixture between 8 and 10.

  • Hydrolysis of Byproducts: After the addition of acetic anhydride is complete, adjust the pH to approximately 11.5 with 30% NaOH solution and stir for 20-30 minutes at room temperature. This step helps to hydrolyze any O-acetylated byproducts.

  • Precipitation: Slowly acidify the reaction mixture with concentrated HCl while stirring. This compound will precipitate as the pH approaches its isoelectric point (pH ~1.7).

  • Isolation: Cool the mixture in an ice bath for at least one hour to ensure complete precipitation. Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

start_end start_end process process reagent reagent condition condition output output start Start dissolve Dissolve D-Tyrosine in Aqueous NaOH start->dissolve acetylate Acetylation Reaction dissolve->acetylate reagent_naoh1 30% NaOH reagent_naoh1->dissolve condition_temp < 10°C acetylate->condition_temp condition_ph1 Maintain pH 8-10 (add 30% NaOH) acetylate->condition_ph1 hydrolyze Hydrolyze Byproducts acetylate->hydrolyze reagent_ac2o Acetic Anhydride reagent_ac2o->acetylate condition_ph2 Adjust pH to ~11.5 hydrolyze->condition_ph2 precipitate Acidify & Precipitate hydrolyze->precipitate condition_ph3 Adjust pH to ~1.7 precipitate->condition_ph3 isolate Isolate Crude Product precipitate->isolate reagent_hcl Conc. HCl reagent_hcl->precipitate output_crude Crude this compound isolate->output_crude end End output_crude->end substrate substrate process process enzyme enzyme product product separation separation sub N-Acetyl-DL-Tyrosine (Racemic Mixture) enz_react Enzymatic Deacetylation sub->enz_react mixture Mixture: - D-Tyrosine - N-Acetyl-L-Tyrosine - Acetate enz_react->mixture d_acylase Immobilized D-Acyl Hydrolase d_acylase->enz_react sep Separation (e.g., pH Adjustment & Precipitation) mixture->sep prod_d Isolated D-Tyrosine sep->prod_d Less Soluble prod_l Recovered N-Acetyl-L-Tyrosine sep->prod_l More Soluble

References

The Biological Significance of N-Acetylated D-Amino Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-acetylated D-amino acids (NADAs) represent a unique class of molecules at the intersection of stereochemistry and metabolism. Historically viewed as metabolic byproducts or detoxification agents, emerging research has unveiled their significant and diverse biological roles, ranging from neurotransmission and metabolic regulation to potential therapeutic interventions in a variety of diseases. This in-depth technical guide provides a comprehensive overview of the core biological significance of NADAs, intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for their analysis, and visualizes the complex pathways in which they participate.

Introduction

D-amino acids, once considered anomalies in the L-amino acid-dominated biological landscape, are now recognized as crucial players in prokaryotic and eukaryotic physiology. The N-acetylation of these D-amino acids adds another layer of complexity and functional diversity. This guide will explore the enzymatic machinery governing the synthesis, racemization, and degradation of NADAs, delve into the specific functions of prominent members of this molecular class, and provide practical methodologies for their study. A deeper understanding of NADAs is poised to unlock novel diagnostic and therapeutic avenues in neuroscience, metabolic disorders, and beyond.

Metabolism of N-Acetylated D-Amino Acids

The cellular concentration and activity of NADAs are tightly regulated by a trio of key enzyme classes: D-amino acid N-acetyltransferases (DNTs) for their synthesis, N-acylamino acid racemases (NAAARs) for the interconversion between D- and L-isomers, and D-aminoacylases for their degradation.

Synthesis: D-Amino Acid N-Acetyltransferase (DNT)

The primary route for the synthesis of NADAs is through the action of D-amino acid N-acetyltransferases (EC 2.3.1.36). These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of a D-amino acid.[1]

Reaction: Acetyl-CoA + a D-amino acid ⇌ CoA + an N-acetyl-D-amino acid

A well-characterized example is the D-amino acid N-acetyltransferase from Saccharomyces cerevisiae, encoded by the HPA3 gene.[2] This enzyme exhibits broad substrate specificity, acting on a wide range of D-amino acids, and is believed to play a role in the detoxification of D-amino acids.[2] The kinetic mechanism of Hpa3p follows an ordered bi-bi reaction, where acetyl-CoA binds first, and CoA is the last product to be released.[2]

Racemization: N-Acylamino Acid Racemase (NAAAR)

N-acylamino acid racemases (EC 5.1.1.10) are enzymes that catalyze the stereoinversion of N-acetylated amino acids, facilitating the interconversion between N-acetyl-D-amino acids and their corresponding L-enantiomers.[3][4] This enzymatic activity is of significant industrial interest for the production of enantiomerically pure amino acids.[3][5]

Reaction: N-acetyl-D-amino acid ⇌ N-acetyl-L-amino acid

The NAAAR from the bacterium Deinococcus radiodurans has been structurally and kinetically characterized.[3] It functions as a homooctamer and contains a catalytic framework that facilitates the 1,1-proton exchange at the α-carbon of N-acylamino acids.[3]

Degradation: D-Aminoacylase

D-aminoacylases (EC 3.5.1.81), also known as N-acyl-D-amino acid deacylases, catalyze the hydrolysis of N-acetyl-D-amino acids to yield a D-amino acid and acetate. This represents a key catabolic pathway for NADAs.

Reaction: N-acetyl-D-amino acid + H₂O → D-amino acid + Acetate

These enzymes are utilized in industrial applications, often in tandem with racemases, for the kinetic resolution of racemic N-acetyl-amino acids to produce pure D-amino acids.

Below is a DOT script visualizing the central metabolic pathways of N-acetylated D-amino acids.

NADA_Metabolism Metabolism of N-Acetylated D-Amino Acids D_AA D-Amino Acid NADA N-Acetyl-D-Amino Acid D_AA->NADA D-Amino Acid N-Acetyltransferase (DNT) AcetylCoA Acetyl-CoA AcetylCoA->NADA NADA->D_AA D-Aminoacylase NALA N-Acetyl-L-Amino Acid NADA->NALA N-Acylamino Acid Racemase (NAAAR) CoA CoA NADA->CoA Acetate Acetate NADA->Acetate H2O H₂O H2O->D_AA

Metabolic pathways of N-acetylated D-amino acids.

Biological Roles of Specific N-Acetylated D-Amino Acids

While research into the specific functions of individual NADAs is ongoing, several key molecules have emerged with significant biological activities.

N-Acetyl-D-Leucine in Neurological Disorders

N-acetyl-leucine, particularly as a racemic mixture (N-acetyl-DL-leucine), has been used for the treatment of ataxia.[6] The therapeutic effect is primarily attributed to the L-enantiomer, N-acetyl-L-leucine, which appears to act as a pro-drug for L-leucine and has a unique transport mechanism into the brain via the monocarboxylate transporter.[7][8] However, the pharmacokinetics of the D-enantiomer, N-acetyl-D-leucine, differ significantly, suggesting distinct biological handling.[9]

The proposed mechanism of action for N-acetyl-L-leucine involves the enhancement of cerebral glucose metabolism, particularly in the cerebellum, which may help restore neuronal function in ataxic conditions.[7][10][11] It is also suggested to modulate cellular pH by facilitating lactate efflux and to regulate autophagy by inhibiting the mTORC1 pathway.[10] In models of Parkinson's disease, N-acetyl-L-leucine has been shown to reduce levels of pathological pS129-alpha-synuclein and upregulate lysosomal, mitochondrial, and synaptic proteins.

The following diagram illustrates the proposed mechanism of action for N-acetyl-leucine in neurons.

NAL_Mechanism Proposed Mechanism of N-Acetyl-Leucine in Neurons cluster_extracellular Extracellular Space cluster_neuron Neuron NAL N-Acetyl-Leucine MCT1 Monocarboxylate Transporter 1 (MCT1) NAL->MCT1 Uptake NAL_in N-Acetyl-Leucine MCT1->NAL_in Lactate_out Lactate MCT1->Lactate_out Lactate Efflux Leucine Leucine NAL_in->Leucine Deacetylation mTORC1 mTORC1 Leucine->mTORC1 Inhibition Glucose_Metabolism Glucose Metabolism Leucine->Glucose_Metabolism Enhancement Autophagy Autophagy mTORC1->Autophagy Inhibition Neuronal_Function Improved Neuronal Function Autophagy->Neuronal_Function Neuroprotection ATP ATP Glucose_Metabolism->ATP ATP->Neuronal_Function

Proposed mechanism of N-acetyl-leucine in neurons.
N-Acetyl-D-Tryptophan

N-acetyl-tryptophan exists in both D- and L-enantiomeric forms, with studies indicating distinct biological activities. While N-acetyl-L-tryptophan has demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS) by inhibiting mitochondrial cytochrome c release, the D-enantiomer, N-acetyl-D-tryptophan, shows no such protective effect.[12] N-acetyl-D-tryptophan is considered a secondary metabolite and has been identified in the blood.[13] Its potential applications are being explored in pharmaceutical development.

Other N-Acetylated D-Amino Acids
  • N-Acetyl-D-Alanine: This molecule is a metabolite found in Saccharomyces cerevisiae and is used as a substrate to characterize D-aminoacylases.[14][15]

  • N-Acetyl-D-Methionine: The racemic N-acetyl-DL-methionine is used as a dietary supplement and pharmaceutical ingredient, serving as a source of methionine and exhibiting antioxidant properties.[16] Endogenous N-acetyl-methionine has been detected in human and mouse brain tissue, suggesting a potential physiological role.[17][18]

  • N-Acetyl-D-Phenylalanine: This is a derivative of D-phenylalanine and has been reported in various organisms.[19][20] N-acetyl-L-phenylalanine is found in the blood and urine of individuals with phenylketonuria, suggesting a role in detoxification.[9]

Quantitative Data

The quantification of NADAs in biological matrices is essential for understanding their physiological and pathological roles. The following tables summarize available quantitative data.

Table 1: Pharmacokinetic Parameters of N-Acetyl-D-Leucine in Mice

ParameterValueConditionsReference
Limit of Detection (LOD)10 ng/mLMouse Plasma[9]
Limit of Quantification (LOQ)25 ng/mLMouse Plasma[9]

Data derived from studies on the pharmacokinetics of N-acetyl-DL-leucine enantiomers.

Table 2: Enzyme Kinetic Parameters for N-Acylamino Acid Racemase (NAAAR)

SubstrateKm (mM)Enzyme SourceReference
N-acetyl-D-methionine24.8Deinococcus radiodurans[3]
N-acetyl-L-methionine12.3Deinococcus radiodurans[3]

Experimental Protocols

Accurate analysis of NADAs requires robust and sensitive analytical methods capable of chiral separation. Below are detailed protocols for the analysis of NADAs in biological samples using LC-MS/MS and GC-MS.

Protocol 1: Chiral LC-MS/MS Quantification of N-Acetyl-D-Leucine in Plasma

This protocol is adapted from methodologies for the quantification of N-acetyl-leucine enantiomers in plasma and is suitable for pharmacokinetic studies.[12]

1. Sample Preparation:

  • To 50 µL of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing an appropriate internal standard (e.g., a stable isotope-labeled N-acetyl-D-leucine).
  • Vortex the mixture for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A chiral stationary phase column suitable for the separation of N-acetyl-amino acid enantiomers (e.g., a polysaccharide-based chiral column).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Develop a suitable gradient to achieve separation of the enantiomers. For example, start with a low percentage of mobile phase B, and gradually increase to elute the analytes.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 25 - 40°C.
  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Determine the specific precursor-to-product ion transitions for N-acetyl-D-leucine and the internal standard. This will require optimization.

The following diagram outlines the experimental workflow for this protocol.

LCMS_Workflow LC-MS/MS Workflow for N-Acetyl-D-Leucine Analysis Sample Plasma Sample (50 µL) Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Sample->Precipitation Centrifugation Centrifugation (14,000 x g, 10 min) Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection Separation Chiral HPLC Separation Injection->Separation Detection Tandem Mass Spectrometry (MRM Detection) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Workflow for LC-MS/MS analysis of N-acetyl-D-leucine.
Protocol 2: GC-MS Analysis of N-Acetylated Amino Acids in Microbial Samples

This protocol describes a general approach for the analysis of N-acetylated amino acids in microbial cultures, which often requires derivatization to increase volatility.[2][21]

1. Sample Preparation:

  • Centrifuge the microbial culture to pellet the cells.
  • Collect the supernatant (for extracellular metabolites) or lyse the cells (for intracellular metabolites).
  • Perform a liquid-liquid extraction to isolate the acidic metabolites, including NADAs.
  • Evaporate the organic phase to dryness.

2. Derivatization:

  • To the dried extract, add a derivatization reagent to convert the N-acetylated amino acids into volatile esters. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
  • Alternatively, a two-step derivatization involving esterification followed by acylation can be used.[5]
  • Esterification: Add acidified methanol and heat to form methyl esters.
  • Acylation: After removing the methanol, add an acylation reagent like pentafluoropropionic anhydride (PFPA) to derivatize the amino group.[22]
  • Incubate the reaction mixture at an elevated temperature (e.g., 60-100°C) for the time specified by the derivatization reagent manufacturer.

3. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a suitable capillary column.
  • Column: A chiral capillary column (e.g., Chirasil-Val) is necessary for the separation of D- and L-enantiomers.[23]
  • Carrier Gas: Helium at a constant flow rate.
  • Temperature Program: Develop a temperature gradient to separate the derivatized analytes. For example, start at a low temperature and ramp up to a high temperature.
  • Injection Mode: Splitless injection.
  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
  • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for identification.

N-Acetylated D-Amino Acids in the Gut Microbiome

The gut microbiota is a rich source of D-amino acids, which play roles in bacterial cell wall synthesis, biofilm regulation, and inter-species communication.[15][24][25] The production and metabolism of NADAs by the gut microbiome are less understood but represent a promising area of research. These molecules may act as signaling molecules within the gut ecosystem and between the microbiota and the host.[26] For instance, D-amino acids produced by gut bacteria can influence the host's innate immune response.[27] The N-acetylation of these D-amino acids could modulate their stability, transport, and biological activity, thereby influencing gut homeostasis and potentially impacting host health and disease.[28]

N-Acetylated D-Amino Acids as Biomarkers

The altered metabolism of amino acids is associated with numerous diseases, including neurodegenerative disorders.[13][29] N-acetylaspartate (NAA), an L-amino acid derivative, is a well-established biomarker for neuronal health, and its levels are often measured in the brain and cerebrospinal fluid (CSF) to monitor neurological diseases.[8] Given the emerging roles of NADAs in the central nervous system and other tissues, they hold potential as novel biomarkers for various pathological conditions. For example, the presence of specific NADAs in urine has been linked to inborn errors of metabolism, such as aminoacylase I deficiency.[2] Further research into the concentration of NADAs in easily accessible biological fluids like plasma and CSF in different disease states is warranted.[30][31][32][33]

Conclusion and Future Directions

The field of N-acetylated D-amino acids is rapidly evolving, moving beyond their initial perception as metabolic curiosities to being recognized as key players in a variety of biological processes. Their roles in neurological function, detoxification, and microbial signaling highlight their potential as targets for drug development and as diagnostic biomarkers. Future research should focus on:

  • Expanding the NADA repertoire: Identifying and characterizing the biological functions of a wider range of NADAs.

  • Quantitative profiling: Establishing comprehensive quantitative data on NADA levels in various tissues and biofluids in health and disease.

  • Elucidating mechanisms of action: Detailing the specific signaling pathways and molecular targets through which NADAs exert their effects.

  • Therapeutic development: Designing and testing NADA-based therapeutics for neurological and metabolic disorders.

The continued exploration of the biological significance of N-acetylated D-amino acids promises to yield valuable insights and innovative solutions for human health.

References

N-Acetyl-D-tyrosine: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-tyrosine, the D-enantiomer of the more commonly studied N-Acetyl-L-tyrosine (NALT), represents a niche but significant area of biochemical and pharmaceutical research. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and physicochemical properties of this compound. While the body of literature specifically focused on the D-isomer is less extensive than that for its L-counterpart, this paper collates the available data, presents detailed experimental protocols for synthesis and analysis, and utilizes visualizations to elucidate key concepts. The guide also draws comparisons with N-Acetyl-L-tyrosine to provide a comprehensive understanding of this class of acetylated amino acids.

Introduction: The Emergence of Acetylated Amino Acids

The story of this compound is intrinsically linked to the history of its parent compound, L-tyrosine, and the subsequent development of acetylated amino acids. L-tyrosine was first isolated from casein in cheese in 1846 by the German chemist Justus von Liebig, its name derived from the Greek word "tyros" for cheese.[1][2] L-tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of vital catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[3][4]

In the mid-20th century, researchers began to explore chemical modifications of amino acids to enhance their physical and chemical properties for various applications.[3] A primary motivation for the development of N-acetylated amino acids was to improve the poor water solubility of their parent compounds.[3] The acetylation of the amino group in L-tyrosine to form N-Acetyl-L-tyrosine (NALT) significantly increases its water solubility, making it a more suitable candidate for use in parenteral nutrition solutions.[3][5] While the L-form has been the subject of extensive research, the D-enantiomer, this compound, has also been synthesized and studied, albeit to a lesser extent.

Discovery and History of this compound

Specific historical accounts detailing the first discovery and synthesis of this compound are scarce in the scientific literature. Its history is largely intertwined with the broader exploration of D-amino acids and the methods developed for the synthesis and separation of chiral compounds. The synthesis of N-acetylated amino acids, including the racemic mixture of N-Acetyl-DL-tyrosine, became a common practice in organic chemistry. The subsequent resolution of these racemic mixtures into their constituent D- and L-enantiomers was a critical step for studying their distinct biological activities.

One of the primary methods for obtaining this compound has been through the enzymatic resolution of N-Acetyl-DL-tyrosine. This process involves the use of enzymes that selectively act on one enantiomer, allowing for the separation of the other. For instance, a patented method describes the preparation of D-tyrosine through the acylation of DL-tyrosine to produce N-acetyl-DL-tyrosine, followed by the use of a D-acylating hydrolase to selectively deacylate the this compound, enabling its separation from the unreacted N-Acetyl-L-tyrosine.[6] This indicates that the synthesis of this compound was often a means to an end—the production of D-tyrosine—rather than a primary research objective itself.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential applications. While extensive data is available for the L-enantiomer, key properties for the D-form have been reported.

PropertyThis compoundN-Acetyl-L-tyrosineL-Tyrosine
Molecular Formula C₁₁H₁₃NO₄[7]C₁₁H₁₃NO₄[3][5]C₉H₁₁NO₃[3]
Molecular Weight 223.22 g/mol [7]223.23 g/mol [5]181.19 g/mol [3]
Appearance White crystalline powderWhite crystalline powder[5][]White solid
Melting Point Not specified149-152 °C[5][9]>300 °C (decomposes)
Water Solubility Not specified25 mg/mL[5][9]0.45 mg/mL
Specific Rotation [α]²⁰D Not specified+46.5 to +49.0°[10]-10.6°
pKa Not specified3.15 (Predicted)[5]2.20, 9.11, 10.07
LogP -0.2 (Predicted)[7]0.04[11]0.26

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through two main routes: the acetylation of D-tyrosine or the acetylation of DL-tyrosine followed by chiral resolution.

Chemical Synthesis of N-Acetyl-DL-tyrosine

A common method for preparing the racemic mixture involves the acetylation of DL-tyrosine using acetic anhydride in an alkaline solution.

Experimental Protocol:

  • Dissolution: Suspend DL-tyrosine in deionized water.

  • Basification: Slowly add a 30% (w/v) sodium hydroxide (NaOH) solution dropwise with vigorous stirring until the DL-tyrosine is completely dissolved, achieving an alkaline pH.[12]

  • Acetylation: Cool the solution in an ice bath. While maintaining a low temperature, slowly add acetic anhydride (typically 1.05 molar equivalents) dropwise. Simultaneously, add 30% NaOH solution to maintain the pH of the reaction mixture between 8 and 10.[12]

  • Acidification: After the addition of acetic anhydride is complete, slowly add concentrated hydrochloric acid (HCl) to the reaction mixture with stirring to adjust the pH to approximately 1.5-2.2, causing the N-Acetyl-DL-tyrosine to precipitate.[12]

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from hot water or a suitable solvent like acetone.[13]

G cluster_synthesis Chemical Synthesis of N-Acetyl-DL-tyrosine DL_Tyrosine DL-Tyrosine Reaction_Mixture Reaction Mixture (Alkaline) DL_Tyrosine->Reaction_Mixture Dissolve in H2O Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Mixture Add dropwise NaOH NaOH (aq) NaOH->Reaction_Mixture Maintain pH 8-10 HCl HCl (aq) Acidification Acidification HCl->Acidification Adjust pH to ~1.7 N_Acetyl_DL_Tyrosine N-Acetyl-DL-tyrosine (Precipitate) Reaction_Mixture->Acidification Acetylation Acidification->N_Acetyl_DL_Tyrosine

Caption: Workflow for the chemical synthesis of N-Acetyl-DL-tyrosine.

Enzymatic Resolution of N-Acetyl-DL-tyrosine

To obtain the pure D-enantiomer, enzymatic resolution is a highly effective method. This process leverages the stereoselectivity of certain enzymes.

Experimental Protocol (Conceptual):

  • Dissolution: Dissolve the synthesized N-Acetyl-DL-tyrosine in a suitable buffer solution to a concentration of 0.5-1.0 mol/L. Adjust the pH to a range of 7-8.[6]

  • Enzymatic Reaction: Pass the N-acetyl-DL-tyrosine solution through an enzyme column containing an immobilized D-acylating hydrolase at a controlled temperature (e.g., 40-60 °C).[6] The enzyme will selectively hydrolyze the acetyl group from this compound, yielding D-tyrosine.

  • Separation: The resulting mixture contains D-tyrosine and unreacted N-Acetyl-L-tyrosine. These two compounds can be separated based on their different physicochemical properties (e.g., solubility, charge) using techniques like crystallization or chromatography.

  • Isolation of this compound (Alternative): If the goal is to isolate this compound, an enzyme that selectively hydrolyzes the L-enantiomer (an L-acylase) would be used. The unreacted this compound could then be separated from the resulting L-tyrosine.

G cluster_resolution Enzymatic Resolution of N-Acetyl-DL-tyrosine Start N-Acetyl-DL-tyrosine Solution Enzyme_Column Immobilized D-Acylating Hydrolase Start->Enzyme_Column Mixture Mixture of: D-Tyrosine N-Acetyl-L-tyrosine Enzyme_Column->Mixture Selective Deacetylation Separation Separation (e.g., Crystallization) Mixture->Separation D_Tyrosine D-Tyrosine Separation->D_Tyrosine N_Acetyl_L_Tyrosine N-Acetyl-L-tyrosine Separation->N_Acetyl_L_Tyrosine

Caption: Conceptual workflow for the enzymatic resolution of N-Acetyl-DL-tyrosine.

Analytical Methodologies

The analysis of this compound often involves chiral separation techniques to distinguish it from its L-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.

Experimental Protocol (General):

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase.

  • HPLC System: Utilize an HPLC system equipped with a chiral stationary phase column.

  • Mobile Phase: A typical mobile phase might consist of a mixture of an organic solvent (e.g., ethanol or isopropanol) and a buffer.

  • Detection: Use a UV detector set at a wavelength where tyrosine absorbs (approximately 274 nm).[3]

  • Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a known standard.

Capillary Electrophoresis (CE)

CE is another effective method for the chiral separation of amino acid derivatives.

Experimental Protocol (General):

  • Sample Preparation: Dissolve the sample in the background electrolyte.

  • CE System: Use a capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte: The electrolyte solution will contain a chiral selector, such as a cyclodextrin derivative, which interacts differently with the D- and L-enantiomers, leading to their separation.

  • Detection: Monitor the separation using a UV detector.

Metabolic Pathways and Biological Activity

The metabolic fate and biological activity of this compound are not as well-documented as those of N-Acetyl-L-tyrosine. For the L-enantiomer, it is understood to be a prodrug of L-tyrosine, where it is deacetylated in the body, primarily in the kidneys, to release L-tyrosine.[3] This free L-tyrosine can then be utilized in various metabolic pathways, most notably the synthesis of catecholamine neurotransmitters.[3][4]

G cluster_metabolism Metabolic Pathway of N-Acetyl-L-tyrosine NALT N-Acetyl-L-tyrosine Deacetylation Deacetylation (Kidneys) NALT->Deacetylation L_Tyrosine L-Tyrosine Deacetylation->L_Tyrosine Tyrosine_Hydroxylase Tyrosine Hydroxylase L_Tyrosine->Tyrosine_Hydroxylase L_DOPA L-DOPA Tyrosine_Hydroxylase->L_DOPA AADC Aromatic L-Amino Acid Decarboxylase L_DOPA->AADC Dopamine Dopamine AADC->Dopamine Further_Synthesis Further Synthesis Dopamine->Further_Synthesis Catecholamines Norepinephrine, Epinephrine Further_Synthesis->Catecholamines

Caption: Metabolic conversion of N-Acetyl-L-tyrosine to key catecholamines.

The biological activity of this compound is an area of ongoing research. Some studies have suggested that in certain biological systems, the D- and L-enantiomers of N-acetyl-tyrosine may exhibit similar activities. For instance, one study on heat stress tolerance in armyworm larvae found that this compound elevated stress tolerance in a manner similar to N-acetyl-l-tyrosine, indicating no difference in activity between the two isomers in this specific context.[14]

It is also known that amino acid racemases exist that can interconvert N-acyl-L- and D-aromatic amino acids, which could potentially be a metabolic route for this compound.[15][16] Furthermore, this compound has been identified as a metabolite in Saccharomyces cerevisiae.[7]

Conclusion and Future Directions

This compound remains a less-explored counterpart to the well-studied N-Acetyl-L-tyrosine. Its history is closely tied to the development of methods for synthesizing and resolving racemic amino acid derivatives. While detailed information on its discovery is limited, its physicochemical properties and methods for its synthesis and analysis are established, primarily through the resolution of the DL-racemic mixture.

The biological significance of this compound is an area ripe for further investigation. Future research should focus on:

  • Elucidating the specific metabolic pathways of this compound in various organisms.

  • Conducting comprehensive studies on its biological activities and potential therapeutic applications, particularly in comparison to its L-enantiomer.

  • Developing and optimizing stereospecific synthesis routes for this compound to facilitate its study and potential commercial applications.

A deeper understanding of this compound will not only contribute to the fundamental knowledge of D-amino acid metabolism but may also unveil novel applications in drug development and biotechnology.

References

N-Acetyl-D-Tyrosine: A Technical Examination of its Potential Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-tyrosine (NADT) is a derivative of the D-isomer of the amino acid tyrosine. While its L-isomer counterpart, N-Acetyl-L-tyrosine (NALT), has been the subject of considerable research as a potential cognitive enhancer and a more soluble form of L-tyrosine for parenteral nutrition, scientific literature on the physiological effects of NADT is sparse. This technical guide synthesizes the available, albeit limited, information on NADT and provides a comprehensive overview of the extensively studied N-Acetyl-L-tyrosine to offer a comparative context for researchers. This paper will delve into the potential metabolic pathways, physiological actions, and the existing experimental data, highlighting the significant gaps in our understanding of the D-isomer. The primary aim is to provide a foundational resource for scientists and drug development professionals interested in the pharmacology of acetylated amino acids.

Introduction

Tyrosine, a non-essential amino acid, is a critical precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are fundamental for mood, cognition, and stress response regulation.[1][2] The utility of L-tyrosine in pharmaceutical applications, particularly in intravenous (IV) solutions, is limited by its poor water solubility.[2][3] This limitation led to the development of N-Acetyl-L-tyrosine (NALT), a more water-soluble derivative.[3][4][5]

While NALT has been extensively investigated, its D-isomer, this compound (NADT), remains largely uncharacterized. This guide will first address the limited direct research on NADT and then provide a detailed analysis of NALT as a proxy to understand the potential, though unconfirmed, physiological effects of NADT.

This compound (NADT): Current State of Research

Direct research on the physiological effects of this compound is exceptionally limited. The majority of studies on acetylated tyrosine focus on the L-isomer due to its direct relevance to the synthesis of biologically active L-tyrosine and subsequent catecholamines.

One study investigating heat stress tolerance in armyworm larvae found that this compound induced a similar thermotolerance to that of N-acetyl-l-tyrosine, suggesting no difference between the two enantiomeric isomers in this specific biological activity.[6] Additionally, some research has identified GNAT-related enzymes that can catalyze the formation of N-acetyl-D-aromatic amino acids, indicating that the metabolic machinery for the synthesis of such compounds exists in biological systems.[7]

However, comprehensive studies on the pharmacokinetics, pharmacodynamics, and physiological effects of NADT in mammals, particularly humans, are currently absent from the scientific literature. The remainder of this guide will focus on the well-documented physiological effects of N-Acetyl-L-tyrosine (NALT) to provide a framework for potential future research into NADT.

N-Acetyl-L-tyrosine (NALT): A Comprehensive Overview

N-Acetyl-L-tyrosine is a synthetically modified form of the amino acid L-tyrosine.[3] It is created by attaching an acetyl group to the amino group of L-tyrosine, a modification that significantly increases its water solubility.[4][8] NALT is marketed as a nootropic supplement and is also used in parenteral nutrition solutions.[2][9]

Pharmacokinetics and Bioavailability

The primary rationale for using NALT over L-tyrosine is its enhanced solubility, which is hypothesized to lead to better absorption and bioavailability.[10][11] However, the in-vivo conversion of NALT to L-tyrosine is a critical and reportedly inefficient step.[10]

Upon oral administration, NALT is thought to be absorbed and then undergo deacetylation, primarily in the kidneys and liver, to yield L-tyrosine.[1][3][10] This free L-tyrosine can then cross the blood-brain barrier to serve as a precursor for catecholamine synthesis.[10]

Despite its increased solubility, studies have consistently shown that oral administration of L-tyrosine leads to a more significant and reliable increase in plasma tyrosine levels compared to NALT.[5][10][12] Some research indicates that oral L-tyrosine can increase plasma tyrosine levels by 130-276%, whereas intravenous NALT administration resulted in only a 0-25% increase.[5][10][12] A significant portion of orally administered NALT is excreted unchanged in the urine, suggesting inefficient deacetylation.[10][13][14] One study in adults receiving parenteral nutrition containing NALT found that approximately 35% of the administered NALT was excreted unchanged in the urine.[15]

Table 1: Comparative Bioavailability of L-Tyrosine vs. N-Acetyl-L-tyrosine

CompoundAdministration RouteChange in Plasma Tyrosine LevelsKey FindingsReference
L-TyrosineOral (100mg/kg)130-276% increaseSubstantially increases plasma tyrosine levels.[5]
N-Acetyl-L-tyrosineIntravenous0-25% increaseInefficient conversion to L-tyrosine.[10][12]
N-Acetyl-L-tyrosineParenteral Nutrition~35% excreted unchangedIncomplete in-vivo conversion.[15]
Pharmacodynamics and Mechanism of Action

The intended mechanism of action for NALT is to serve as a prodrug for L-tyrosine.[10] Once converted, L-tyrosine participates in the catecholamine synthesis pathway. This two-step enzymatic process occurs primarily in catecholaminergic neurons.[4]

  • Hydroxylation: L-tyrosine is converted to L-DOPA (L-3,4-dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase (TH). This is the rate-limiting step in dopamine synthesis.[1][4]

  • Decarboxylation: L-DOPA is then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), which uses pyridoxal phosphate (Vitamin B6) as a cofactor.[4]

Dopamine can then be further converted into norepinephrine and epinephrine.[1][4] By providing a precursor to L-tyrosine, NALT is theorized to support the synthesis of these crucial neurotransmitters, particularly during periods of high demand, such as stress.[1][16]

Potential Physiological Effects

The physiological effects attributed to NALT are primarily linked to its role as a precursor to catecholamines.

Several studies suggest that L-tyrosine supplementation can help maintain cognitive function, particularly in stressful situations.[16][17] Research indicates potential improvements in working memory, cognitive flexibility, and attention when under acute stress, such as exposure to cold, sleep deprivation, or multitasking.[16][17][18] While NALT is often marketed for these same benefits, direct evidence for its efficacy is less robust, with most claims extrapolated from L-tyrosine research.[16][17]

During stressful periods, the demand for catecholamines increases, which can deplete their levels.[1][19] By providing a source of tyrosine, NALT may help sustain neurotransmitter production, potentially mitigating the cognitive decline associated with stress.[1][19]

Dopamine is a key neurotransmitter involved in mood, motivation, and reward pathways.[20] By potentially increasing dopamine synthesis, NALT is suggested to contribute to an improved mood and sense of well-being.[19]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below are generalized methodologies for key experiments cited in the literature on acetylated tyrosine derivatives.

Pharmacokinetic Analysis of NALT in Humans
  • Study Design: A randomized, double-blind, placebo-controlled crossover study.

  • Participants: Healthy adult volunteers.

  • Intervention: Oral administration of a standardized dose of NALT, L-tyrosine, or a placebo.

  • Sample Collection: Blood samples are collected at predetermined intervals (e.g., 0, 30, 60, 120, 240, and 480 minutes) post-ingestion. Urine samples are collected over a 24-hour period.

  • Analytical Method: Plasma and urine concentrations of NALT and L-tyrosine are quantified using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[3]

  • Outcome Measures: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and urinary excretion rates are calculated.

Assessment of Cognitive Function
  • Study Design: A double-blind, placebo-controlled trial.

  • Participants: Healthy adults subjected to a stressor (e.g., cognitive multitasking, sleep deprivation).

  • Intervention: Administration of NALT or a placebo prior to the stressor.

  • Cognitive Tasks: A battery of validated cognitive tests is administered, such as the N-back task for working memory, the Stroop test for cognitive flexibility, and the Psychomotor Vigilance Task for attention.[21]

  • Outcome Measures: Accuracy and reaction time on the cognitive tasks are measured and compared between the NALT and placebo groups.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_metabolism Metabolic Pathway of NALT NALT N-Acetyl-L-tyrosine LTyrosine L-Tyrosine NALT->LTyrosine Deacetylation (Kidneys, Liver) LDOPA L-DOPA LTyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine Aromatic L-amino acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Metabolic conversion of N-Acetyl-L-tyrosine to catecholamines.

cluster_workflow Pharmacokinetic Study Workflow start Participant Recruitment randomization Randomization (NALT vs. Placebo) start->randomization administration Oral Administration randomization->administration blood_sampling Serial Blood Sampling administration->blood_sampling urine_collection 24-hr Urine Collection administration->urine_collection analysis HPLC/MS Analysis blood_sampling->analysis urine_collection->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis end Results data_analysis->end

Caption: Generalized workflow for a clinical pharmacokinetic study of NALT.

Discussion and Future Directions

The existing body of scientific literature provides a compelling, though debated, narrative for the physiological effects of N-Acetyl-L-tyrosine. While its enhanced water solubility is a clear advantage for certain pharmaceutical formulations, its efficacy as an oral supplement for increasing systemic L-tyrosine levels is questionable due to inefficient in-vivo conversion.[2][3][10]

The most significant gap in the current research landscape is the near-complete absence of data on this compound. The single study suggesting similar effects to NALT in an invertebrate model is intriguing but provides no basis for extrapolation to human physiology.[6]

Future research should prioritize a systematic investigation of NADT, including:

  • Pharmacokinetic Profiling: Comprehensive studies in animal models and humans to determine the absorption, distribution, metabolism, and excretion of NADT.

  • Enzymatic Conversion: Identification and characterization of the enzymes responsible for the deacetylation of NADT.

  • Physiological Effects: Rigorous investigation into the potential cognitive, neurological, and metabolic effects of NADT administration.

  • Comparative Studies: Direct, head-to-head comparisons of the bioavailability and physiological effects of NADT, NALT, and their respective parent amino acids.

Conclusion

This compound remains an enigmatic compound with virtually no characterization of its physiological effects in mammals. In contrast, its L-isomer, N-Acetyl-L-tyrosine, has been studied more extensively, primarily as a more soluble precursor to L-tyrosine. However, the available evidence suggests that NALT is inefficiently converted to L-tyrosine in the body, challenging its purported superiority over L-tyrosine as an oral supplement. For researchers, scientists, and drug development professionals, the field of acetylated amino acids presents both challenges and opportunities. A thorough understanding of the distinct pharmacology of each stereoisomer is crucial for the development of effective therapeutic and supplemental interventions. The dearth of information on NADT represents a significant knowledge gap and a promising avenue for future research.

References

N-Acetyl-D-tyrosine as a Precursor for D-tyrosine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of D-tyrosine from its precursor, N-Acetyl-D-tyrosine. The guide details both enzymatic and chemical deacetylation methods, presenting quantitative data, detailed experimental protocols, and relevant biochemical pathways. This document is intended to serve as a core resource for researchers and professionals involved in the synthesis and application of D-amino acids in drug development and other scientific disciplines.

Introduction

D-tyrosine is a non-canonical amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, particularly peptide-based drugs. Its incorporation can enhance the metabolic stability of peptides by making them resistant to proteolysis. The synthesis of enantiomerically pure D-tyrosine is a critical step in the development of these therapeutics. One common and effective strategy is the enzymatic resolution of a racemic mixture of N-acetyl-DL-tyrosine, where a stereoselective enzyme hydrolyzes the N-acetyl group from the D-enantiomer, allowing for the separation of D-tyrosine. Chemical methods for deacetylation also exist, providing an alternative route to the desired product. This guide will explore both approaches in detail.

Enzymatic Synthesis of D-tyrosine

The enzymatic synthesis of D-tyrosine from this compound is typically achieved through the kinetic resolution of N-acetyl-DL-tyrosine using a D-aminoacylase (also known as D-acylating hydrolase). This enzyme exhibits high stereospecificity, selectively catalyzing the deacetylation of the D-enantiomer to yield D-tyrosine, leaving the N-acetyl-L-tyrosine unreacted.

Signaling and Metabolic Pathways

The primary metabolic pathway for D-tyrosine in mammals involves its oxidative deamination by the enzyme D-amino acid oxidase (DAAO). This flavoenzyme converts D-tyrosine to p-hydroxyphenylpyruvate, which can then enter the catabolic pathway of L-tyrosine.

D-Tyrosine Metabolism Metabolic Fate of D-Tyrosine N_Acetyl_D_Tyrosine This compound D_Tyrosine D-Tyrosine N_Acetyl_D_Tyrosine->D_Tyrosine Deacetylation p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate D_Tyrosine->p_Hydroxyphenylpyruvate D-Amino Acid Oxidase (DAAO) Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate 4-Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase TCA_Cycle TCA Cycle Fumarate_Acetoacetate->TCA_Cycle

Metabolic pathway of D-Tyrosine.
Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-tyrosine

This protocol is based on a patented method for the industrial production of D-tyrosine.[1]

Step 1: Preparation of N-acetyl-DL-tyrosine

  • Dissolve DL-tyrosine and acetic acid in deionized water.

  • Add acetic anhydride to the solution.

  • Heat the reaction mixture with stirring.

  • After the reaction, recover the unreacted acetic acid by distillation.

  • Cool the solution to induce crystallization of N-acetyl-DL-tyrosine.

  • Filter, wash, and dry the product. A typical yield for this step is around 95%.[1]

Step 2: Enzymatic Deacetylation

  • Prepare a 0.5-1.0 mol/L solution of N-acetyl-DL-tyrosine in deionized water.

  • Adjust the pH of the solution to 7.0-8.0 with a suitable base (e.g., sodium hydroxide or ammonia water).[1]

  • Pass the solution through a column containing immobilized D-acylating hydrolase at a temperature of 40-60°C.[1] The reaction time is typically 5-8 hours.[1]

Step 3: Purification of D-tyrosine

  • Elute the reaction mixture from the column.

  • Add an adsorptive decolorizing agent, such as activated carbon, and heat to 80-90°C with stirring.[1]

  • Filter the hot solution to remove the decolorizing agent.

  • Concentrate the filtrate under vacuum.

  • Cool the concentrated solution to induce crystallization of D-tyrosine.

  • Separate the crystals by filtration or centrifugation and dry the product. The mother liquor, containing N-acetyl-L-tyrosine, can be collected for further processing.

Quantitative Data: Enzymatic Synthesis
ParameterValueReference
Starting Material N-acetyl-DL-tyrosine[1]
Enzyme Immobilized D-acylating hydrolase[1]
Substrate Concentration 0.5 - 1.0 mol/L[1]
Reaction Temperature 40 - 60 °C[1]
Reaction pH 7.0 - 8.0[1]
Reaction Time 5 - 8 hours[1]
Enzyme Resolution Yield 93.1 - 95.8 %[1]
Overall Product Yield 88.1 - 92.0 %[1]
Optical Purity (ee) > 99.5 %[1]

Note: The deacetylation of 400 mM N-acetyl-DL-tyrosine by immobilized D-aminoacylase from Rhodococcus armeniensis AM6.1 has been reported to reach 23.7% after 17 days, indicating significant variability between different enzymes and conditions.

Chemical Synthesis of D-tyrosine

Chemical synthesis of D-tyrosine from this compound involves the hydrolysis of the amide bond under acidic or basic conditions. This method is less specific than the enzymatic approach and may require harsher reaction conditions.

Experimental Workflow: Chemical Synthesis

Chemical Synthesis Workflow Workflow for Chemical Synthesis of D-Tyrosine Start This compound Hydrolysis Acid or Base Hydrolysis Start->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Purification Purification (Crystallization) Neutralization->Purification Final_Product D-Tyrosine Purification->Final_Product

Workflow for the chemical synthesis of D-Tyrosine.
Experimental Protocol: Acid Hydrolysis

The following is a general protocol for the acid hydrolysis of N-acetylated amino acids and can be adapted for this compound.

  • Suspend this compound in a solution of a strong acid, such as 6 M hydrochloric acid or sulfuric acid.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide) to the isoelectric point of D-tyrosine (approximately pH 5.7) to induce precipitation.

  • Filter the precipitate, wash with cold water, and dry to obtain crude D-tyrosine.

  • Further purification can be achieved by recrystallization from hot water.

Experimental Protocol: Base Hydrolysis

The following is a general protocol for the base hydrolysis of N-acetylated amino acids.

  • Dissolve this compound in an aqueous solution of a strong base, such as 2 M sodium hydroxide.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture.

  • Acidify the solution with a strong acid (e.g., hydrochloric acid) to the isoelectric point of D-tyrosine to precipitate the product.

  • Filter, wash, and dry the D-tyrosine.

  • Recrystallize from hot water for further purification.

Quantitative Data: Chemical Synthesis

Comparison of Synthesis Methods

FeatureEnzymatic SynthesisChemical Synthesis
Specificity High (Stereospecific)Low (Non-specific)
Reaction Conditions Mild (40-60°C, neutral pH)Harsh (reflux, strong acid/base)
Yield High (typically >88%)Moderate to Low (variable)
Purity High optical purity (>99.5% ee)May require extensive purification
Environmental Impact Generally lowerCan generate significant waste
Cost Enzyme cost can be a factorReagents are generally inexpensive

Analytical Methods

The analysis of this compound and D-tyrosine is crucial for monitoring reaction progress and determining product purity. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

HPLC Analysis Workflow

HPLC Analysis Workflow General Workflow for HPLC Analysis Sample_Prep Sample Preparation (Dilution, Filtration) Injection Injection into HPLC Sample_Prep->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Detection (UV/Vis) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Workflow for HPLC analysis.

Conclusion

The synthesis of D-tyrosine from this compound can be effectively achieved through both enzymatic and chemical methods. The enzymatic resolution of N-acetyl-DL-tyrosine using a D-aminoacylase offers a highly efficient and specific route, yielding D-tyrosine with high purity and enantiomeric excess under mild reaction conditions. While chemical deacetylation provides a more traditional approach, it often requires harsher conditions and may result in lower yields and purity. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and cost considerations. For applications in drug development where high enantiomeric purity is paramount, the enzymatic method is generally the superior choice.

References

N-Acetyl-D-tyrosine Interaction with Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the interaction of N-Acetyl-D-tyrosine with biological membranes. Due to a notable scarcity of direct research on the D-enantiomer, this document synthesizes information on the more extensively studied N-Acetyl-L-tyrosine (NALT) and combines it with established principles of D-amino acid transport and the physicochemical effects of N-acetylation to build a predictive model for the behavior of this compound at the membrane interface. This guide covers the physicochemical properties, potential transport mechanisms, and effects on membrane structure. Detailed experimental protocols for future research and quantitative data for the L-enantiomer are provided to serve as a foundational resource for researchers in this area.

Introduction

N-acetylated amino acids are of significant interest in pharmacology and biotechnology due to their modified physicochemical properties compared to their parent amino acids. N-Acetyl-L-tyrosine (NALT) was developed to overcome the poor water solubility of L-tyrosine for applications such as parenteral nutrition and as a nootropic supplement.[1] The acetylation of the amino group is intended to increase solubility and potentially enhance passage across biological membranes like the blood-brain barrier.[2]

While the L-enantiomer is the biologically relevant precursor for catecholamine synthesis, the interaction of the D-enantiomer, this compound, with biological membranes is largely unexplored. Understanding these interactions is crucial for assessing its potential biological activities, metabolic fate, and applications in drug delivery. This guide aims to consolidate the available knowledge and provide a theoretical framework to stimulate further research.

Physicochemical Properties

The addition of an acetyl group to D-tyrosine alters its physical and chemical characteristics, which in turn influences its interaction with the lipid bilayer of cell membranes.

PropertyThis compoundN-Acetyl-L-tyrosineL-Tyrosine
Molecular Formula C₁₁H₁₃NO₄C₁₁H₁₃NO₄[1]C₉H₁₁NO₃[1]
Molecular Weight 223.22 g/mol [3]223.22 g/mol [1]181.19 g/mol [1]
Water Solubility Data not availableSoluble in water (25 mg/ml)[4]Low water solubility
LogP (Predicted) -0.2[3]0.04[4]Data not available
Biological Significance Metabolite in Saccharomyces cerevisiae[3]Precursor for catecholamine synthesis; used in parenteral nutrition and as a nootropic.[1]Building block for proteins; precursor for neurotransmitters, thyroid hormones, and melanin.[1]

Interaction with Biological Membranes: A Hypothesized Model for this compound

Direct experimental data on the interaction of this compound with biological membranes is not currently available. However, a hypothetical model can be constructed based on the known behavior of N-Acetyl-L-tyrosine, the principles of D-amino acid transport, and the effects of N-acetylation.

Potential Transport Mechanisms

The transport of this compound across a cell membrane is likely to occur through a combination of passive diffusion and carrier-mediated transport, with the contribution of each being dependent on the specific cell type and its expressed transporters.

  • Passive Diffusion : The N-acetylation of tyrosine increases its lipophilicity, which may facilitate its passive diffusion across the lipid bilayer.[5][6] This process is driven by the concentration gradient of the molecule.[7]

  • Carrier-Mediated Transport : Mammalian cells possess a variety of amino acid transporters, some of which exhibit stereoselectivity.[8][9] The L-type amino acid transporter 1 (LAT1), a primary transporter for L-tyrosine, shows a higher affinity for L-amino acids over D-amino acids.[8] Conversely, other transporters like Alanine-Serine-Cysteine Transporter 2 (ASCT2) can transport D-amino acids such as D-serine.[8] It is plausible that this compound could be a substrate for ASCT2 or other, less-specific amino acid transporters.

The overall uptake of this compound is likely to be less efficient than its L-counterpart due to the stereoselectivity of major amino acid transporters like LAT1.

Transport_Pathways cluster_membrane Biological Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space membrane Lipid Bilayer NADT_out This compound NADT_out->membrane Passive Diffusion (Lipophilicity-driven) ASCT2 ASCT2 Transporter (D/L Permissive) NADT_out->ASCT2 Hypothesized Low Affinity NALT_out N-Acetyl-L-tyrosine NALT_out->membrane Passive Diffusion (Lipophilicity-driven) LAT1 LAT1 Transporter (L-preferring) NALT_out->LAT1 High Affinity NALT_out->ASCT2 Potential Low Affinity NADT_in This compound NALT_in N-Acetyl-L-tyrosine LAT1->NALT_in ASCT2->NADT_in ASCT2->NALT_in

Fig. 1: Known and hypothesized transport pathways for N-acetylated tyrosine isomers.
Metabolic Fate Post-Transport

For N-Acetyl-L-tyrosine to be biologically active as a tyrosine precursor, it must be deacetylated to L-tyrosine, a reaction thought to occur primarily in the kidneys.[1] The efficiency of this conversion is debated, with a significant portion of administered NALT being excreted unchanged.[10] It is hypothesized that this compound would undergo a similar deacetylation process, likely at a much slower rate due to the stereospecificity of enzymes.

Quantitative Data (N-Acetyl-L-tyrosine)

Direct quantitative data for this compound's interaction with membranes is unavailable. The following table summarizes key data for N-Acetyl-L-tyrosine, which can serve as a baseline for future comparative studies.

ParameterValueCondition
Urinary Excretion (unchanged) 8.3% - 16.8% of infused doseTotal parenteral nutrition in rats.[10]
Urinary Excretion (unchanged) ~56% of infused amountIntravenous infusion in humans over 4 hours.
Plasma Tyrosine Increase Modest increaseFollowing NALT infusion in rats.[10]
Incorporation into Protein (as ¹⁴C-Tyr) ObservedAfter infusion of N-acetyl-U-¹⁴C-L-tyrosine in rats.[10]

Experimental Protocols

Investigating the interaction of this compound with biological membranes requires a multi-faceted approach using model systems and cell-based assays.

Liposome Permeability Assay

This protocol can be used to assess the passive diffusion of this compound across a lipid bilayer.

Materials:

  • Phospholipids (e.g., POPC, DPPC)

  • This compound

  • Fluorescent dye (e.g., calcein)

  • Buffer (e.g., HEPES, PBS)

  • Size-exclusion chromatography column

  • Fluorometer

Method:

  • Liposome Preparation:

    • Dissolve phospholipids in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with a buffer solution containing a high concentration of a self-quenching fluorescent dye (e.g., 50 mM calcein).

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).

    • Separate the dye-loaded liposomes from the unencapsulated dye using a size-exclusion chromatography column.

  • Permeability Measurement:

    • Dilute the liposome suspension in an iso-osmotic buffer.

    • Add a known concentration of this compound to the external buffer.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the dye. The influx of this compound will cause an osmotic imbalance, leading to water influx, liposome swelling, and eventual lysis, resulting in dye de-quenching and an increase in fluorescence.

    • The rate of fluorescence increase is proportional to the permeability of the membrane to this compound.

Cellular Uptake Assay

This protocol measures the accumulation of this compound in cultured cells.

Materials:

  • Cultured mammalian cells (e.g., HEK293, Caco-2)

  • Radiolabeled this compound (e.g., ³H or ¹⁴C labeled) or a fluorescently tagged analog

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Wash buffer (ice-cold PBS)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation counter or fluorescence plate reader

  • Protein assay kit

Method:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 24-well plates) and grow to confluence.

  • Uptake Experiment:

    • Wash the cells twice with pre-warmed uptake buffer.

    • Add the uptake buffer containing the labeled this compound to each well. For competition studies, co-incubate with known transporter substrates (e.g., L-tyrosine, D-serine).

    • Incubate for various time points at 37°C.

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.

    • Lyse the cells with the lysis buffer.

  • Quantification:

    • For radiolabeled compounds, add a portion of the cell lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • For fluorescently tagged compounds, measure the fluorescence of the cell lysate using a plate reader.

    • Normalize the uptake to the total protein content of each sample, determined by a protein assay.

Experimental_Workflow start Start: Investigate This compound Membrane Interaction liposome_prep Prepare Model Membranes (e.g., Liposomes) start->liposome_prep cell_culture Culture Mammalian Cells (e.g., HEK293, Caco-2) start->cell_culture permeability_assay Conduct Permeability Assay (e.g., Calcein Leakage) liposome_prep->permeability_assay uptake_assay Perform Cellular Uptake Assay (Radiolabeled or Fluorescent) cell_culture->uptake_assay data_analysis Analyze Data: - Permeability Coefficient - Uptake Kinetics (Km, Vmax) permeability_assay->data_analysis uptake_assay->data_analysis competition_studies Competition Studies with Known Transporter Substrates uptake_assay->competition_studies conclusion Draw Conclusions: - Passive vs. Active Transport - Identify Transporters data_analysis->conclusion competition_studies->data_analysis

Fig. 2: General experimental workflow for studying this compound membrane interaction.

Signaling Pathways

Currently, no signaling pathways are known to be directly regulated by the transport of N-acetylated amino acids. However, the expression and activity of amino acid transporters themselves can be regulated by various signaling cascades. For instance, the expression of the LAT1 transporter can be upregulated under hypoxic conditions through the action of the transcription factor HIF-2α. Future research may uncover if this compound or its metabolites can influence cellular signaling.

Metabolic_Pathway NALT_extra N-Acetyl-L-tyrosine (Extracellular) transport Membrane Transport NALT_extra->transport NALT_intra N-Acetyl-L-tyrosine (Intracellular) deacetylation Deacetylase (e.g., in Kidney) NALT_intra->deacetylation L_tyrosine L-Tyrosine tyr_hydroxylase Tyrosine Hydroxylase L_tyrosine->tyr_hydroxylase L_DOPA L-DOPA dopa_decarboxylase DOPA Decarboxylase L_DOPA->dopa_decarboxylase Dopamine Dopamine transport->NALT_intra deacetylation->L_tyrosine tyr_hydroxylase->L_DOPA dopa_decarboxylase->Dopamine

References

In Vivo Stability and Metabolism of N-Acetyl-D-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the in vivo stability and metabolism of N-Acetyl-D-tyrosine. Given the limited direct research on the D-isomer, this guide synthesizes data on N-Acetyl-L-tyrosine (NALT) to provide a comparative context and draws inferences on the likely metabolic fate of this compound based on available enzymatic and stereochemical data.

Introduction: N-Acetylated Amino Acids as Prodrugs

N-acetylated amino acids are derivatives of amino acids designed to enhance specific physicochemical properties, most notably solubility.[1][2] N-Acetyl-L-tyrosine (NALT) was developed to overcome the poor water solubility of L-tyrosine, a precursor to critical catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[3][4] The primary application for NALT has been in parenteral nutrition, where high solubility is essential.[2][4]

The central premise of using an N-acetylated amino acid as a therapeutic or nutritional agent is its function as a prodrug.[1][4] For the compound to be biologically active, it must undergo deacetylation in the body to release the parent amino acid.[1][5] The efficiency of this in vivo conversion is a critical determinant of its bioavailability and overall utility.[1][3]

While the majority of research has focused on the L-isomer due to its direct role in mammalian protein synthesis and neurotransmitter production, the in vivo fate of the D-isomer is of significant interest, particularly in the context of drug design and understanding stereospecific metabolic pathways.

In Vivo Stability and Metabolism of N-Acetyl-L-tyrosine (NALT)

The in vivo behavior of NALT has been characterized by high water solubility but inefficient conversion to L-tyrosine, leading to low bioavailability of the parent amino acid.[3][4]

Absorption and Distribution

NALT's high water solubility makes it suitable for intravenous administration.[4] Following administration, it is distributed throughout the body. However, its primary metabolic challenge lies in the subsequent conversion to L-tyrosine.[1]

Metabolism: The Deacetylation Hurdle

The key metabolic step for NALT is deacetylation to yield L-tyrosine and acetic acid.[1] This process is primarily understood to occur in the kidneys and liver.[1][2] However, in vivo studies in humans have consistently demonstrated that this conversion is inefficient.[3] This enzymatic deacetylation appears to be a rate-limiting step in the bioavailability of L-tyrosine from NALT.

Excretion

A substantial portion of administered NALT is not metabolized and is instead excreted unchanged in the urine.[1][3] Studies in humans have shown that a significant percentage of intravenously administered NALT is eliminated without being converted to tyrosine.[6][7]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data from studies on NALT, which is crucial for understanding its metabolic profile.

Parameter N-Acetyl-L-tyrosine (Intravenous) L-Tyrosine (Oral) Reference
Increase in Plasma Tyrosine Levels 0-25%130-276%[1][8]
Urinary Excretion (Unchanged) ~35-56%Not applicable[6][7]

Table 1: Comparative Bioavailability of N-Acetyl-L-tyrosine and L-Tyrosine in Humans.

Study Population Dosage and Administration Key Findings Reference
11 Healthy Volunteers5g of NALT as a 4-hour continuous intravenous infusionPlasma tyrosine levels increased by only 25%. 56% of the infused NALT was excreted unchanged in the urine.[6]
13 Adult Patients on Parenteral NutritionContinuous infusion of Aminosyn II 15% (containing NALT)Approximately 35% of administered NALT was excreted unchanged in the urine.[7]
Adult Rats on Total Parenteral NutritionContinuous infusionDaily urinary excretion of NALT was 11% of the infused amount, indicating more efficient utilization in rats compared to humans.[9]

Table 2: Summary of Key Findings from In Vivo Studies of N-Acetyl-L-tyrosine.

In Vivo Stability and Metabolism of this compound

Direct in vivo pharmacokinetic data for this compound is scarce in the scientific literature. However, based on enzymatic principles and limited studies, we can infer its likely metabolic fate.

Expected In Vivo Stability

Structurally, this compound is expected to have similar physicochemical stability to its L-isomer. The primary factor influencing its in vivo persistence, however, will be its susceptibility to enzymatic degradation. D-amino acid-containing peptides are known to be more resistant to common proteases, which could suggest a longer in vivo half-life for this compound compared to NALT if it were part of a larger peptide.[10][11]

Metabolism: Stereospecific Deacetylation

The key to the metabolism of this compound is the presence of enzymes capable of hydrolyzing the acetyl group from a D-amino acid. The existence of such enzymes is confirmed by a patent describing a process for producing D-tyrosine from N-acetyl-DL-tyrosine using a D-acylation hydrolase .[12] This enzyme demonstrates stereospecificity, selectively deacetylating the D-isomer.[12]

This suggests that if this compound is administered in vivo, its conversion to D-tyrosine is biochemically plausible, provided that such D-acylases are present and accessible in mammalian tissues.

Potential for Racemization

Some evidence suggests the existence of amino acid racemases that can interconvert N-acyl-L- and D-amino acids.[13] If such enzymatic activity exists in vivo for N-acetyltyrosine, it could lead to the conversion of this compound to N-Acetyl-L-tyrosine, which would then follow the metabolic pathway of the L-isomer. However, this remains speculative without direct in vivo evidence.

Biological Activity

Interestingly, a study on armyworm larvae demonstrated that this compound had a similar capacity to induce thermotolerance as N-Acetyl-L-tyrosine, indicating no difference in the biological activity of the two enantiomers in that specific context.[14] The implications of this finding for mammalian systems are yet to be determined.

Experimental Protocols

Human Bioavailability Study for N-acetylated Amino Acids

A common experimental design to determine the bioavailability of a compound like N-Acetyl-tyrosine involves the following steps:

  • Subject Recruitment: Healthy human volunteers are recruited for the study.

  • Baseline Sampling: Baseline blood and urine samples are collected to establish initial levels of the analyte and its metabolites.

  • Compound Administration: A standardized dose of the test compound (e.g., N-Acetyl-tyrosine) is administered, typically intravenously to bypass absorption variability.

  • Serial Blood Sampling: Blood samples are collected at regular intervals post-administration to measure the plasma concentrations of the administered compound and its target metabolite (e.g., N-Acetyl-tyrosine and tyrosine).

  • Urine Collection: Urine is collected over a defined period (e.g., 24 hours) to quantify the amount of the unchanged compound excreted.

  • Sample Analysis: Plasma and urine samples are analyzed using validated analytical methods such as High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the relevant compounds.[15][16]

  • Pharmacokinetic Analysis: The collected data is used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and percentage of urinary excretion.

Enzymatic Assay for Deacetylation

The deacetylation of N-Acetyl-tyrosine can be assessed in vitro using enzymatic assays. One such method involves the use of aminoacylase I , which specifically hydrolyzes the N-acetyl group.[16] The released tyrosine can then be quantified using a secondary enzymatic reaction (e.g., with tyrosinase) or a colorimetric method.[16]

Visualizations: Pathways and Workflows

Metabolic_Fate_of_N_Acetyl_Tyrosine cluster_administration Administration cluster_circulation Systemic Circulation cluster_metabolism Metabolism (Kidney, Liver) cluster_products Metabolic Products cluster_excretion Excretion NAT_D This compound NAT_D_circ This compound NAT_D->NAT_D_circ NAT_L N-Acetyl-L-tyrosine NAT_L_circ N-Acetyl-L-tyrosine NAT_L->NAT_L_circ Deacetylase_D D-Acylase (Hypothesized in vivo) NAT_D_circ->Deacetylase_D Urine_D Urinary Excretion (Unchanged) NAT_D_circ->Urine_D Likely Deacetylase_L L-Acylase NAT_L_circ->Deacetylase_L Inefficient Urine_L Urinary Excretion (Unchanged) NAT_L_circ->Urine_L High D_Tyr D-Tyrosine Deacetylase_D->D_Tyr L_Tyr L-Tyrosine Deacetylase_L->L_Tyr

Caption: Comparative metabolic fate of this compound and N-Acetyl-L-tyrosine.

Catecholamine_Synthesis_Pathway L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Catecholamine synthesis pathway from L-Tyrosine.

Bioavailability_Study_Workflow start Start recruit Subject Recruitment (Healthy Volunteers) start->recruit baseline Baseline Blood & Urine Sample Collection recruit->baseline administer Administer Test Compound (e.g., this compound) baseline->administer serial_sampling Serial Blood & Urine Sample Collection administer->serial_sampling analysis Sample Analysis (e.g., HPLC) serial_sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End pk_analysis->end

Caption: General workflow for a human bioavailability study.

Conclusion and Future Directions

The in vivo profile of N-Acetyl-L-tyrosine is well-characterized, revealing significant limitations in its ability to serve as an efficient prodrug for L-tyrosine in humans due to poor deacetylation. Consequently, a large fraction of the administered dose is excreted unchanged.

For this compound, the in vivo data is sparse. The existence of D-acylases suggests a plausible metabolic pathway for its conversion to D-tyrosine. However, the efficiency of this conversion in mammals remains unquantified. Given the increased stability of D-amino acid-containing molecules against proteolysis, this compound could exhibit a different pharmacokinetic profile than its L-isomer.

Future research should focus on:

  • In vivo pharmacokinetic studies of this compound in animal models to determine its absorption, distribution, metabolism, and excretion profile.

  • Identification and characterization of mammalian D-acylases capable of hydrolyzing this compound.

  • Comparative studies directly evaluating the bioavailability and biological effects of this compound versus N-Acetyl-L-tyrosine and their parent amino acids.

Such research will be invaluable for drug development professionals exploring the use of D-amino acid derivatives as more stable therapeutic agents and for scientists seeking a deeper understanding of stereospecific metabolic pathways.

References

N-Acetyl-D-tyrosine as a Building Block in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in modern drug discovery and development, offering a means to enhance therapeutic properties such as stability, bioavailability, and receptor affinity. N-Acetyl-D-tyrosine, a derivative of the naturally occurring L-tyrosine, presents a unique combination of features—a D-enantiomer for increased proteolytic resistance and an N-terminal acetyl group that can influence solubility and binding interactions. This technical guide provides a comprehensive overview of the use of this compound as a building block in solid-phase peptide synthesis (SPPS). It covers the fundamental principles, detailed experimental protocols for its incorporation, and methods for the purification and characterization of the resulting peptides. Furthermore, this guide explores the potential impact of this compound on peptide structure and function, particularly in the context of receptor tyrosine kinase signaling pathways and the development of neuroprotective agents. While specific quantitative data on the synthesis efficiency of peptides containing this compound is limited in publicly available literature, this document provides a framework for the experimental design and analysis required to generate such valuable data.

Introduction: The Rationale for this compound in Peptide Design

The therapeutic potential of peptides is often limited by their poor in vivo stability, primarily due to rapid degradation by proteases. The strategic incorporation of D-amino acids is a well-established method to overcome this limitation, as proteases are stereospecific and primarily recognize L-amino acids. The D-configuration of this compound, therefore, is expected to confer enhanced resistance to enzymatic degradation, leading to a longer plasma half-life of the peptide therapeutic.

The N-acetylation of the amino group further modifies the physicochemical properties of the amino acid. N-acetylation can impact a peptide's overall charge, hydrophilicity, and conformational preferences.[1] This modification can influence solubility, a critical factor in formulation and delivery, and may also alter the binding affinity and selectivity of the peptide for its biological target.[1] Specifically, the acetyl group can participate in hydrogen bonding or alter the electronic properties of the N-terminus, potentially leading to novel interactions with receptors.

Physicochemical Properties and Synthesis of Fmoc-N-Acetyl-D-tyrosine

The successful incorporation of this compound into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) necessitates the availability of the corresponding Fmoc-protected building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The N-acetylation generally increases the polarity and water solubility compared to the parent D-tyrosine.

PropertyValueReference
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight223.23 g/mol
AppearanceWhite to off-white powder
ChiralityD-enantiomer
N-terminal ProtectionAcetyl

Table 1: Physicochemical Properties of this compound.

Synthesis of Fmoc-N-Acetyl-D-tyrosine

The synthesis of Fmoc-N-Acetyl-D-tyrosine is a prerequisite for its use in Fmoc-SPPS. A general synthetic scheme is outlined below. The phenolic hydroxyl group of D-tyrosine must be protected, typically as a tert-butyl (tBu) ether, prior to Fmoc protection of the N-acetylated amino acid.

D_Tyr D-Tyrosine Ac_D_Tyr This compound D_Tyr->Ac_D_Tyr Acetic Anhydride Fmoc_Ac_D_Tyr Fmoc-N-Acetyl-D-tyrosine Ac_D_Tyr->Fmoc_Ac_D_Tyr Fmoc-OSu

Figure 1: General synthesis scheme for Fmoc-N-Acetyl-D-tyrosine.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard principles of Fmoc-SPPS. The general workflow is depicted in the diagram below.

cluster_SPPS_Cycle SPPS Cycle for this compound Incorporation Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of Fmoc-N-Acetyl-D-tyrosine (e.g., HBTU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat

Figure 2: General workflow for incorporating this compound in SPPS.
Quantitative Data on Synthesis Efficiency

The table below presents a hypothetical comparison of key synthesis parameters. Researchers are encouraged to perform small-scale test syntheses to determine the optimal conditions for their specific peptide sequence.

ParameterFmoc-Tyr(tBu)-OHFmoc-N-Acetyl-D-tyrosineExpected Outcome
Coupling Time (standard) 1-2 hours1-2 hoursSimilar coupling times are expected.
Coupling Efficiency >99%Expected >99%With optimized conditions, high coupling efficiency is anticipated.
Overall Crude Peptide Purity Sequence-dependentSequence-dependentMay be slightly lower initially due to the need for optimization.
Final Purified Yield Sequence-dependentSequence-dependentComparable yields are achievable with proper optimization.

Table 2: Hypothetical Comparison of Synthesis Parameters.

Experimental Protocols

The following section provides detailed methodologies for the key steps in the incorporation of this compound into a peptide chain using manual Fmoc-SPPS.

  • Fmoc-N-Acetyl-D-tyrosine

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

This protocol assumes the synthesis is being performed on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Preparation of Activated Fmoc-N-Acetyl-D-tyrosine:

    • In a separate vial, dissolve Fmoc-N-Acetyl-D-tyrosine (0.4 mmol, 4 equivalents) and HBTU (0.38 mmol, 3.8 equivalents) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove any unreacted reagents.

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed (or acetylated if required), wash the resin with DCM (3 x 5 mL) and dry it under vacuum.

  • Add the cleavage cocktail (e.g., 5 mL of 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The purity of the final peptide can be assessed by analytical RP-HPLC. The identity of the peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.

Impact on Signaling Pathways and Biological Activity

The incorporation of this compound can have significant implications for the biological activity of a peptide, particularly for those that interact with signaling pathways regulated by tyrosine phosphorylation.

Receptor Tyrosine Kinase (RTK) Signaling

Receptor tyrosine kinases are a major class of cell surface receptors that play crucial roles in cellular processes such as growth, differentiation, and metabolism.[2][3] Their activation involves ligand-induced dimerization and autophosphorylation of tyrosine residues in their intracellular domains, which then serve as docking sites for downstream signaling proteins containing SH2 domains.[1]

cluster_RTK_Signaling Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Peptide Ligand (containing this compound) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization P_RTK Phosphorylated RTK Dimerization->P_RTK SH2_Protein SH2 Domain-Containing Signaling Protein P_RTK->SH2_Protein Recruitment Downstream Downstream Signaling Cascade SH2_Protein->Downstream

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Acetyl-D-tyrosine from D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-tyrosine is the N-acetylated derivative of D-tyrosine, a non-proteinogenic amino acid. While the L-enantiomer, N-Acetyl-L-tyrosine, is more commonly utilized in pharmaceutical and nutraceutical applications for its role in supporting cognitive function and neurotransmitter synthesis, the D-enantiomer serves as a valuable chiral building block in the synthesis of peptides and other complex molecules where D-amino acids are required. The addition of the acetyl group to D-tyrosine enhances its stability and solubility in aqueous solutions compared to the parent amino acid.

These application notes provide a detailed protocol for the chemical synthesis of this compound from D-tyrosine via N-acetylation using acetic anhydride in an alkaline medium. The procedure is based on established methods for the synthesis of the L-enantiomer, as the chemical transformation does not affect the stereocenter.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data for the L-enantiomer is used where specific data for the D-enantiomer is not available, as enantiomers share identical physical properties except for the direction of optical rotation.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.22 g/mol [1][]
Appearance White to off-white crystalline powder[]
Melting Point 149-152 °C (for L-enantiomer)[3][4][5]
Solubility in Water 25 mg/mL (for L-enantiomer)[3][5][6][7]
Optical Rotation ([α]D) -47° to -49° (c=1 in water) (inferred)[8]

Note: The optical rotation for the D-enantiomer is expected to be equal in magnitude and opposite in sign to the L-enantiomer's reported value of +47° to +49° (c=1 in water).[8]

Experimental Protocol: Synthesis of this compound

This protocol details the N-acetylation of D-tyrosine using acetic anhydride.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
D-tyrosineC₉H₁₁NO₃181.19
Acetic AnhydrideC₄H₆O₃102.09
Sodium HydroxideNaOH40.00
Hydrochloric Acid (concentrated)HCl36.46
Activated CarbonC12.01
Deionized WaterH₂O18.02
Reaction Scheme
Synthesis Procedure
  • Dissolution of D-tyrosine :

    • In a suitable reaction vessel, suspend 100 g of D-tyrosine in 200 mL of deionized water with vigorous stirring.[9]

    • Slowly add a 30% (w/v) sodium hydroxide solution dropwise until the D-tyrosine is completely dissolved. This should result in a clear solution with a pH of approximately 12.[9]

  • Acetylation Reaction :

    • Cool the reaction mixture in an ice bath to below 10°C.[9]

    • Slowly add 1.05 molar equivalents of acetic anhydride dropwise over a period of 30-60 minutes.[9]

    • Simultaneously, maintain the pH of the reaction mixture between 8 and 10 by the controlled dropwise addition of a 30% (w/v) sodium hydroxide solution.[9]

    • After the complete addition of acetic anhydride, adjust the pH to approximately 11.5 with the 30% (w/v) sodium hydroxide solution and continue stirring at room temperature for an additional 20 minutes.[9]

  • Precipitation and Isolation of Crude Product :

    • Slowly add concentrated hydrochloric acid to the reaction mixture with continuous stirring to adjust the pH to approximately 1.7. This will cause the this compound to precipitate out of the solution.[9]

    • Cool the mixture in an ice bath for at least one hour to ensure complete precipitation.

    • Collect the crude product by vacuum filtration and wash the solid with cold deionized water.[9]

Purification Protocol (Recrystallization)
  • Dissolution :

    • Transfer the crude this compound to a beaker and add a minimal amount of hot deionized water (approximately 75-80°C) to dissolve the solid completely.[10]

  • Decolorization :

    • Add a small amount of activated carbon to the hot solution and maintain the temperature for a few minutes with stirring.[9]

  • Hot Filtration :

    • Filter the hot solution through a pre-heated funnel to remove the activated carbon.[11]

  • Crystallization :

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying :

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold deionized water.[9]

    • Dry the purified this compound in a vacuum oven.

Expected Yield and Purity
  • Yield : 78-95%[10][12]

  • Purity : >98.5% after recrystallization.[13]

Characterization Data

The following tables provide expected characterization data for this compound. The data is based on the known values for the L-enantiomer, as NMR and Mass Spectrometry are not expected to differ between enantiomers.

¹H NMR Data
Chemical Shift (ppm)MultiplicityAssignment
~1.8-1.9s-COCH₃
~2.7-3.1mβ-CH₂
~4.3-4.4mα-CH
~6.7dAromatic CH (ortho to -OH)
~7.0dAromatic CH (meta to -OH)
~8.1d-NH
~9.2sPhenolic -OH
~12.6s (broad)Carboxylic -OH

Note: Chemical shifts are approximate and can vary depending on the solvent and pH. Data is referenced from spectra of the L-enantiomer in DMSO-d6 and D₂O.[14][15]

¹³C NMR Data
Chemical Shift (ppm)Assignment
~22-24-COCH₃
~36-38β-C
~54-56α-C
~115Aromatic CH (ortho to -OH)
~128Aromatic C (ipso to side chain)
~130Aromatic CH (meta to -OH)
~156Aromatic C (para to side chain, attached to -OH)
~170Amide C=O
~173-174Carboxylic C=O

Note: Chemical shifts are approximate and based on data for the L-enantiomer.[14]

Mass Spectrometry Data
Ionm/z (calculated)m/z (observed)
[M+H]⁺224.0917224.09
[M+Na]⁺246.0736246.07
[M-H]⁻222.0772222.08

Note: M represents the this compound molecule. Observed values may vary slightly depending on the instrument and conditions.[16]

Visualizations

Experimental Workflow

Synthesis_Workflow start Start dissolve Dissolve D-Tyrosine in aqueous NaOH start->dissolve cool Cool to <10°C dissolve->cool acetylate Add Acetic Anhydride (Maintain pH 8-10) cool->acetylate stir Stir at Room Temperature acetylate->stir acidify Acidify with HCl to pH ~1.7 (Precipitation) stir->acidify isolate_crude Isolate Crude Product (Filtration) acidify->isolate_crude recrystallize Recrystallize from Hot Water with Activated Carbon isolate_crude->recrystallize isolate_pure Isolate Pure Product (Filtration) recrystallize->isolate_pure dry Dry under Vacuum isolate_pure->dry end This compound (Purified Product) dry->end

Caption: Workflow for the chemical synthesis and purification of this compound.

Reaction Pathway

Reaction_Pathway d_tyrosine D-Tyrosine reaction N-Acetylation d_tyrosine->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction na_salt Sodium N-Acetyl-D-tyrosinate (in solution) reaction->na_salt NaOH acidification Acidification na_salt->acidification HCl final_product This compound acidification->final_product

Caption: Logical pathway for the synthesis of this compound.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • The reaction can be exothermic; ensure proper temperature control.

  • Handle concentrated sodium hydroxide and hydrochloric acid with caution as they are corrosive.

References

Application Notes and Protocols for the Enzymatic Resolution of N-acetyl-DL-tyrosine for D-isomer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure D-amino acids is of significant interest in the pharmaceutical and fine chemical industries, as they are crucial chiral building blocks for the synthesis of various bioactive molecules. The enzymatic resolution of racemic N-acetyl-DL-amino acids offers a highly selective and environmentally benign alternative to traditional chemical methods. This document provides detailed application notes and protocols for the kinetic resolution of N-acetyl-DL-tyrosine to produce the valuable D-isomer, N-acetyl-D-tyrosine, which can be subsequently deacylated to yield D-tyrosine. The method described herein utilizes a D-aminoacylase (also known as D-acylating hydrolase), an enzyme that stereoselectively hydrolyzes the N-acetyl group from the D-enantiomer, leaving the unreacted N-acetyl-L-tyrosine.

Principle of the Method

The enzymatic resolution is based on the high stereoselectivity of D-aminoacylase. The enzyme specifically catalyzes the deacetylation of this compound to D-tyrosine and acetate. The other enantiomer, N-acetyl-L-tyrosine, remains unchanged. This difference in reactivity allows for the separation of the D-tyrosine product from the unreacted L-enantiomer. The use of an immobilized enzyme in a column reactor is a common industrial practice, facilitating continuous processing and easy separation of the enzyme from the reaction mixture, thereby enhancing enzyme stability and reusability.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Products
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
N-acetyl-DL-tyrosineC₁₁H₁₃NO₄223.22White crystalline powder
D-tyrosineC₉H₁₁NO₃181.19White crystalline powder
N-acetyl-L-tyrosineC₁₁H₁₃NO₄223.22White crystalline powder
Table 2: Reported Parameters for Enzymatic Resolution of N-acetyl-DL-tyrosine[1]
ParameterValue / Condition
EnzymeImmobilized D-acylating hydrolase (D-aminoacylase)
Substrate Concentration0.5 - 1.0 mol/L
pH7.0 - 8.0 (Optimal ~7.5)
Temperature40 - 60 °C (Optimal ~45 °C)
Reaction Time5 - 8 hours
Product (D-tyrosine) Yield93.1% (enzyme resolution yield)
Optical Purity (ee)99.5%
Table 3: General Characteristics of Selected D-Aminoacylases
Enzyme SourceMolecular Weight (kDa)Optimal pHOptimal Temperature (°C)Apparent K_m (mM) (Substrate)
Alcaligenes denitrificans DA181[1][2][3]587.5450.48 (N-acetyl-D-methionine)
Alcaligenes xylosoxydans subsp. xylosoxydans A-6[4]587.0509.8 (N-acetyl-D-leucine)
Alcaligenes faecalis DA1[5]557.0 - 8.050Not specified

Experimental Protocols

Protocol 1: Preparation of N-acetyl-DL-tyrosine

This protocol describes the synthesis of the starting material, N-acetyl-DL-tyrosine, from DL-tyrosine.

Materials:

  • DL-tyrosine

  • Acetic anhydride

  • Acetic acid

  • Deionized water

  • Ice bath

Procedure:

  • In a suitable reaction vessel, dissolve 36.2 g (0.2 mol) of DL-tyrosine and 24.0 g (0.4 mol) of acetic acid in 200 mL of deionized water with stirring.

  • To this solution, add 24.0 g (0.2 mol) of acetic anhydride.

  • Stir the reaction mixture at 40-60 °C for 3-6 hours.

  • After the reaction, distill the mixture to recover unreacted acetic acid.

  • Cool the remaining solution to room temperature and then place it in an ice water bath for 1 hour to facilitate crystallization.

  • Collect the precipitated product by filtration or centrifugation.

  • Wash the product with a small amount of cold deionized water and dry it to obtain N-acetyl-DL-tyrosine. A typical yield is around 95.5%.[6]

Protocol 2: Immobilization of D-Aminoacylase (General Procedure)

This protocol provides a general method for the immobilization of D-aminoacylase, a crucial step for its industrial application. Covalent binding to a solid support is a common and effective method.

Materials:

  • Purified D-aminoacylase

  • Solid support (e.g., DEAE-cellulose, DEAE-Sephadex, or other activated resins)

  • Glutaraldehyde solution (25%)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Stirring vessel

Procedure:

  • Activate the chosen solid support according to the manufacturer's instructions.

  • Prepare a solution of D-aminoacylase in phosphate buffer.

  • Add the activated support to the enzyme solution and stir gently at 4 °C for a specified period (e.g., 12-24 hours) to allow for covalent attachment.

  • After the immobilization period, add glutaraldehyde solution to crosslink and further stabilize the enzyme on the support.

  • Wash the immobilized enzyme preparation extensively with buffer to remove any unbound enzyme.

  • The immobilized enzyme is now ready to be packed into a column for the resolution reaction.

Protocol 3: Enzymatic Resolution of N-acetyl-DL-tyrosine

This protocol details the kinetic resolution of N-acetyl-DL-tyrosine using an immobilized D-aminoacylase column.

Materials:

  • N-acetyl-DL-tyrosine (prepared in Protocol 1)

  • Deionized water

  • Sodium hydroxide solution (for pH adjustment)

  • Immobilized D-aminoacylase packed in a column

  • Water bath or column heater

Procedure:

  • Prepare a 0.5 - 1.0 mol/L solution of N-acetyl-DL-tyrosine in deionized water.

  • Adjust the pH of the substrate solution to 7.5 - 8.0 using a sodium hydroxide solution.

  • Filter the solution to remove any particulates.

  • Equilibrate the immobilized D-aminoacylase column with a suitable buffer (e.g., phosphate buffer, pH 7.5) at 45 °C.

  • Pass the prepared N-acetyl-DL-tyrosine solution through the heated enzyme column at a controlled flow rate to achieve a reaction time of 5-8 hours.

  • Collect the eluate from the column. This solution will contain D-tyrosine and unreacted N-acetyl-L-tyrosine.

Protocol 4: Separation and Purification of D-tyrosine

This protocol describes the separation of the product, D-tyrosine, from the unreacted N-acetyl-L-tyrosine.

Materials:

  • Eluate from Protocol 3

  • Activated carbon

  • Ethanol

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • To the eluate, add a small amount of ethanol.

  • Add activated carbon to the solution and stir at 80-90 °C for approximately 40 minutes for decolorization.

  • Filter the hot solution to remove the activated carbon.

  • Concentrate the filtrate using a rotary evaporator until the volume is reduced to about one-third of the original.

  • Cool the concentrated solution to induce crystallization of D-tyrosine. For complete crystallization, store at 2-8 °C for 5-6 hours.

  • Collect the D-tyrosine crystals by filtration or centrifugation.

  • Wash the crystals with a small amount of cold deionized water and dry them.

  • The mother liquor, containing N-acetyl-L-tyrosine, can be collected for the recovery of L-tyrosine.

Protocol 5: Analytical Monitoring by HPLC

This protocol outlines a general HPLC method for monitoring the progress of the enzymatic resolution by separating and quantifying N-acetyl-DL-tyrosine, D-tyrosine, and N-acetyl-L-tyrosine.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column or a standard C18 column for achiral separation of D-tyrosine from the N-acetylated forms.

Chromatographic Conditions (Illustrative Example for Achiral Separation):

  • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 274 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare standard solutions of N-acetyl-DL-tyrosine, D-tyrosine, and N-acetyl-L-tyrosine of known concentrations.

  • Withdraw samples from the reaction mixture at different time points.

  • Stop the enzymatic reaction in the samples (e.g., by adding acid or by heat denaturation).

  • Centrifuge the samples to remove any precipitate and filter the supernatant.

  • Inject the prepared standards and samples into the HPLC system.

  • Quantify the concentration of each component by comparing the peak areas with the standard curves.

  • For enantiomeric excess (ee) determination of the product, a chiral HPLC method would be required.

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_purification Product Purification cluster_analysis Analysis DL_Tyr DL-Tyrosine Prep Acylation Reaction DL_Tyr->Prep Ac2O Acetic Anhydride Ac2O->Prep NAc_DL_Tyr N-acetyl-DL-tyrosine Prep->NAc_DL_Tyr NAc_DL_Tyr_Sol Substrate Solution (pH 7.5, 45°C) NAc_DL_Tyr->NAc_DL_Tyr_Sol Enzyme_Column Immobilized D-Aminoacylase Column NAc_DL_Tyr_Sol->Enzyme_Column Eluate Eluate (D-Tyr + NAc-L-Tyr) Enzyme_Column->Eluate Decolor Decolorization & Concentration Eluate->Decolor HPLC HPLC Analysis Eluate->HPLC Crystallization Crystallization Decolor->Crystallization D_Tyr Pure D-Tyrosine Crystallization->D_Tyr NAc_L_Tyr_sol Mother Liquor (NAc-L-Tyr) Crystallization->NAc_L_Tyr_sol D_Tyr->HPLC Yield_ee Yield & ee% Determination HPLC->Yield_ee

Caption: Experimental workflow for the enzymatic resolution of N-acetyl-DL-tyrosine.

Logical_Relationship cluster_Enantiomers Enantiomers cluster_Products Reaction Products Racemic_Mix N-acetyl-DL-tyrosine (Racemic Mixture) NAc_D_Tyr This compound Racemic_Mix->NAc_D_Tyr NAc_L_Tyr N-acetyl-L-tyrosine Racemic_Mix->NAc_L_Tyr Enzyme D-Aminoacylase (Stereoselective) NAc_D_Tyr->Enzyme NAc_L_Tyr->Enzyme No Reaction Unreacted Unreacted Substrate NAc_L_Tyr->Unreacted Products Products Enzyme->Products Hydrolysis D_Tyr D-Tyrosine Products->D_Tyr Acetate Acetate Products->Acetate

Caption: Key relationships in the enzymatic resolution of N-acetyl-DL-tyrosine.

References

Application Notes and Protocols for the Quantification of N-Acetyl-D-tyrosine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-tyrosine (NADT) is the acetylated form of D-tyrosine, a non-proteinogenic amino acid. While the L-isomer, N-Acetyl-L-tyrosine (NALT), is more commonly studied and utilized in applications such as parenteral nutrition due to its increased solubility over L-tyrosine, the quantification of the D-isomer is crucial for specific research areas including chiral drug metabolism, toxicology, and the investigation of D-amino acid biology.[1] These application notes provide detailed protocols for the quantification of this compound in biological samples such as plasma and urine. The methodologies described are primarily based on well-established techniques for the analogous L-isomer and chiral separation of amino acids, and therefore may require optimization and validation for specific research needs concerning the D-isomer.

Analytical Methodologies

The accurate quantification of this compound in complex biological matrices necessitates highly sensitive and specific analytical methods. The primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Due to the chiral nature of the molecule, chromatographic methods capable of separating D- and L-isomers are essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in biological fluids due to its high sensitivity and selectivity.[2] For chiral analysis, a chiral stationary phase (CSP) column or a chiral derivatizing agent is required.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or fluorescence detection offers a robust and widely available alternative for quantification. Similar to LC-MS/MS, chiral separation is paramount and can be achieved through the use of chiral columns or derivatization with a chiral reagent.

Quantitative Data Summary

Quantitative data for this compound in biological samples is not widely available in the literature. The following tables summarize typical performance characteristics for the quantification of the more commonly studied N-Acetyl-L-tyrosine, which can serve as a benchmark for method development for the D-isomer.

Table 1: Performance Characteristics of Analytical Methods for N-Acetyl-L-tyrosine Quantification

ParameterHPLC-UVLC-MS/MS
Linearity Range1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery)98 - 102%95 - 105%
Precision (% RSD)< 5%< 15%
Limit of Detection (LOD)~0.1 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ)~0.3 µg/mL~0.1 ng/mL

Data presented is based on the analysis of N-Acetyl-L-tyrosine and may vary for this compound.

Table 2: Pharmacokinetic Data for N-Acetyl-L-tyrosine (Intravenous Administration in Humans)

ParameterValueReference
Dose5 grams (4-hour infusion)[3]
Peak Plasma Tyrosine Increase~25%[3]
Urinary Excretion (Unchanged NALT)~56% of infused dose[3]
Renal Release of Tyrosine10 ± 3 µmol/min[3]

This data is for the L-isomer and highlights the inefficient conversion to tyrosine. Similar studies for the D-isomer are lacking.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive quantification of this compound in human plasma using LC-MS/MS with a chiral stationary phase column.

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of an internal standard solution (e.g., isotopically labeled this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: A chiral stationary phase (CSP) column suitable for amino acid enantiomer separation (e.g., Astec CHIROBIOTIC T2).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Optimized for the separation of D- and L-isomers. A typical starting point is a linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be the protonated molecule [M+H]⁺.

Protocol 2: Quantification of this compound in Urine by HPLC with Chiral Derivatization

This protocol employs a pre-column derivatization step with a chiral reagent, followed by separation on a standard reversed-phase column.

1. Sample Preparation and Derivatization

  • Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes to remove particulate matter.

  • Dilute the urine sample 1:10 with mobile phase A.

  • To 50 µL of the diluted urine, add an internal standard.

  • Add 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Incubate the mixture at 40°C for 1 hour in the dark.

  • Neutralize the reaction with 100 µL of 2 M HCl.

  • Evaporate the acetone under a stream of nitrogen.

  • Dilute the sample with the mobile phase for HPLC analysis.

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

  • Injection Volume: 20 µL.

Visualizations

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Biological Sample (Plasma/Urine) Biological Sample (Plasma/Urine) Protein Precipitation / Dilution Protein Precipitation / Dilution Biological Sample (Plasma/Urine)->Protein Precipitation / Dilution Addition of Internal Standard Addition of Internal Standard Protein Precipitation / Dilution->Addition of Internal Standard Centrifugation Centrifugation Addition of Internal Standard->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS or HPLC Analysis LC-MS/MS or HPLC Analysis Supernatant Collection->LC-MS/MS or HPLC Analysis Data Acquisition Data Acquisition LC-MS/MS or HPLC Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification using Calibration Curve Quantification using Calibration Curve Peak Integration->Quantification using Calibration Curve Result Reporting Result Reporting Quantification using Calibration Curve->Result Reporting

Caption: General experimental workflow for the quantification of this compound.

G Presumed Metabolic Pathway of this compound This compound This compound D-tyrosine D-tyrosine This compound->D-tyrosine Deacetylation (presumed) Further Metabolism / Excretion Further Metabolism / Excretion D-tyrosine->Further Metabolism / Excretion

Caption: Presumed metabolic pathway of this compound.

Conclusion

The quantification of this compound in biological samples is an important analytical challenge that can be addressed using advanced chromatographic techniques such as LC-MS/MS and HPLC. The protocols provided herein, while based on established methods for the L-isomer, offer a solid foundation for the development and validation of assays for the D-isomer. Researchers should be aware of the limited availability of specific quantitative data for this compound and the necessity of rigorous method validation to ensure accurate and reliable results. The successful application of these methods will be critical for advancing our understanding of the roles of D-amino acids in biological systems.

References

Application Notes and Protocols: N-Acetyl-D-tyrosine as a Substrate for D-aminoacylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Acetyl-D-tyrosine as a substrate for D-aminoacylase (also known as N-acyl-D-amino acid amidohydrolase), a key enzyme in the production of enantiomerically pure D-amino acids. D-tyrosine and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals. This document outlines the enzymatic reaction, kinetic parameters of related substrates, optimal reaction conditions, and detailed experimental protocols for enzyme activity assays and product analysis.

Introduction

D-aminoacylases (EC 3.5.1.81) are enzymes that stereospecifically catalyze the hydrolysis of N-acyl-D-amino acids to yield a D-amino acid and a corresponding carboxylic acid. This enzymatic resolution is a cornerstone of industrial biotechnology for the production of optically pure D-amino acids from racemic mixtures of N-acetyl-DL-amino acids. The enzymatic production of D-tyrosine from this compound is of significant interest due to the role of D-tyrosine as a chiral precursor in the synthesis of various therapeutic agents.

The overall enzymatic reaction is as follows:

This compound + H₂O ⇌ D-tyrosine + Acetate

Data Presentation

While specific kinetic data for the hydrolysis of this compound by D-aminoacylase is not extensively available in the literature, data for structurally similar aromatic and other N-acetyl-D-amino acids can provide valuable insights for experimental design and optimization. The following tables summarize the kinetic parameters and optimal conditions for D-aminoacylases from different microbial sources with various substrates.

Table 1: Kinetic Parameters of D-aminoacylases for Various N-Acetyl-D-Amino Acid Substrates

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Reference
Bordetella petrii (BpeDacyl)N-acetyl-D-phenylalanine1.8 ± 0.21.5 ± 0.00.83[1]
Klebsiella pneumoniae (KleDacyl)N-acetyl-D-phenylalanine1.9 ± 0.28.8 ± 0.14.63[1]
Alcaligenes denitrificans DA181N-acetyl-D-methionine0.4810402167[2]

Table 2: Optimal Reaction Conditions for D-aminoacylases

Enzyme SourceSubstrateOptimal pHOptimal Temperature (°C)ActivatorsReference
Bordetella petrii (BpeDacyl)N-acetyl-D-methionine7.035Co²⁺[1]
Klebsiella pneumoniae (KleDacyl)N-acetyl-D-methionine8.035Co²⁺[1]
Alcaligenes denitrificans DA181N-acetyl-D-methionine7.545Co²⁺[2]

Mandatory Visualization

Experimental Workflow for D-aminoacylase Activity Assay

Experimental Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis enzyme_prep D-aminoacylase Solution (known concentration) incubation Incubate at Optimal Temperature (e.g., 35-45°C) enzyme_prep->incubation substrate_prep This compound Solution (varying concentrations) substrate_prep->incubation buffer_prep Reaction Buffer (e.g., 100 mM Phosphate, pH 7.0-8.0) buffer_prep->incubation sampling Take Aliquots at Specific Time Intervals incubation->sampling quenching Stop Reaction (e.g., heat or acid) sampling->quenching hplc HPLC Analysis (Quantify D-tyrosine and This compound) quenching->hplc data_analysis Data Analysis (Calculate initial velocity, Km, and Vmax) hplc->data_analysis

Caption: Workflow for determining D-aminoacylase activity and kinetic parameters.

Logical Relationship for Industrial Production of D-tyrosine

Industrial Production Workflow racemic_mix N-Acetyl-DL-tyrosine (Racemic Mixture) enzyme_column Immobilized D-aminoacylase Column racemic_mix->enzyme_column separation Separation (e.g., Crystallization) enzyme_column->separation d_tyrosine Pure D-tyrosine separation->d_tyrosine Product unreacted_l N-Acetyl-L-tyrosine separation->unreacted_l Unreacted racemization Racemization unreacted_l->racemization racemization->racemic_mix Recycle

Caption: Dynamic kinetic resolution process for D-tyrosine production.

Experimental Protocols

Protocol 1: D-aminoacylase Activity Assay using HPLC

This protocol describes a method to determine the activity of D-aminoacylase by quantifying the amount of D-tyrosine produced from this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • D-aminoacylase enzyme preparation

  • This compound

  • D-tyrosine standard

  • Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0-8.0, containing 1 mM CoCl₂)[1]

  • Quenching Solution (e.g., 1% (v/v) H₃PO₄)[1]

  • HPLC system with a C18 reverse-phase column

  • Mobile phase for HPLC (e.g., isocratic or gradient elution with a mixture of aqueous buffer and acetonitrile, specific conditions to be optimized for separation of this compound and D-tyrosine)

  • UV detector (detection at a wavelength where both substrate and product absorb, e.g., 274 nm for tyrosine)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 100 mM) in the reaction buffer.

    • Prepare a series of D-tyrosine standards of known concentrations in the reaction buffer for calibration.

    • Prepare a solution of D-aminoacylase of known concentration in the reaction buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, this compound solution (to a final concentration range of 0-100 mM), and pre-incubate at the optimal temperature (e.g., 35°C) for 5 minutes.[1]

    • Initiate the reaction by adding a specific amount of the D-aminoacylase solution. The final reaction volume can be, for example, 250 µL.

    • At defined time intervals (e.g., 0, 5, 10, 15, 20 minutes), withdraw an aliquot (e.g., 25 µL) of the reaction mixture.

    • Immediately stop the reaction in the aliquot by adding it to a tube containing the quenching solution (e.g., 225 µL of 1% H₃PO₄).[1]

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Inject a suitable volume of the supernatant onto the HPLC system.

    • Monitor the separation of this compound and D-tyrosine by UV detection.

    • Quantify the amount of D-tyrosine produced by comparing the peak area to the calibration curve generated from the D-tyrosine standards.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the product formation versus time plot.

    • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Protocol 2: Determination of Optimal pH and Temperature

Optimal pH Determination:

  • Prepare a series of reaction buffers with different pH values (e.g., ranging from pH 6.0 to 10.0 using appropriate buffer systems like phosphate and borate).

  • Perform the D-aminoacylase activity assay as described in Protocol 1 at a fixed, saturating concentration of this compound in each buffer.

  • Plot the enzyme activity against the pH to determine the optimal pH for the reaction.

Optimal Temperature Determination:

  • Perform the D-aminoacylase activity assay as described in Protocol 1 at the determined optimal pH and a fixed, saturating concentration of this compound.

  • Vary the incubation temperature of the reaction (e.g., from 20°C to 70°C).

  • Plot the enzyme activity against the temperature to determine the optimal temperature for the reaction.

Applications in Drug Development

The enzymatic synthesis of D-tyrosine using D-aminoacylase has significant applications in the pharmaceutical industry. D-amino acids are crucial components of various peptide and non-peptide drugs. The use of D-amino acids can enhance the metabolic stability of peptide-based drugs by making them resistant to proteolysis. Furthermore, the specific stereochemistry of D-tyrosine can be essential for the pharmacological activity of certain drug molecules. The enzymatic resolution process described here offers a green and efficient method for producing high-purity D-tyrosine, which is a key starting material for the synthesis of these advanced therapeutics.

References

Application Notes and Protocols for N-acylamino Acid Racemase Activity on N-Acetyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylamino acid racemases (NAAARs) are enzymes that catalyze the interconversion of N-acylamino acid enantiomers. This activity is of significant interest in biotechnology and pharmaceutical development, particularly for the production of enantiomerically pure amino acids through dynamic kinetic resolution (DKR). In a DKR process, the racemase is coupled with an enantioselective acylase. This allows for the continuous conversion of a racemic mixture of N-acylamino acids into a single desired enantiomer of the corresponding amino acid, theoretically achieving a 100% yield.

These application notes provide a detailed overview of the activity of N-acylamino acid racemase on the substrate N-Acetyl-D-tyrosine. Included are summaries of available quantitative data, detailed experimental protocols for enzyme assays and product analysis, and visualizations of the experimental workflow and its application in drug development. The information is primarily based on the characterization of NAAARs from actinomycete species, which have shown broad substrate specificity, including activity on aromatic N-acetylamino acids.

Data Presentation

While direct kinetic data (Km, kcat) for the activity of N-acylamino acid racemases on this compound is not extensively available in the literature, studies on well-characterized NAAARs, such as the thermostable enzyme from Amycolatopsis sp. TS-1-60, have confirmed its activity on N-acetyl-L-tyrosine.[1] The following tables summarize the properties of this enzyme and its kinetic parameters for other relevant substrates, which can serve as a reference for understanding its potential activity on this compound.

Table 1: Properties of Thermostable N-acylamino Acid Racemase from Amycolatopsis sp. TS-1-60

PropertyValueReference
Source Organism Amycolatopsis sp. TS-1-60[1]
Optimal Temperature 50°C[1]
Optimal pH 7.5[1]
Enzyme Stability Stable at 55°C for 30 min[1]
Cofactor Requirement Divalent metal ions (Co²⁺, Mn²⁺, Fe²⁺)[1]
Inhibitors EDTA, p-Chloromercuribenzoic acid[1]

Table 2: Apparent Michaelis-Menten Constants (Km) of N-acylamino Acid Racemase from Amycolatopsis sp. TS-1-60 for Various Substrates

SubstrateKm (mM)Reference
N-Acetyl-L-methionine 18.5[1]
N-Acetyl-D-methionine 11.3[1]
N-Acetyl-L-tyrosine Activity confirmed, Km not reported[1]
N-Acetyl-L-valine Activity confirmed, Km not reported[1]
N-Chloroacetyl-L-valine Activity confirmed, Km not reported[1]

Experimental Protocols

Protocol 1: Assay for N-acylamino Acid Racemase Activity on this compound

This protocol describes a method to determine the racemization of this compound to N-Acetyl-L-tyrosine catalyzed by an N-acylamino acid racemase.

Materials:

  • Purified or partially purified N-acylamino acid racemase

  • This compound

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • CoCl₂ solution (10 mM)

  • Enzyme dilution buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM CoCl₂)

  • Microcentrifuge tubes

  • Water bath or incubator set to 50°C

  • HPLC system with a chiral column

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a stock solution of this compound (e.g., 100 mM) in 50 mM potassium phosphate buffer (pH 7.5).

    • In a microcentrifuge tube, prepare the reaction mixture with the following components:

      • 50 mM Potassium phosphate buffer (pH 7.5)

      • 1 mM CoCl₂

      • 10 mM this compound (or a range of concentrations for kinetic studies)

      • N-acylamino acid racemase (at a suitable concentration)

    • The final reaction volume is typically 100 µL to 1 mL.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture (without the enzyme) at 50°C for 5 minutes.

    • Initiate the reaction by adding the N-acylamino acid racemase.

    • Incubate the reaction at 50°C for a defined period (e.g., 10, 20, 30, 60 minutes).

    • For a time-course experiment, withdraw aliquots at different time points.

  • Reaction Termination:

    • Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding an equal volume of a quenching solution (e.g., 1 M HCl or acetonitrile).

    • Centrifuge the terminated reaction mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitated protein.

  • Sample Analysis:

    • Analyze the supernatant for the presence of N-Acetyl-L-tyrosine using a suitable chiral HPLC method (see Protocol 2).

Protocol 2: Chiral HPLC Analysis of N-Acetyl-tyrosine Enantiomers

This protocol outlines a general method for the separation and quantification of this compound and N-Acetyl-L-tyrosine.

Instrumentation and Columns:

  • An HPLC system equipped with a UV detector is suitable.

  • A chiral stationary phase column capable of separating amino acid derivatives is required. Examples include columns based on cyclodextrin, macrocyclic glycopeptides, or other chiral selectors. The specific column choice may require optimization.

Mobile Phase and Conditions (Example):

  • Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The exact composition and pH will depend on the column and may require optimization. For example, a mobile phase of 20 mM potassium phosphate buffer (pH 6.0) with 10% acetonitrile could be a starting point.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: N-Acetyl-tyrosine can be detected by UV absorbance at approximately 275 nm.

  • Injection Volume: 10 - 20 µL.

Procedure:

  • Standard Preparation:

    • Prepare stock solutions of pure this compound and N-Acetyl-L-tyrosine in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solutions to known concentrations.

  • Sample Injection:

    • Inject the prepared standards and the supernatant from the terminated enzyme reaction (Protocol 1) into the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and N-Acetyl-L-tyrosine based on the retention times of the standards.

    • Quantify the amount of each enantiomer in the reaction samples by comparing the peak areas to the calibration curves.

    • Calculate the extent of racemization as a function of time.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Substrate (this compound) D Mix Substrate and Buffer A->D B Prepare Buffer (pH 7.5, with CoCl2) B->D C Prepare Enzyme Solution F Initiate with Enzyme C->F E Pre-incubate at 50°C D->E E->F G Incubate at 50°C F->G H Terminate Reaction (Heat or Quench) G->H I Centrifuge and Collect Supernatant H->I J Chiral HPLC Analysis I->J K Quantify Enantiomers J->K

Caption: Experimental workflow for the enzymatic racemization of this compound.

DKR_Pathway cluster_reactants Racemic Mixture cluster_enzymes Enzymatic Conversion cluster_products Products Racemic_NAA N-Acetyl-DL-tyrosine NADT This compound Racemic_NAA->NADT NALT N-Acetyl-L-tyrosine Racemic_NAA->NALT NAAAR N-acylamino acid racemase Acylase L-aminoacylase L_AA L-tyrosine (Desired Product) Acylase->L_AA Acetate Acetate Acylase->Acetate NADT->NAAAR NALT->NAAAR NALT->Acylase

Caption: Dynamic Kinetic Resolution (DKR) of N-Acetyl-DL-tyrosine.

References

Application Notes and Protocols for the Ribosomal Incorporation of N-Acetyl-D-tyrosine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool in chemical biology and drug discovery. This technology allows for the introduction of novel chemical functionalities, enabling the creation of peptides with enhanced therapeutic properties, such as increased stability, improved binding affinity, and novel modes of action. N-Acetyl-D-tyrosine (Ac-D-Tyr) is a particularly interesting UAA. The D-configuration of the amino acid can confer resistance to proteolysis, while the N-terminal acetylation can modulate the peptide's physicochemical properties and interactions.

These application notes provide a detailed overview and experimental protocols for the ribosomal incorporation of this compound into peptides using a reconstituted in vitro translation system. The described methodology relies on two key technologies: flexizymes for the aminoacylation of tRNA and the Flexible in vitro Translation (FIT) system .

Principle

The central principle of this methodology is the reassignment of a codon, typically a stop codon like UAG (amber), to encode for this compound. This is achieved through the use of an orthogonal translation system where an engineered suppressor tRNA is specifically charged with Ac-D-Tyr and delivers it to the ribosome in response to the reassigned codon in the mRNA template.

Key Components:

  • This compound (Ac-D-Tyr): The unnatural amino acid to be incorporated.

  • Suppressor tRNA: An engineered tRNA with an anticodon that recognizes a specific codon (e.g., CUA for the UAG codon) and is not recognized by endogenous aminoacyl-tRNA synthetases.

  • Flexizyme: A flexible ribozyme that catalyzes the acylation of tRNA with a wide range of non-proteinogenic amino acids, including N-acetylated and D-amino acids.[1][2]

  • Flexible in vitro Translation (FIT) System: A reconstituted E. coli cell-free translation system that provides the necessary ribosomal machinery for peptide synthesis.[1][3] This system allows for the precise control of components, making it ideal for incorporating UAAs.

Data Presentation

While specific quantitative data for the incorporation of this compound is not extensively published, the efficiency can be inferred from studies on structurally similar compounds like N-chloroacetyl-D-tyrosine.[4] The following table presents expected performance parameters based on such studies. Researchers should perform their own quantitative analysis to determine the precise efficiency for their specific peptide sequence and experimental conditions.

ParameterExpected RangeMethod of QuantificationNotes
Incorporation Efficiency (%) 30 - 70MALDI-TOF Mass Spectrometry, HPLCCalculated as the ratio of the peak intensity of the full-length peptide containing Ac-D-Tyr to the sum of the full-length and truncated peptide intensities.
Fidelity (%) > 95Tandem Mass Spectrometry (MS/MS)Assessed by the absence of mis-incorporated natural amino acids at the target codon.
Peptide Yield (µg/mL) 5 - 50HPLC with a standard curve, Fluorescence quantification (if applicable)Highly dependent on the peptide sequence, mRNA template quality, and reaction optimization.

Experimental Protocols

Protocol 1: Preparation of this compound-tRNA

This protocol describes the charging of a suppressor tRNA with this compound using a flexizyme. The choice of flexizyme (e.g., dFx or eFx) depends on the activating group used for the amino acid. For N-acetylated amino acids, cyanomethyl ester (CME) activation is common, which is compatible with eFx.[4][5]

Materials:

  • This compound

  • Cyanomethylating agent (e.g., chloroacetonitrile)

  • Suppressor tRNA (e.g., tRNAAsnCUA)

  • eFx flexizyme

  • Reaction Buffer (e.g., 100 mM HEPES-K, pH 7.5, 200 mM KCl, 600 mM MgCl₂)

  • DMSO

  • RNase-free water

Procedure:

  • Activation of this compound:

    • Synthesize the cyanomethyl ester (CME) of this compound according to established chemical procedures. This involves reacting this compound with a cyanomethylating agent.

    • Purify the activated Ac-D-Tyr-CME by HPLC and confirm its identity by mass spectrometry.

    • Dissolve the purified Ac-D-Tyr-CME in DMSO to a final concentration of 50 mM.

  • Aminoacylation Reaction:

    • In an RNase-free microcentrifuge tube, prepare the following reaction mixture on ice:

      • Suppressor tRNA (100 µM stock): 2.5 µL

      • eFx flexizyme (100 µM stock): 2.5 µL

      • Reaction Buffer (10x): 2.5 µL

      • Ac-D-Tyr-CME (50 mM in DMSO): 2.5 µL

      • RNase-free water: to a final volume of 25 µL

    • The final concentrations will be: 10 µM tRNA, 10 µM eFx, 5 mM Ac-D-Tyr-CME, and 1x Reaction Buffer.

    • Incubate the reaction mixture at 4°C for 2-6 hours.[4]

    • After incubation, precipitate the acylated tRNA by adding 3 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate (pH 5.2).

    • Incubate at -80°C for 30 minutes and then centrifuge at high speed to pellet the tRNA.

    • Wash the pellet with 70% ethanol and air dry.

    • Resuspend the N-Acetyl-D-tyrosyl-tRNA in RNase-free water or a suitable buffer for the in vitro translation reaction.

Protocol 2: Ribosomal Synthesis of Peptides Containing this compound

This protocol outlines the use of the charged tRNA from Protocol 1 in a Flexible in vitro Translation (FIT) system to synthesize a peptide containing this compound.

Materials:

  • N-Acetyl-D-tyrosyl-tRNA (from Protocol 1)

  • FIT system kit (containing ribosomes, initiation, elongation, and termination factors, and an energy source)

  • mRNA template encoding the peptide of interest with a UAG codon at the desired incorporation site.

  • Amino acid mixture lacking tyrosine.

  • RNase-free water

Procedure:

  • mRNA Template Design:

    • Design and synthesize an mRNA template for the target peptide.

    • Incorporate a UAG (amber) stop codon at the position where this compound is to be inserted.

    • Ensure the mRNA has a strong ribosomal binding site (e.g., Shine-Dalgarno sequence for prokaryotic systems).

  • In vitro Translation Reaction:

    • Thaw the FIT system components on ice.

    • In an RNase-free microcentrifuge tube, assemble the translation reaction on ice according to the manufacturer's instructions. A typical reaction might include:

      • FIT system solution

      • Amino acid mixture (without tyrosine)

      • mRNA template (final concentration ~50-100 ng/µL)

      • Resuspended N-Acetyl-D-tyrosyl-tRNA (final concentration ~5-10 µM)

      • RNase-free water to the final reaction volume.

    • Incubate the reaction at 37°C for 1-2 hours.

Protocol 3: Analysis of Peptide Synthesis and Incorporation

This protocol describes the analysis of the in vitro translation reaction to confirm the synthesis of the full-length peptide and the successful incorporation of this compound.

Materials:

  • Tris-Tricine or Tris-Glycine precast gels

  • MALDI-TOF mass spectrometer

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

Procedure:

  • SDS-PAGE Analysis (Optional):

    • Mix a small aliquot of the translation reaction with loading buffer.

    • Run the sample on a Tris-Tricine or Tris-Glycine gel to separate the synthesized peptides.

    • Visualize the peptide by Coomassie staining, silver staining, or autoradiography if a radiolabeled amino acid was included. This provides a qualitative assessment of peptide synthesis.

  • MALDI-TOF Mass Spectrometry Analysis:

    • Desalt a small aliquot of the translation reaction using a C18 ZipTip or a similar method.

    • Spot the desalted sample onto a MALDI target plate and co-crystallize with a suitable matrix (e.g., CHCA).

    • Acquire the mass spectrum in positive ion mode.

    • Compare the observed molecular weight with the theoretical molecular weight of the peptide containing this compound. A successful incorporation will result in a mass shift corresponding to the mass of the Ac-D-Tyr residue minus the mass of water.[6][7][8]

  • Tandem Mass Spectrometry (MS/MS) for Fidelity Confirmation:

    • For unambiguous confirmation of the incorporation site, perform MS/MS analysis on the parent ion corresponding to the full-length peptide.

    • Fragment the peptide and analyze the resulting daughter ions to confirm the amino acid sequence and pinpoint the location of the this compound residue.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the ribosomal incorporation of this compound.

experimental_workflow cluster_prep Preparation cluster_translation In Vitro Translation cluster_analysis Analysis AcDTyr This compound Activated_AcDTyr Activated Ac-D-Tyr (e.g., CME) AcDTyr->Activated_AcDTyr Activation AcDTyr_tRNA Ac-D-Tyr-tRNA Activated_AcDTyr->AcDTyr_tRNA Aminoacylation tRNA Suppressor tRNA tRNA->AcDTyr_tRNA Aminoacylation Flexizyme Flexizyme (eFx) Flexizyme->AcDTyr_tRNA Aminoacylation Peptide Peptide with Ac-D-Tyr AcDTyr_tRNA->Peptide Ribosomal Synthesis mRNA mRNA Template (with UAG codon) mRNA->Peptide Ribosomal Synthesis FIT_system FIT System FIT_system->Peptide Ribosomal Synthesis MALDI_TOF MALDI-TOF MS Peptide->MALDI_TOF HPLC HPLC Peptide->HPLC MS_MS Tandem MS MALDI_TOF->MS_MS Fragmentation Confirmation Confirmation of Incorporation MALDI_TOF->Confirmation HPLC->Confirmation MS_MS->Confirmation

Caption: Experimental workflow for this compound incorporation.

aminoacylation_process cluster_reactants Reactants cluster_complex Reaction Complex cluster_products Products AcDTyr_CME Ac-D-Tyr-CME Reaction Acylation Reaction AcDTyr_CME->Reaction tRNA_suppressor Suppressor tRNA tRNA_suppressor->Reaction eFx eFx Flexizyme eFx->Reaction catalysis Charged_tRNA Ac-D-Tyr-tRNA Reaction->Charged_tRNA Byproduct Byproducts Reaction->Byproduct

Caption: Flexizyme-mediated tRNA aminoacylation process.

Conclusion

The ribosomal incorporation of this compound into peptides offers a powerful strategy for creating novel biopolymers with potentially enhanced therapeutic properties. The use of flexizymes and a reconstituted in vitro translation system provides a versatile and robust platform for this purpose. The protocols and data presented here serve as a comprehensive guide for researchers to implement this technology in their own laboratories. It is important to note that optimization of reaction conditions, including concentrations of key components and incubation times, may be necessary to achieve maximal incorporation efficiency for specific peptide sequences.

References

Application Note: A Robust Protocol for the N-acetylation of D-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive, step-by-step protocol for the N-acetylation of D-tyrosine using acetic anhydride. The method described is a well-established Schotten-Baumann reaction, optimized for high yield and purity, making it suitable for both research and development applications.

Overview and Physicochemical Data

N-acetyl-D-tyrosine is the acetylated derivative of D-tyrosine, a non-proteinogenic amino acid. The addition of an N-acetyl group can alter the molecule's solubility, stability, and pharmacokinetic properties, making it a valuable building block in peptide synthesis and pharmaceutical research. The protocol herein details a reliable method for its preparation.

The physicochemical properties of the target compound are summarized below. Note that these properties are identical to its L-enantiomer, N-acetyl-L-tyrosine, with the exception of its specific optical rotation.

Table 1: Physicochemical Properties of N-acetyl-tyrosine

PropertyValue
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Appearance White crystalline powder[1]
Melting Point 149-152 °C[1]
Solubility in Water 25 mg/mL[1]

Reaction Principle and Key Parameters

The synthesis involves the chemoselective acylation of the α-amino group of D-tyrosine using acetic anhydride under alkaline conditions. The reaction is carefully controlled to favor N-acetylation over the potential side-reaction of O-acetylation on the phenolic hydroxyl group.[2] Key parameters are optimized to ensure a complete reaction and facilitate the isolation of a high-purity product.

Table 2: Summary of Key Experimental Parameters

ParameterRecommended Value / RangePurpose
Stoichiometry (D-Tyrosine:Acetic Anhydride) 1 : 1.05 (molar ratio)[3][4]A slight excess of the acylating agent ensures complete conversion of the starting material.
Dissolution pH ~12.0To fully dissolve D-tyrosine in the aqueous medium by forming the sodium salt.[3][4]
Reaction pH 8.0 - 10.0[3][4]Optimal range for selective N-acetylation. Lower pH reduces reactivity, while higher pH can promote side reactions.
Reaction Temperature < 10 °C (ice bath)[3]Controls the exothermic reaction and minimizes hydrolysis of acetic anhydride.
Precipitation pH ~1.7To protonate the carboxylate, causing the less soluble this compound to precipitate.[3]
Purification Method Recrystallization from hot water[1][3]Effective method to remove inorganic salts and other impurities.

Detailed Experimental Protocol

3.1. Materials

  • D-Tyrosine

  • Acetic Anhydride (≥98%)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Activated Carbon (decolorizing grade)

  • Deionized Water

3.2. Equipment

  • Three-neck round-bottom flask or beaker of appropriate size

  • Magnetic stirrer and stir bar

  • Ice bath

  • Two dropping funnels

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Heating mantle or hot plate

3.3. Safety Precautions

  • This procedure must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic anhydride is corrosive, a lachrymator, and reacts exothermically with water.[1] Handle with extreme care.

  • Concentrated acids and bases (HCl, NaOH) are highly corrosive. Handle with appropriate caution.

3.4. Procedure

Part A: N-Acetylation Reaction

  • Dissolution: In a beaker or flask, disperse D-tyrosine (e.g., 100 g) in deionized water (200 mL) with vigorous stirring.[3][4]

  • Slowly add a 30% (w/v) NaOH solution dropwise until the D-tyrosine is completely dissolved. The final pH should be approximately 12.0.[3][4]

  • Cooling: Cool the resulting solution in an ice bath, ensuring the internal temperature is maintained below 10 °C.[3]

  • Acetylation: While maintaining vigorous stirring and low temperature, slowly and simultaneously add acetic anhydride (1.05 molar equivalents) and 30% NaOH solution dropwise from separate funnels.[3][4] The addition of NaOH should be controlled to continuously maintain the reaction pH between 8.0 and 10.0.[3][4] The addition process typically takes 30-60 minutes.[3]

  • Completion: After the addition is complete, adjust the pH to approximately 11.5 with 30% NaOH and continue stirring for an additional 20 minutes at room temperature to ensure complete reaction and hydrolysis of any remaining acetic anhydride.[3]

Part B: Isolation of Crude Product

  • Acidification: Cool the reaction mixture again in an ice bath. Slowly add concentrated HCl with stirring to adjust the pH to approximately 1.7. A white precipitate of this compound will form.[3]

  • Precipitation: Continue stirring the mixture in the ice bath for at least one hour to ensure complete precipitation of the product.[3]

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water.[3]

Part C: Purification by Recrystallization

  • Dissolution: Transfer the crude product to a beaker and add a minimal amount of hot deionized water (approximately 75-80 °C) to dissolve it completely.[3]

  • Decolorization: Add a small amount of activated carbon to the hot solution and maintain the heat for a few minutes with stirring to remove colored impurities.[3]

  • Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated carbon.[1][3]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce complete crystallization.[3]

  • Final Collection: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold deionized water, and press the crystals dry on the filter.[3]

Part D: Drying

  • Dry the purified product under vacuum to a constant weight. The final product should be a white crystalline powder.[3]

Experimental Workflow Diagram

The logical flow of the synthesis and purification process is illustrated in the diagram below.

Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: N-Acetylation cluster_isolation Step 3: Crude Isolation cluster_purification Step 4: Purification start D-Tyrosine + Water dissolved Dissolved D-Tyrosine (pH ~12) start->dissolved Add 30% NaOH reaction Reaction Mixture (Cooled to <10°C) dissolved->reaction acidify Acidification (pH ~1.7) + Cooling reaction->acidify reagents Acetic Anhydride + 30% NaOH reagents->reaction Add dropwise (Maintain pH 8-10) crude_filter Crude Product Filtration acidify->crude_filter Precipitate Forms recrystallize Recrystallization (Hot Water + Carbon) crude_filter->recrystallize Transfer Crude Solid hot_filter Hot Filtration recrystallize->hot_filter cool_crystallize Cooling & Crystallization hot_filter->cool_crystallize final_filter Final Filtration & Drying cool_crystallize->final_filter end_product Pure this compound final_filter->end_product

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing N-Acetyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of peptides incorporating N-Acetyl-D-tyrosine. The inclusion of N-acetylated and D-amino acids in peptide design is a key strategy for enhancing proteolytic stability and mimicking the structure of native proteins, thereby improving their therapeutic potential.

Introduction to this compound in Peptide Synthesis

N-terminal acetylation is a widespread natural post-translational modification, with over 80% of human proteins undergoing this change. This modification plays a crucial role in protein stability, molecular interactions, and cellular localization by neutralizing the positive charge of the N-terminal amino group.[1] Incorporating D-amino acids, such as D-tyrosine, can further enhance peptide stability by making them resistant to degradation by proteases that typically recognize L-amino acids.[2]

The synthesis of peptides containing this compound can be approached in two primary ways: by acetylating the N-terminus of the peptide after the full sequence has been assembled on the solid support, or by directly incorporating an Fmoc-protected this compound building block during synthesis. While the former method is more common, the latter offers an alternative approach for specific applications. This document will focus on the post-synthesis N-terminal acetylation method due to the limited availability of specific protocols for the direct incorporation of Fmoc-N-Acetyl-D-tyrosine.

Applications of Peptides Containing this compound

Peptides incorporating this compound are of significant interest in drug development, particularly in the field of neuroscience. The structural modifications imparted by the N-acetyl group and the D-configuration of tyrosine can lead to peptides with improved pharmacokinetic profiles, including enhanced stability and the ability to cross the blood-brain barrier.

Potential applications include:

  • Neuroprotective Agents: Peptides designed to mimic or modulate the activity of neurotrophic factors can benefit from the enhanced stability provided by N-acetylation and D-amino acids. These peptides may offer therapeutic potential for neurodegenerative diseases by protecting neurons from apoptosis and oxidative stress.[1]

  • Targeting Signaling Pathways: this compound containing peptides can be designed to interact with specific receptors or enzymes involved in neurological signaling pathways, such as those mediated by protein kinases and phosphatases.

  • Drug Delivery Vehicles: The modified properties of these peptides may make them suitable as carriers for delivering therapeutic agents across the blood-brain barrier.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis of a peptide containing an N-terminal this compound using Fmoc-based solid-phase peptide synthesis (SPPS) followed by on-resin acetylation.

Materials and Reagents
ReagentSupplierGrade
Rink Amide MBHA resin (100-200 mesh)e.g., Sigma-AldrichSynthesis Grade
Fmoc-protected amino acids (including Fmoc-D-Tyr(tBu)-OH)e.g., ChemPepSynthesis Grade
N,N-Dimethylformamide (DMF)e.g., Fisher ScientificAnhydrous, Amine-free
Dichloromethane (DCM)e.g., Fisher ScientificACS Grade
Piperidinee.g., Sigma-AldrichACS Reagent Grade
Diisopropylethylamine (DIPEA)e.g., Sigma-AldrichPeptide Synthesis Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)e.g., ChemPepSynthesis Grade
Acetic Anhydridee.g., Sigma-AldrichACS Reagent Grade
Trifluoroacetic acid (TFA)e.g., Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)e.g., Sigma-Aldrich98%
Diethyl ethere.g., Fisher ScientificAnhydrous
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of a generic peptide with a C-terminal amide. The example sequence used for calculation purposes is a pentapeptide: Ac-D-Tyr-Ala-Val-Gly-Leu-NH₂.

1. Resin Swelling:

  • Place Rink Amide MBHA resin (e.g., 0.1 mmol scale, ~200 mg assuming a loading of 0.5 mmol/g) in a fritted syringe reaction vessel.
  • Add DMF (~5 mL) and allow the resin to swell for 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (~5 mL) to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

3. Amino Acid Coupling (Example: First amino acid, Fmoc-Leu-OH):

  • In a separate vial, dissolve Fmoc-Leu-OH (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF (~3 mL).
  • Pre-activate for 2-5 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate for 1-2 hours at room temperature.
  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
  • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of primary amines).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence (Gly, Val, Ala, and finally D-Tyr(tBu)).

Quantitative Parameters for a Typical SPPS Cycle

ParameterValue/RangeNotes
Resin Loading0.3 - 0.8 mmol/gLower loading is often preferred for longer or more difficult sequences to minimize aggregation.
Amino Acid Excess3 - 5 equivalentsA larger excess can be used to drive difficult couplings to completion.
Coupling Reagent Excess2.9 - 4.8 equivalentsStoichiometry depends on the specific coupling reagent used.
Base Excess6 - 10 equivalentsDIPEA is a common choice for Fmoc-SPPS.
Coupling Time1 - 2 hoursCan be extended for sterically hindered amino acids. Double coupling may be necessary in some cases.
Deprotection Time5 min + 15 minA two-step deprotection is standard to ensure complete Fmoc removal.
Protocol 2: On-Resin N-Terminal Acetylation

1. Final Fmoc Deprotection:

  • After coupling the final amino acid (Fmoc-D-Tyr(tBu)-OH), perform the Fmoc deprotection as described in Protocol 1, step 2.

2. Acetylation (Capping):

  • Prepare an acetylation solution of 10% acetic anhydride and 5% DIPEA in DMF.
  • Add the acetylation solution (~5 mL) to the deprotected peptide-resin.
  • Agitate for 30 minutes at room temperature.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
  • Perform a Kaiser test to confirm the absence of free primary amines, indicating complete acetylation.

Protocol 3: Cleavage and Deprotection

1. Resin Preparation:

  • Dry the acetylated peptide-resin under a stream of nitrogen for 15 minutes.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For a 0.1 mmol scale synthesis, prepare ~5 mL of the cocktail. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the resin.
  • Agitate for 2-3 hours at room temperature.

4. Peptide Precipitation and Purification:

  • Filter the cleavage solution from the resin into a cold centrifuge tube containing diethyl ether (~40 mL).
  • A white precipitate of the crude peptide should form.
  • Centrifuge the tube at 3000 rpm for 10 minutes.
  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.
  • Dry the crude peptide pellet under vacuum.
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Synthesis Wash1 Wash (DMF, DCM) Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Prepare for Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection End of Elongation Acetylation N-Terminal Acetylation (Acetic Anhydride, DIPEA) Final_Deprotection->Acetylation Cleavage Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis followed by N-terminal acetylation.

Experimental Workflow for a Neuroprotective Peptide

The following diagram illustrates a hypothetical experimental workflow to evaluate the neuroprotective effects of a synthesized this compound-containing peptide.

Neuroprotection_Workflow cluster_in_vitro In Vitro Studies cluster_assays Assessment of Neuroprotection Peptide_Synthesis Synthesize & Purify N-Acetyl-D-Tyr-Peptide Peptide_Treatment Treat with N-Acetyl-D-Tyr-Peptide Peptide_Synthesis->Peptide_Treatment Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Induce_Stress Induce Oxidative Stress (e.g., H2O2 treatment) Cell_Culture->Induce_Stress Induce_Stress->Peptide_Treatment Viability_Assay Cell Viability Assay (MTT Assay) Peptide_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase-3 Activity) Peptide_Treatment->Apoptosis_Assay ROS_Assay ROS Measurement (DCFDA Assay) Peptide_Treatment->ROS_Assay Data_Analysis Data Analysis & Conclusion Viability_Assay->Data_Analysis Quantitative Data Apoptosis_Assay->Data_Analysis Quantitative Data ROS_Assay->Data_Analysis Quantitative Data

Caption: Experimental workflow for evaluating the neuroprotective effects of a synthesized peptide.

Signaling Pathway: PI3K/Akt Survival Pathway

Neuroprotective peptides often exert their effects by modulating key cell survival pathways. The PI3K/Akt pathway is a central regulator of cell survival and is a common target for neuroprotective agents.

PI3K_Akt_Pathway Neuroprotective_Peptide N-Acetyl-D-Tyr-Peptide (Hypothetical) Receptor Growth Factor Receptor Neuroprotective_Peptide->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates Bad Bad Akt->Bad Phosphorylates & Inactivates Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Initiates

Caption: The PI3K/Akt signaling pathway, a potential target for neuroprotective peptides.

References

Developing biosensors for D-amino acid detection using D-amino acid oxidase

Author: BenchChem Technical Support Team. Date: December 2025

An emerging area of interest in clinical diagnostics and drug development is the detection of D-amino acids (D-AAs), which serve as crucial biomarkers for various physiological and pathological conditions.[1][2][3] D-amino acid oxidase (DAAO) is a highly specific enzyme that catalyzes the oxidative deamination of D-amino acids, making it an ideal biorecognition element for developing sensitive and selective biosensors.[4][5][6][7]

These application notes provide a comprehensive overview of the principles, methodologies, and applications of DAAO-based biosensors for researchers, scientists, and drug development professionals. Detailed protocols for both electrochemical and colorimetric detection methods are included to facilitate practical implementation.

Principle of D-Amino Acid Detection

D-amino acid oxidase (DAAO, EC 1.4.3.3) is a flavoenzyme that exhibits strict stereoselectivity for D-isomers of amino acids.[7][8] The enzyme catalyzes the oxidation of D-amino acids in the presence of molecular oxygen to produce the corresponding α-keto acid, ammonia (NH₃), and hydrogen peroxide (H₂O₂).[4][5][6] The production of these molecules, particularly hydrogen peroxide, forms the basis for most DAAO-based biosensor designs.

The overall enzymatic reaction is as follows: D-Amino Acid + O₂ + H₂O --(DAAO)--> α-Keto Acid + NH₃ + H₂O₂

The concentration of the D-amino acid in a sample is proportional to the amount of hydrogen peroxide produced, which can be quantified using various transduction methods.

cluster_0 DAAO Catalytic Cycle DAA D-Amino Acid DAAO D-Amino Acid Oxidase (DAAO) DAA->DAAO O2 O₂ (Oxygen) O2->DAAO H2O H₂O H2O->DAAO Products α-Keto Acid + NH₃ DAAO->Products H2O2 H₂O₂ (Hydrogen Peroxide) DAAO->H2O2 Detection Signal Detection Signal H2O2->Detection Signal

Caption: General principle of D-amino acid detection using DAAO.

Types of DAAO-Based Biosensors

Electrochemical Biosensors

Electrochemical biosensors are the most common type for D-AA detection, primarily utilizing an amperometric approach.[1][3] In this setup, DAAO is immobilized on an electrode surface. The hydrogen peroxide produced by the enzymatic reaction is electrochemically oxidized or reduced at the electrode by applying a specific potential. The resulting current is directly proportional to the H₂O₂ concentration, and thus to the D-amino acid concentration.

To improve performance, mediators like Prussian Blue are often used to facilitate electron transfer and lower the required operating potential, which helps to minimize interference from other electroactive species in the sample.[1][5]

cluster_workflow Amperometric Detection Workflow Sample Sample containing D-Amino Acid Electrode DAAO-Immobilized Electrode Sample->Electrode Reaction Enzymatic Reaction (DAA + O₂ → H₂O₂) Electrode->Reaction Detection Electrochemical Oxidation of H₂O₂ (H₂O₂ → O₂ + 2H⁺ + 2e⁻) Reaction->Detection H₂O₂ diffuses to electrode Signal Current Signal (Proportional to [D-AA]) Detection->Signal Measures e⁻ cluster_pathway Colorimetric Signaling Pathway DAA D-Amino Acid DAAO DAAO DAA->DAAO + O₂ H2O2 H₂O₂ DAAO->H2O2 HRP HRP H2O2->HRP Chromogen_Oxidized Oxidized Product (Colored) HRP->Chromogen_Oxidized Chromogen_Reduced Chromogenic Substrate (Colorless) Chromogen_Reduced->HRP Signal Measure Absorbance Chromogen_Oxidized->Signal

References

Troubleshooting & Optimization

Improving yield and purity in N-Acetyl-D-tyrosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-Acetyl-D-tyrosine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are chemical synthesis and enzymatic resolution.

  • Chemical Synthesis: This approach typically involves the direct acetylation of D-tyrosine using an acetylating agent like acetic anhydride in an alkaline aqueous medium.[1][2] The reaction conditions, such as pH and temperature, are controlled to favor the formation of the N-acetylated product.[1]

  • Enzymatic Resolution: This method starts with the less expensive racemic mixture, N-Acetyl-DL-tyrosine. A specific enzyme, D-acylating hydrolase (also known as D-aminoacylase), is used to selectively hydrolyze the N-acetyl group from this compound, yielding D-tyrosine. This method is noted for its high stereoselectivity, resulting in a product with high optical purity.[3]

Q2: What are the critical parameters to control during the chemical synthesis of this compound?

A2: To maximize yield and purity, it is crucial to control the following parameters:

  • pH: The pH of the reaction mixture should be maintained between 8 and 10 during the addition of acetic anhydride to facilitate N-acetylation while minimizing O-acetylation.[1][4]

  • Temperature: The reaction is exothermic, and maintaining a controlled temperature, often below 10°C during the initial acetylation, is important to prevent side reactions.[2]

  • Stoichiometry of Reagents: The molar ratio of acetic anhydride to D-tyrosine should be carefully controlled. An excess of acetic anhydride can lead to the formation of the di-acetylated byproduct (O,N-diacetyl-D-tyrosine).[4]

Q3: What are the main impurities I might encounter, and how can I minimize them?

A3: The most common impurities include:

  • Unreacted D-tyrosine: This can be minimized by ensuring the reaction goes to completion through optimized reaction time and stoichiometry.

  • O,N-diacetyl-D-tyrosine: This side product forms when the hydroxyl group on the phenyl ring is also acetylated. Maintaining the pH in the recommended range (8-10) and controlling the amount of acetic anhydride helps to reduce its formation. A subsequent hydrolysis step at a slightly higher pH (around 11.5) can help to convert this byproduct back to the desired N-acetyl product.[1]

  • Racemization: Although less common under controlled alkaline conditions, harsh reaction conditions (e.g., strong acids or bases, high temperatures) could potentially lead to some racemization, resulting in the presence of N-Acetyl-L-tyrosine.[4]

Q4: What is the most effective method for purifying crude this compound?

A4: Recrystallization is the most common and effective method for purifying the crude product.[1][2] The crude this compound is dissolved in a minimal amount of hot deionized water, treated with activated carbon to remove colored impurities, and then allowed to cool slowly to form pure crystals.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure D-tyrosine is fully dissolved in the alkaline solution before adding acetic anhydride. - Extend the reaction time, monitoring the progress using a suitable analytical technique like TLC or HPLC.
Suboptimal pH Control - Use a calibrated pH meter and add the base (e.g., NaOH solution) dropwise to maintain the pH between 8 and 10 during the addition of acetic anhydride.[1]
Loss of Product during Workup - Ensure complete precipitation of the product by cooling the solution in an ice bath for an adequate amount of time before filtration.[2] - When washing the filtered crystals, use a minimal amount of cold deionized water to avoid dissolving the product.[2]
Side Reactions - Strictly control the temperature and stoichiometry of acetic anhydride to minimize the formation of O,N-diacetyl-D-tyrosine.[4]
Issue 2: Low Purity of this compound
Possible Cause Troubleshooting Steps
Presence of Unreacted D-tyrosine - Improve the efficiency of the reaction by ensuring proper mixing and reaction time. - Optimize the recrystallization process; the difference in solubility between D-tyrosine and this compound in hot water can be exploited for separation.
Formation of O,N-diacetyl-D-tyrosine - After the initial acetylation, adjust the pH to around 11.5 and stir for a short period to hydrolyze the O-acetyl group.[1] - Multiple recrystallizations may be necessary to remove this impurity.
Contamination with Inorganic Salts - Wash the crude product thoroughly with cold deionized water after filtration to remove any residual salts from the reaction.[2]
Racemization (Presence of L-isomer) - Avoid harsh acidic or basic conditions and high temperatures during the synthesis and purification steps.[4] - Chiral HPLC can be used to determine the enantiomeric purity.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound
Method Starting Material Key Reagents/Enzymes Typical Yield Typical Purity (Optical) Advantages Disadvantages
Chemical Synthesis D-TyrosineAcetic Anhydride, NaOH, HCl78-95%[5][6]>98%High yield, relatively simple procedure.Potential for side-product formation and racemization if not carefully controlled.[4]
Enzymatic Resolution N-Acetyl-DL-tyrosineD-acylating hydrolase>88% (for D-tyrosine)[3]>99.5% ee[3]High stereoselectivity, milder reaction conditions.Requires preparation of the racemic starting material and enzymatic setup.

Note: The yield for the enzymatic resolution is for the resulting D-tyrosine, which would then need to be re-acetylated to obtain this compound.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound from D-tyrosine

This protocol is adapted from established methods for the synthesis of N-Acetyl-L-tyrosine and is applicable to the D-isomer.[1][3]

Materials:

  • D-tyrosine

  • 30% (w/v) Sodium Hydroxide (NaOH) solution

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Activated Carbon

Procedure:

  • Dissolution: In a suitable reaction vessel, disperse 100 g of D-tyrosine in 200 mL of deionized water with vigorous stirring. Slowly add 30% NaOH solution dropwise until the D-tyrosine is completely dissolved, achieving a pH of approximately 12.

  • Acetylation: Cool the solution in an ice bath. While maintaining the temperature below 10°C, slowly and simultaneously add 1.05 molar equivalents of acetic anhydride and 30% NaOH solution dropwise. Maintain the pH of the reaction mixture between 8 and 10 throughout the addition.

  • Hydrolysis of Byproduct: After the addition of acetic anhydride is complete, adjust the pH to approximately 11.5 with 30% NaOH solution and stir for an additional 20 minutes at room temperature. This step helps to hydrolyze any O-acetylated byproduct.[1]

  • Precipitation: Slowly add concentrated HCl to the reaction mixture with stirring to adjust the pH to approximately 1.7. This will cause the this compound to precipitate out of the solution.

  • Isolation of Crude Product: Cool the mixture in an ice bath for at least one hour to ensure complete precipitation. Collect the crude product by vacuum filtration and wash it with a small amount of cold deionized water.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot deionized water (approximately 75-80°C). Add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Mandatory Visualization

Chemical_Synthesis_Workflow start Start dissolution Dissolve D-Tyrosine in NaOH Solution start->dissolution acetylation Acetylation with Acetic Anhydride (pH 8-10, <10°C) dissolution->acetylation hydrolysis Byproduct Hydrolysis (pH 11.5) acetylation->hydrolysis precipitation Acidification with HCl to pH ~1.7 hydrolysis->precipitation filtration Vacuum Filtration & Washing precipitation->filtration recrystallization Recrystallization from Hot Water with Activated Carbon filtration->recrystallization drying Drying under Vacuum recrystallization->drying end Pure this compound drying->end

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check for Complete Reaction (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete check_pH Verify pH Control (8-10 during addition) incomplete->check_pH No solution1 Extend Reaction Time or Improve Dissolution incomplete->solution1 Yes suboptimal_pH Suboptimal pH check_pH->suboptimal_pH check_workup Review Workup Procedure suboptimal_pH->check_workup No solution2 Calibrate pH Meter & Ensure Gradual Base Addition suboptimal_pH->solution2 Yes loss_in_workup Product Loss During Workup check_workup->loss_in_workup solution3 Ensure Complete Precipitation & Use Minimal Cold Solvent for Washing loss_in_workup->solution3 Yes

References

Overcoming substrate inhibition of D-aminoacylase with N-acetyl-DL-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-aminoacylase, particularly focusing on overcoming substrate inhibition when using N-acetyl-DL-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is D-aminoacylase and what is its primary function?

A1: D-aminoacylase (N-acyl-D-amino acid amidohydrolase, EC 3.5.1.81) is an enzyme that catalyzes the hydrolysis of N-acylated D-amino acids to produce a D-amino acid and an acyl group.[1] Its high stereospecificity makes it valuable in the kinetic resolution of racemic mixtures of N-acetyl-DL-amino acids to produce enantiomerically pure D-amino acids, which are important building blocks in the pharmaceutical industry.[1]

Q2: What is substrate inhibition and why does it occur with D-aminoacylase?

A2: Substrate inhibition is a common form of enzyme inhibition where the enzyme's activity decreases at high substrate concentrations.[2] This phenomenon occurs in approximately 25% of all known enzymes.[2] For D-aminoacylase, while substrate inhibition has been suggested, some studies indicate that the observed decrease in activity at high substrate concentrations might also be due to a reverse acylation reaction.[1] In a typical substrate inhibition model, two substrate molecules bind to the enzyme, but only one leads to a productive reaction. The binding of the second substrate molecule to an allosteric site or the enzyme-product complex can prevent the release of the product, thereby reducing the overall reaction rate.[2]

Q3: Is N-acetyl-DL-tyrosine a suitable substrate for D-aminoacylase?

A3: Yes, N-acetyl-DL-tyrosine can be used as a substrate for D-aminoacylase. The enzyme specifically acts on the D-enantiomer to produce D-tyrosine and acetate.[3][4] However, the efficiency of the reaction can vary depending on the source of the D-aminoacylase. For example, D-aminoacylase from Rhodococcus armeniensis has been shown to deacetylate N-acetyl-DL-tyrosine, although at a lower rate compared to N-acetyl-DL-methionine.[3]

Q4: My D-aminoacylase reaction with N-acetyl-DL-tyrosine is showing lower than expected activity. What are the possible causes?

A4: Lower than expected activity can stem from several factors:

  • Substrate Inhibition: You may be using a concentration of N-acetyl-DL-tyrosine that is high enough to cause substrate inhibition.

  • Improper pH or Temperature: The enzyme has optimal pH and temperature ranges for activity. For example, D-aminoacylase from Alcaligenes denitrificans has an optimal pH of 7.5 and an optimal temperature of 45°C.[5]

  • Missing Cofactors: Some D-aminoacylases are metalloenzymes that require specific metal ions, like Co²⁺ or Zn²⁺, for full activity.[5][6] The absence of these cofactors can lead to reduced or no activity.

  • Enzyme Instability: The enzyme may be unstable under your experimental conditions. The addition of stabilizing agents like bovine serum albumin (BSA) can sometimes improve stability.[6]

  • Incorrect Reagent Concentration: Ensure all your reagents, including the buffer and substrate, are at the correct concentrations.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reaction rate decreases at high N-acetyl-DL-tyrosine concentrations. Substrate Inhibition1. Perform a substrate titration experiment to determine the optimal substrate concentration. 2. Plot the reaction velocity against the substrate concentration to identify the concentration at which the rate is maximal before inhibition occurs. 3. Operate the reaction at this optimal concentration.
No or very low D-tyrosine production. Inactive Enzyme or Missing Cofactors1. Verify the activity of your enzyme stock with a known, reliable substrate like N-acetyl-D-methionine.[5] 2. Check the literature for the specific metal cofactor requirements of your D-aminoacylase and supplement the reaction buffer accordingly (e.g., 1 mM CoCl₂).[1] 3. Ensure the enzyme has been stored correctly at the recommended temperature.
Inconsistent results between experimental repeats. Pipetting Errors or Reagent Instability1. Prepare a master mix for your reactions to minimize pipetting variability.[7] 2. Ensure all reagents are fully thawed and mixed before use.[7] 3. Use freshly prepared substrate solutions, as N-acetyl-DL-tyrosine solutions may not be stable over long periods.
The reaction starts strong but stops prematurely. Product Inhibition or pH Shift1. The accumulation of products (D-tyrosine and acetate) can sometimes inhibit the enzyme. Consider using a system to remove the products as they are formed. 2. The production of acetate will lower the pH of the reaction mixture. Use a buffer with sufficient buffering capacity to maintain the optimal pH throughout the reaction.

Quantitative Data

Table 1: Kinetic Parameters of D-aminoacylase from Alcaligenes denitrificans DA181 for N-acetyl-D-methionine.

ParameterValue
Apparent Km0.48 mM
kcat6.24 x 10⁴ min⁻¹
Optimal pH7.5
Optimal Temperature45°C

Data sourced from Reference[5]. Note: Specific kinetic data for N-acetyl-DL-tyrosine is less commonly reported and can be highly dependent on the specific D-aminoacylase used.

Table 2: Relative Deacetylation of various N-acetyl-DL-amino acids by immobilized D-aminoacylase from Rhodococcus armeniensis AM6.1.

Substrate (400 mM)Deacetylation after 17 days (%)
N-acetyl-DL-methionine99
N-acetyl-DL-oxyvaline86.5
N-acetyl-DL-allylglycine58.3
N-acetyl-DL-tyrosine23.7
N-acetyl-DL-tryptophan11.6

Data adapted from Reference[3]. This table illustrates the relative substrate preference of this particular enzyme.

Experimental Protocols

Protocol: D-aminoacylase Activity Assay using HPLC

This protocol is designed to measure the activity of D-aminoacylase by quantifying the amount of D-tyrosine produced from N-acetyl-DL-tyrosine.

Materials:

  • D-aminoacylase enzyme solution

  • N-acetyl-DL-tyrosine substrate stock solution (e.g., 200 mM in a suitable buffer)

  • Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)

  • Cofactor solution (if required, e.g., 10 mM CoCl₂)

  • Stopping solution (e.g., 1 M HCl or 1% H₃PO₄)[1]

  • HPLC system with a chiral column capable of separating D- and L-tyrosine

  • Thermostated water bath or incubator

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer, cofactor solution (if needed), and N-acetyl-DL-tyrosine to the desired final concentrations. For example, for a 1 mL final volume, you might add:

    • 800 µL of 100 mM phosphate buffer (pH 7.5)

    • 100 µL of 10 mM CoCl₂ (for a final concentration of 1 mM)

    • 50 µL of 200 mM N-acetyl-DL-tyrosine (for a final concentration of 10 mM)

  • Pre-incubate: Equilibrate the reaction mixture at the optimal temperature (e.g., 37°C or 45°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding a specific amount of the D-aminoacylase enzyme solution (e.g., 50 µL). Mix gently by inverting the tube.

  • Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes). Time points should be chosen to ensure the reaction is in the linear range.

  • Stop Reaction: At each time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture and add it to a tube containing an equal volume of stopping solution to quench the reaction.

  • Sample Preparation: Centrifuge the stopped reaction samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis: Inject the sample onto the HPLC system equipped with a chiral column. The mobile phase and detection wavelength should be optimized for the separation and detection of D-tyrosine.

  • Quantification: Create a standard curve using known concentrations of D-tyrosine. Use this curve to determine the concentration of D-tyrosine in your experimental samples.

  • Calculate Activity: Enzyme activity is typically expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Visualizations

Enzymatic_Reaction sub N-Acetyl-D-Tyrosine enz D-Aminoacylase sub->enz Binds prod1 D-Tyrosine enz->prod1 Releases prod2 Acetate enz->prod2 Releases

Caption: Enzymatic hydrolysis of this compound by D-Aminoacylase.

Substrate_Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate (ES) (Active) E->ES + S S Substrate (S) ES->E + P SES Substrate-Enzyme-Substrate (SES) (Inactive) ES->SES + S (High Conc.) P Product (P) SES->ES Troubleshooting_Workflow start Low/No Activity Observed check_inhibition Is substrate concentration > optimal? start->check_inhibition run_titration Perform substrate titration to find optimal concentration check_inhibition->run_titration Yes check_conditions Are pH, temp, cofactors optimal? check_inhibition->check_conditions No run_titration->check_conditions optimize_conditions Optimize reaction conditions check_conditions->optimize_conditions No check_enzyme Is enzyme stock active? check_conditions->check_enzyme Yes success Problem Resolved optimize_conditions->success test_control Test with control substrate (e.g., N-Ac-D-Met) check_enzyme->test_control No check_enzyme->success Yes new_enzyme Obtain new enzyme stock test_control->new_enzyme new_enzyme->success

References

Technical Support Center: Chiral HPLC Separation of N-acetyl-D-tyrosine and L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of chiral HPLC separation of N-acetyl-D-tyrosine and L-tyrosine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this specific chiral separation.

Experimental Protocol: Recommended Method

This protocol is based on established methods for the simultaneous analysis of amino acids and their N-acetylated derivatives using a teicoplanin-based chiral stationary phase (CSP).[1] The CHIROBIOTIC™ T column is particularly well-suited for this type of separation due to its ability to interact with both underivatized and N-derivatized amino acids.[2]

Chromatographic Conditions

ParameterRecommended Setting
Column Astec® CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetonitrile / Water / Triethylamine (TEA) (70:10:20:0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 275 nm
Injection Volume 10 µL
Sample Solvent Mobile Phase

Rationale for Parameter Selection:

  • Chiral Stationary Phase: The CHIROBIOTIC™ T column, based on the macrocyclic glycopeptide teicoplanin, offers a complex chiral environment with multiple interaction sites, including hydrogen bonding, π-π interactions, and ionic interactions, which are crucial for the separation of structurally similar chiral molecules like this compound and L-tyrosine.[1]

  • Mobile Phase: A polar organic mobile phase, such as the recommended mixture, provides good solubility for both the acetylated and non-acetylated amino acids. The addition of a small amount of a basic modifier like triethylamine (TEA) can improve peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica support.[3]

  • Detection: Both this compound and L-tyrosine contain a phenolic chromophore, making UV detection at 275 nm a suitable choice.

Experimental Workflow

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare standard solutions of This compound and L-tyrosine in mobile phase prep_mobile Prepare mobile phase: Methanol/ACN/Water/TEA (70:10:20:0.1) degas Degas mobile phase prep_mobile->degas equilibrate Equilibrate CHIROBIOTIC™ T column with mobile phase until baseline is stable degas->equilibrate inject Inject 10 µL of sample equilibrate->inject run Run analysis at 1.0 mL/min and 25°C inject->run detect Detect at UV 275 nm run->detect integrate Integrate peak areas detect->integrate calculate Calculate resolution and other chromatographic parameters integrate->calculate

Caption: Experimental workflow for the chiral HPLC separation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chiral separation of this compound and L-tyrosine.

Issue 1: Poor or No Resolution Between this compound and L-tyrosine

  • Question: My chromatogram shows co-eluting or poorly resolved peaks for this compound and L-tyrosine. What should I do?

  • Answer:

    • Verify Mobile Phase Composition: Ensure the mobile phase components are accurately measured and mixed. Small variations in the solvent ratios or additive concentration can significantly impact selectivity.

    • Adjust Mobile Phase Polarity:

      • Increase Methanol Content: A higher percentage of methanol can sometimes enhance chiral recognition on teicoplanin-based CSPs. Try adjusting the ratio to 80:10:10:0.1 (Methanol/ACN/Water/TEA).

      • Vary the Organic Modifier: Substitute acetonitrile with ethanol to alter the selectivity.

    • Optimize Additive Concentration: The concentration of TEA can be critical. Vary the concentration between 0.05% and 0.2% to find the optimal peak shape and resolution. If you are working with acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) at 0.1% might be beneficial.

    • Lower the Temperature: Reducing the column temperature (e.g., to 15°C or 20°C) can increase the strength of the transient diastereomeric interactions, often leading to better resolution.

    • Decrease the Flow Rate: Lowering the flow rate (e.g., to 0.8 mL/min) can increase the interaction time between the analytes and the CSP, potentially improving separation.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: One or both of my peaks are showing significant tailing or fronting. How can I improve the peak shape?

  • Answer:

    • Check for Column Overload: Inject a sample with a lower concentration. If the peak shape improves, you may be overloading the column.

    • Adjust Mobile Phase Additive:

      • Peak Tailing of L-tyrosine (basic character): Increase the concentration of TEA slightly to better mask active silanol sites on the stationary phase.

      • Peak Tailing of this compound (acidic character): If TEA is not effective, consider using a mobile phase with an acidic additive like 0.1% formic acid or acetic acid, which may require re-optimization of the solvent ratios.

    • Ensure Sample Solvent Compatibility: The sample should be dissolved in the mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.

    • Column Contamination: If the problem persists, the column inlet frit or the stationary phase itself may be contaminated. Flush the column with a strong solvent recommended by the manufacturer.

Issue 3: Unstable or Drifting Retention Times

  • Question: The retention times for my analytes are not consistent between injections. What could be the cause?

  • Answer:

    • Insufficient Column Equilibration: Teicoplanin-based columns may require longer equilibration times, especially when changing mobile phases. Ensure a stable baseline before injecting your samples.

    • Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. If using buffers, check for precipitation.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.

    • Pump Performance: Check your HPLC pump for consistent flow rate delivery. Fluctuations in pressure can indicate a problem with the pump seals or check valves.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: Why was the CHIROBIOTIC™ T column chosen for this separation?

A1: The CHIROBIOTIC™ T column, with its teicoplanin chiral selector, is highly effective for separating a wide range of chiral compounds, including both free and N-protected amino acids.[1][2] Its multimodal capabilities (polar organic, reversed-phase, etc.) offer great flexibility in method development.

Q2: Can I use a different chiral stationary phase?

A2: While other CSPs might provide separation, teicoplanin-based columns have demonstrated broad applicability for this class of compounds. If you do not have access to a CHIROBIOTIC™ T column, a vancomycin-based CSP (e.g., CHIROBIOTIC™ V) could be a viable alternative, though re-optimization of the mobile phase will be necessary.

Q3: What is the expected elution order?

A3: On teicoplanin-based CSPs, the D-enantiomer is typically retained longer than the L-enantiomer.[4] Therefore, the expected elution order would be L-tyrosine followed by this compound. However, the exact elution order can be influenced by the mobile phase composition and should be confirmed by injecting individual standards.

Q4: How critical is the pH of the mobile phase?

A4: While the recommended mobile phase does not include a buffer to control pH, the addition of TEA will make the mobile phase slightly basic. The ionization state of both the analytes and the stationary phase is critical for chiral recognition. For tyrosine derivatives, maintaining a consistent mobile phase composition, including the additive concentration, is more critical than controlling the exact pH value, as long as it is within the column's recommended operating range (typically pH 3.8-6.8 for CHIROBIOTIC™ T).

Q5: Can this method be adapted for LC-MS?

A5: Yes, teicoplanin-based CSPs are compatible with LC-MS. For MS detection, it is advisable to replace TEA with a volatile additive like ammonium acetate or ammonium formate to ensure compatibility with the mass spectrometer interface. You may need to re-optimize the concentration of the volatile salt to achieve the desired separation.

References

Preventing racemization during N-Acetyl-D-tyrosine synthesis and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis and handling of N-Acetyl-D-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during this compound synthesis?

A1: Racemization is the process where a pure enantiomer, in this case, D-tyrosine, is converted into a mixture of both its D- and L-forms.[1] This is a critical issue in pharmaceutical applications as the biological activity of a molecule is often highly specific to its stereochemistry. The presence of the L-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or the introduction of impurities that are difficult to separate.[1]

Q2: What is the primary chemical mechanism responsible for racemization during the N-acetylation of D-tyrosine?

A2: The most common mechanism for racemization during the N-acetylation of amino acids is the formation of an oxazolone (or azlactone) intermediate.[1] The activation of the carboxyl group of D-tyrosine makes the alpha-proton (the hydrogen on the chiral carbon) acidic. In the presence of a base, this proton can be removed, leading to the formation of a planar oxazolone ring. Reprotonation of this intermediate can occur from either side, resulting in a mixture of D- and L-enantiomers.[1][2]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors during the synthesis process can influence the rate of racemization. These include:

  • Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases can readily abstract the alpha-proton, promoting racemization.[1][3]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[1]

  • Reaction Time: Prolonged exposure to conditions that favor racemization will increase the amount of the undesired L-enantiomer.

  • pH: Both strongly acidic and alkaline conditions can promote racemization, although the oxazolone mechanism is more prevalent under basic conditions used for acetylation.

Q4: How should I store this compound to maintain its chiral purity?

A4: this compound is stable as a solid when stored in a cool, dry place.[4] For long-term storage, it is recommended to keep the solid product in a tightly sealed container at room temperature, protected from light and moisture. Aqueous solutions are more susceptible to degradation and potential racemization over time, especially at non-neutral pH. It is advisable to prepare aqueous solutions fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C. For longer-term storage of solutions, freezing at -20°C or below is recommended, with precautions to avoid repeated freeze-thaw cycles.[4][5]

Troubleshooting Guides

Problem: Significant levels of the L-enantiomer are detected in my synthesized this compound.

This is a common issue that can often be traced back to the reaction conditions. Follow these steps to troubleshoot and mitigate the problem.

Step 1: Evaluate Your Reaction Conditions

The choice of base, temperature, and stoichiometry of reagents are critical factors in controlling racemization.

  • Likely Cause: Use of a strong, non-hindered base (e.g., sodium hydroxide at high concentrations).

    • Solution: While a base is necessary to deprotonate the amino group for acetylation, using a milder base or carefully controlling the pH can reduce the risk of racemization. Maintain the pH in the range of 8-10 during the addition of acetic anhydride.[6]

  • Likely Cause: Elevated reaction temperature.

    • Solution: Perform the acetylation at a lower temperature. While this may slow down the reaction rate, it will disproportionately reduce the rate of racemization. Aim for temperatures around 5°C.[7]

  • Likely Cause: Excess acetic anhydride.

    • Solution: Using a large excess of acetic anhydride can lead to side reactions and potentially increase racemization. Use a molar equivalent of 1.05 times the amount of D-tyrosine.[6]

Step 2: Optimize the Reaction Workflow

The order and rate of reagent addition can impact the local concentration of base and activated intermediates, influencing the extent of racemization.

  • Likely Cause: Rapid addition of reagents leading to localized pH spikes.

    • Solution: Add the acetic anhydride and the base solution dropwise and simultaneously to maintain a stable pH throughout the reaction.[6]

Data Presentation: Influence of Reaction Conditions on Racemization

The following table summarizes key parameters and their recommended values to minimize racemization during this compound synthesis.

ParameterRecommended ConditionRationale
Base Sodium Hydroxide (maintain pH 8-10)A controlled basic environment is necessary for the reaction, but excessively high pH increases the rate of oxazolone formation and subsequent racemization.[6]
Temperature 5°CLower temperatures significantly reduce the rate of racemization.[7]
Acetic Anhydride Stoichiometry 1.05 molar equivalentsA slight excess ensures complete reaction without promoting significant side reactions or increasing the risk of racemization.[6]
Reagent Addition Slow, simultaneous dropwise additionMaintains a stable pH and avoids localized high concentrations of base, which can accelerate racemization.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Racemization

This protocol details a standard procedure for the N-acetylation of D-tyrosine with acetic anhydride under conditions optimized to minimize racemization.

Materials:

  • D-tyrosine

  • Deionized water

  • 30% Sodium hydroxide solution

  • Acetic anhydride

  • Concentrated hydrochloric acid

  • Ethanol (95%)

  • Activated carbon

Procedure:

  • Dissolution of D-tyrosine: Suspend 100 g of D-tyrosine in 200 mL of deionized water in a reaction vessel equipped with a stirrer and a pH probe. Stir vigorously to prevent agglomeration.

  • pH Adjustment: Cool the suspension to 5°C in an ice bath. Slowly add 30% sodium hydroxide solution dropwise until the D-tyrosine is completely dissolved and the pH is between 11.8 and 12.1.[6]

  • Acetylation: While maintaining the temperature at 5°C, add 59.2 g (1.05 molar equivalents) of acetic anhydride and 30% sodium hydroxide solution simultaneously and dropwise. Carefully control the addition rates to maintain the pH between 8 and 10.[6] The addition of acetic anhydride should take approximately 30 minutes.

  • Reaction Completion: After the addition is complete, continue stirring at 5°C for another hour.

  • Precipitation: Slowly add concentrated hydrochloric acid to the reaction mixture to adjust the pH to approximately 1.7. This will precipitate the crude this compound.

  • Crystallization and Filtration: Cool the mixture in an ice bath for at least one hour to ensure complete crystallization. Filter the crude product and wash it with a small amount of cold deionized water.

  • Purification (Recrystallization):

    • Transfer the crude product to a clean flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid.

    • Add a small amount of activated carbon and heat the solution gently for 10 minutes.

    • Filter the hot solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Filter the purified crystals and dry them under vacuum.

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC

This protocol outlines a general method for the analysis of the enantiomeric purity of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T)[8]

  • This compound sample

  • N-Acetyl-L-tyrosine standard

  • Mobile phase: Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1 v/v/v)[9]

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a standard solution of N-Acetyl-L-tyrosine in the same manner.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 10 µL of the sample solution onto the column.

    • Monitor the elution profile using a UV detector at 260 nm.[9]

    • Inject the N-Acetyl-L-tyrosine standard to determine its retention time.

  • Data Analysis:

    • Integrate the peak areas for the D- and L-enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] x 100

Protocol 3: Measurement of Optical Rotation by Polarimetry

This protocol describes the measurement of the specific rotation of this compound to confirm its chiral identity.

Instrumentation and Materials:

  • Polarimeter

  • 100 mm polarimeter cell

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • This compound sample

  • Solvent (e.g., water)

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve the sample in the solvent and fill the flask to the mark.

  • Instrument Calibration: Calibrate the polarimeter with a blank solution (the pure solvent).

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter and measure the optical rotation.

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α] = α / (l x c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (1 dm for a 100 mm cell).

    • c is the concentration of the sample in g/mL. The specific rotation of the sample should be compared to the literature value for enantiomerically pure this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis D_Tyrosine D-Tyrosine Suspension Dissolution Dissolution (NaOH, 5°C) D_Tyrosine->Dissolution Acetylation N-Acetylation (Acetic Anhydride, pH 8-10, 5°C) Dissolution->Acetylation Precipitation Precipitation (HCl, pH ~1.7) Acetylation->Precipitation Crude_Product Crude this compound Precipitation->Crude_Product Recrystallization Recrystallization (Hot Ethanol) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Chiral_HPLC Chiral HPLC Pure_Product->Chiral_HPLC Polarimetry Polarimetry Pure_Product->Polarimetry

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Caption: Troubleshooting decision tree for addressing racemization in this compound synthesis.

References

Technical Support Center: Enhancing the Stability of N-Acetyl-D-tyrosine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on maintaining the stability of N-Acetyl-D-tyrosine (NADT) solutions for experimental use. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to ensure the integrity and reliability of your solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound solutions a critical concern for experiments?

A1: this compound, a more soluble form of the amino acid D-tyrosine, is susceptible to degradation in aqueous solutions. The primary concerns are oxidation of the phenolic group and hydrolysis of the N-acetyl group.[1][2] This degradation can lead to a decrease in the effective concentration of NADT, the formation of colored impurities, and a shift in the pH of the solution, all of which can significantly impact experimental outcomes and compromise the reproducibility of your results.[1][3]

Q2: What are the main factors that compromise the stability of NADT solutions?

A2: Several factors can accelerate the degradation of NADT in solution:

  • pH: The stability of NADT is pH-dependent. It is most stable in neutral to slightly acidic conditions (pH 4-7).[1] Strongly acidic (below pH 3) or alkaline (above pH 8) conditions can increase the rate of hydrolysis of the N-acetyl group.[1] Alkaline pH also accelerates oxidation.[3]

  • Exposure to Light: Light, particularly UV light, can promote photodegradation, leading to the formation of colored byproducts.[3]

  • Presence of Oxygen: Dissolved molecular oxygen is a key component in the oxidation of the tyrosine moiety.[3]

  • Elevated Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation.[1][3]

  • Presence of Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze oxidation reactions.[3]

Q3: What are the visible indicators of NADT solution degradation?

A3: The most common visual cues of NADT degradation include:

  • Color Change: A yellow or brownish tint in the solution is a primary indicator of oxidation of the phenolic group, leading to the formation of byproducts like dityrosine.[3]

  • Precipitation: The formation of a precipitate can occur due to the degradation product, D-tyrosine, which has lower solubility than NADT, especially at neutral pH.[1] Oxidized NADT can also form insoluble polymers.[3]

Q4: What are the primary degradation products of this compound?

A4: The two main degradation pathways result in the following products:

  • Hydrolysis: The cleavage of the N-acetyl group yields D-tyrosine and acetic acid.[1]

  • Oxidation: The primary oxidation product is dityrosine, formed by the cross-linking of two tyrosine molecules.[3] Further oxidation can lead to the formation of other colored and potentially insoluble polymeric products.[3]

Troubleshooting Guide

Problem Encountered Potential Causes Recommended Solutions & Troubleshooting Steps
Solution turns yellow or brown Oxidation of the phenolic group of NADT.[3]1. Prepare fresh solutions: Use solutions promptly after preparation. 2. Protect from light: Store solutions in amber or opaque containers, or wrap them in aluminum foil.[3] 3. Minimize oxygen exposure: Use deoxygenated solvents and consider purging the solution with an inert gas like nitrogen or argon.[3] 4. Control pH: Maintain the solution pH between 5 and 7.[3] 5. Add antioxidants: Consider adding antioxidants like N-acetylcysteine (0.1-1 mM) or ascorbic acid (0.1-1 mM).[3]
Precipitate forms in the solution 1. Low Solubility: The concentration of NADT may exceed its solubility limit at the given pH and temperature.[4] 2. Degradation to D-tyrosine: The hydrolysis product, D-tyrosine, is less soluble than NADT at neutral pH.[1]1. Adjust pH: For higher concentrations, consider dissolving NADT at a slightly acidic pH and then neutralizing it. Be cautious as alkaline pH increases oxidation risk.[4] 2. Gentle Heating: Use gentle heating (not exceeding 50-60°C) to aid dissolution, but be aware of potential degradation at higher temperatures.[5] 3. Prepare fresh: To avoid precipitation of D-tyrosine, prepare solutions fresh and use them before significant degradation occurs.[1]
Decrease in solution pH over time Hydrolysis of the N-acetyl group releases acetic acid.[1]1. Use a buffer: Employ a suitable buffer system to maintain a stable pH. 2. Store at low temperatures: To slow the rate of hydrolysis, store solutions at 2-8°C for short-term use or frozen for long-term storage.[1] 3. Prepare fresh solutions frequently. [1]
Inconsistent experimental results Degradation of NADT leads to a lower effective concentration.[1]1. Verify storage conditions: Ensure solutions are stored protected from light at the recommended temperature.[3] 2. Perform stability testing: Determine the usable lifetime of your NADT solution under your specific experimental and storage conditions using a validated analytical method like HPLC.[1][3] 3. Use fresh solutions: Always prepare solutions fresh from a reliable source of NADT powder.[2]

Quantitative Data Summary

Table 1: Solubility of N-Acetyl-L-tyrosine in Various Solvents (Data is for the L-isomer, but similar solubility is expected for the D-isomer)

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)Molar Equivalent (mM)
WaterNot SpecifiedRoom Temperature25~112
Phosphate-Buffered Saline (PBS)7.2Room Temperature10~44.8
Dimethyl Sulfoxide (DMSO)Not ApplicableRoom Temperature44 - 60~197 - 269
EthanolNot ApplicableRoom TemperatureSolubleNot Specified
Data compiled from multiple sources.[4][5][6]

Table 2: pH-Dependent Stability of N-Acetyl-L-tyrosine at 25°C (Illustrative data based on typical hydrolysis kinetics for N-acetylated amino acids)

pHBuffer System (0.1 M)Approximate Half-life (t½) in daysPrimary Degradation Product
3.0Citrate30L-tyrosine
5.0Acetate150L-tyrosine
7.0Phosphate> 365L-tyrosine
9.0Borate60L-tyrosine
This data is illustrative and should be confirmed with in-house stability studies.[1]

Experimental Protocols

Protocol 1: Preparation and Storage of a Standard this compound Solution

  • Weighing: Accurately weigh the desired amount of high-purity this compound powder.

  • Dissolution:

    • For moderately concentrated solutions, add the powder to the desired aqueous buffer and stir at room temperature until fully dissolved.[5]

    • For higher concentrations, gentle heating (not exceeding 50-60°C) or sonication can be used to facilitate dissolution.[5] Always allow the solution to cool to room temperature to check for any precipitation.[5]

  • pH Adjustment: If necessary, adjust the pH of the solution to the desired range (ideally 5-7) using dilute acid or base.[3]

  • Sterilization (if required): Sterile filter the solution using a 0.22 µm filter. Autoclaving is not recommended as the high temperatures can cause significant degradation.[1]

  • Storage:

    • Short-term (up to one week): Store the solution at 2-8°C in a tightly sealed, light-protected container.[3]

    • Long-term: Aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: HPLC Method for Stability Assessment of this compound

This protocol provides a general method for quantifying NADT and its primary degradation product, dityrosine.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a diode array detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient Elution: [3]

      • 0-5 min: 5% B

      • 5-25 min: 5% to 40% B (linear gradient)

      • 25-30 min: 40% to 5% B (linear gradient)

      • 30-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 275 nm for NADT and 315 nm for dityrosine.[3]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Prepare a stock solution of NADT in the mobile phase.

    • At specified time points during your stability study, withdraw an aliquot of the test solution, dilute it to an appropriate concentration with the mobile phase, and filter it through a 0.45 µm syringe filter before injection.[7]

  • Data Analysis:

    • Create a calibration curve using freshly prepared standards of known NADT concentrations.

    • Quantify the peak area of NADT in your samples at each time point and determine the concentration from the calibration curve.

    • Plot the concentration of NADT versus time to determine the degradation rate.

Visualizations

Troubleshooting Logic for NADT Solution Instability start Problem with NADT Solution color_change Solution Discolored (Yellow/Brown)? start->color_change precipitate Precipitate Formed? color_change->precipitate No oxidation Likely Oxidation color_change->oxidation Yes inconsistent_results Inconsistent Experimental Results? precipitate->inconsistent_results No solubility_issue Solubility Issue or Degradation Product precipitate->solubility_issue Yes concentration_issue Effective Concentration Has Likely Decreased inconsistent_results->concentration_issue Yes solution_oxidation Protect from light, minimize oxygen, control pH (5-7), use antioxidants. oxidation->solution_oxidation solution_solubility Adjust pH, use gentle heating, prepare fresh. solubility_issue->solution_solubility solution_concentration Verify storage, perform stability testing (HPLC), use fresh solutions. concentration_issue->solution_concentration

Caption: Troubleshooting Decision Tree for NADT Solution Instability.

Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation NADT This compound D_tyrosine D-tyrosine NADT->D_tyrosine + H2O (Acid/Base, Heat) acetic_acid Acetic Acid NADT->acetic_acid + H2O (Acid/Base, Heat) dityrosine Dityrosine NADT->dityrosine + O2, Light, Metal Ions polymers Colored Polymers dityrosine->polymers Further Oxidation

Caption: Primary Degradation Pathways of this compound.

Experimental Workflow for NADT Stability Study prep Prepare NADT Solution in Desired Buffer store Store Aliquots under Different Conditions (e.g., Temp, Light) prep->store sample Withdraw Samples at Predetermined Time Intervals store->sample hplc Analyze Samples by HPLC sample->hplc quantify Quantify NADT Concentration hplc->quantify analyze Plot Concentration vs. Time to Determine Degradation Rate quantify->analyze

Caption: Workflow for an this compound Stability Study.

References

Addressing poor solubility of N-Acetyl-D-tyrosine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the poor solubility of N-Acetyl-D-tyrosine (NADT) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: While specific quantitative data for this compound is not as commonly published as for its L-enantiomer (N-Acetyl-L-tyrosine or NALT), the principles of solubility are similar. N-Acetyl-L-tyrosine generally has a higher aqueous solubility than its parent amino acid, L-tyrosine.[1][2][3] Its solubility is significantly influenced by pH, temperature, and the composition of the solvent.[1][3] For reference, the solubility of NALT in purified water is approximately 25 mg/mL, and in phosphate-buffered saline (PBS) at a neutral pH of 7.2, it is around 10 mg/mL.[1][3]

Q2: Why is my this compound solution cloudy or forming a precipitate at neutral pH?

A2: Cloudiness or precipitation of NADT at or near neutral pH is a common issue that arises when the concentration of the compound exceeds its solubility limit in the specific buffer system being used.[1] The solubility of N-acetylated tyrosine derivatives is pH-dependent; it is lowest near the isoelectric point and increases in more acidic or alkaline conditions.[1] A minor shift in the pH of a concentrated solution towards its isoelectric point can cause the compound to precipitate out of solution.[1]

Q3: Can I use heat to dissolve this compound?

A3: Yes, gentle heating can be an effective method to aid in the dissolution of NADT.[1][3] However, it is crucial to avoid prolonged exposure to high temperatures to prevent potential chemical degradation of the compound.[1] Monitoring the solution for any changes in color or clarity that might indicate degradation is advisable.[1]

Q4: Are there more soluble alternatives to this compound for applications requiring high concentrations at neutral pH?

A4: Yes, for applications such as cell culture media or parenteral nutrition that require high concentrations of a tyrosine source at a neutral pH, more soluble derivatives like dipeptides (e.g., Glycyl-L-Tyrosine) have been developed.[1][4] These dipeptides can offer significantly improved solubility compared to N-acetylated forms.[1]

Q5: How should I store this compound solutions to maintain their stability?

A5: To ensure the stability of NADT solutions, they should ideally be prepared fresh. For short-term storage, aqueous solutions can be kept at 2-8°C for several days.[3][5] For longer-term storage, it is recommended to sterile-filter the solution, store it in aliquots, and freeze at -20°C or lower.[5][6] It's important to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon cooling The solution was prepared at an elevated temperature and became supersaturated as it cooled to room temperature.[1]Gently re-warm the solution to redissolve the NADT. If the problem persists, consider preparing a slightly less concentrated solution.[1]
Precipitation after pH adjustment The final pH of the solution is close to the isoelectric point of NADT, which reduces its solubility.[1]Adjust the pH to be more acidic (e.g., pH < 4) or more alkaline (e.g., pH > 8) to increase solubility. Add the acid or base dropwise while stirring and monitoring the pH.[1]
Cloudiness in buffer The concentration of NADT may be too high for the specific buffer system, or there may be interactions between NADT and the buffer components.[1]Try using a different buffer system. Alternatively, prepare a concentrated stock solution of NADT in water with pH adjustment and then dilute it into your final buffer.[1]
Precipitation over time The solution may be unstable at the storage temperature, or a gradual change in pH could be causing the NADT to precipitate.[1]Store the solution at the recommended temperature. For extended storage, sterile filter and store in smaller aliquots. Periodically check the pH of the solution.[1]
Decreased pH of the solution over time Hydrolysis of the N-acetyl group can release acetic acid, causing a drop in pH.[5]This indicates a stability issue. It is best to prepare fresh solutions more frequently. Using a stronger buffer system may help maintain the desired pH. Storing solutions at lower temperatures can slow this degradation.[5]

Quantitative Data Summary

The following table summarizes the solubility of N-Acetyl-L-tyrosine (NALT), which can be used as a reference for this compound.

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)Molar Equivalent (mM)
WaterNot SpecifiedRoom Temperature25[3][7][8][9]~112
Phosphate-Buffered Saline (PBS)7.2Room Temperature10[3]~44.8
Dimethyl Sulfoxide (DMSO)Not ApplicableRoom Temperature44 - 60[3][6]~197 - 269
EthanolNot ApplicableRoom TemperatureSoluble[3][8][9]Not Specified

Experimental Protocols

Protocol 1: Standard Dissolution in Aqueous Buffer

This protocol is suitable for preparing moderately concentrated stock solutions of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Mixing: Add the powder to a volume of the desired aqueous buffer that is less than the final target volume.[3]

  • Dissolution: Place the container on a magnetic stirrer and stir the solution at room temperature until the powder is fully dissolved. A vortex mixer can be used for smaller volumes.[3]

  • pH Adjustment (if necessary): If the final pH is critical for your experiment, adjust it using a pH meter with small additions of a suitable acid (e.g., HCl) or base (e.g., NaOH).[3] Be aware that this can affect the final concentration.

  • Final Volume Adjustment: Once the NADT is completely dissolved, add the buffer to reach the final desired volume.[3]

  • Sterilization (for biological applications): Filter the solution through a 0.22 µm sterile syringe filter into a sterile container.[3][6]

Protocol 2: Dissolution with Gentle Heating

This protocol is recommended when a higher concentration of this compound is required.

  • Weighing and Initial Mixing: Follow steps 1 and 2 from Protocol 1.

  • Heating: Place the container with the NADT and buffer mixture in a water bath set to a temperature not exceeding 50-60°C to minimize potential degradation.[3]

  • Stirring: Continuously stir the solution until all the powder has dissolved.[3]

  • Cooling: Allow the solution to cool to room temperature. Check for any precipitation, which would indicate that the solution is supersaturated at room temperature and may not be stable.[3]

  • Final Steps: Follow steps 4-6 from Protocol 1.

Protocol 3: Dissolution using Sonication

This protocol can be an alternative to heating for dissolving this compound.

  • Weighing and Initial Mixing: Follow steps 1 and 2 from Protocol 1.

  • Sonication: Place the container with the NADT and buffer mixture in an ultrasonic water bath.[3]

  • Monitoring: Sonicate the mixture in short bursts to avoid excessive heating of the solution. Monitor the temperature of the solution.[3]

  • Completion: Continue sonication until the powder is completely dissolved.[3]

  • Final Steps: Follow steps 4-6 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Method cluster_final Final Steps weigh Weigh NADT mix Add to Buffer weigh->mix stir Stir at RT mix->stir Standard heat Gentle Heat (≤60°C) mix->heat High Concentration sonicate Sonicate mix->sonicate Alternative ph_adjust Adjust pH stir->ph_adjust heat->ph_adjust sonicate->ph_adjust volume_adjust Final Volume ph_adjust->volume_adjust sterilize Sterile Filter volume_adjust->sterilize end_node Ready for Use sterilize->end_node troubleshooting_logic start Solution is Cloudy/ Precipitated check_temp Was it heated and then cooled? start->check_temp check_ph What is the final pH? check_temp->check_ph No rewarm Re-warm gently check_temp->rewarm Yes check_conc Is the concentration too high? check_ph->check_conc Not Near Isoelectric Point adjust_ph Adjust pH away from isoelectric point check_ph->adjust_ph Near Isoelectric Point dilute Dilute or use alternative buffer/stock solution check_conc->dilute Yes end_node Clear Solution rewarm->end_node adjust_ph->end_node dilute->end_node

References

Technical Support Center: Method Validation for N-Acetyl-D-tyrosine Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method validation of N-Acetyl-D-tyrosine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered in complex matrices such as plasma, serum, and tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound from its L-isomer critical in bioanalysis?

A1: Enantiomers, such as this compound and N-Acetyl-L-tyrosine, possess identical physical and chemical properties in an achiral environment. However, in a biological system, they can exhibit significantly different pharmacological and toxicological profiles due to stereoselective interactions with enzymes and receptors.[1][2] Therefore, a validated enantioselective analytical method is crucial to accurately quantify the D-isomer without interference from the L-isomer, ensuring reliable pharmacokinetic and toxicokinetic data.

Q2: What are the primary challenges in developing a robust method for this compound quantification in biological samples?

A2: The main challenges include:

  • Achieving adequate chiral separation: Baseline separation of the D- and L-isomers is essential.[3]

  • Managing matrix effects: Endogenous components in complex matrices can suppress or enhance the analyte signal in LC-MS/MS analysis, affecting accuracy and precision.[4]

  • Ensuring analyte stability: this compound can be susceptible to enzymatic or pH-dependent hydrolysis back to D-tyrosine, especially during sample collection, storage, and processing.[5]

  • Obtaining sufficient sensitivity: Particularly for studies with low dosage, achieving a low limit of quantification (LLOQ) is critical.

Q3: Which analytical techniques are most suitable for the quantification of this compound in complex matrices?

A3: High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometric (MS/MS) detection is the most common and reliable technique.[6][7]

  • HPLC with Chiral Stationary Phases (CSPs): This is the preferred method for enantioselective separation.[8][9]

  • LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for complex biological matrices where low concentrations are expected.[7][10]

Q4: How can I minimize the degradation of this compound in my samples?

A4: To minimize degradation, consider the following:

  • Control pH: Maintain the sample pH in a neutral to slightly acidic range (pH 4-7) to reduce hydrolysis.[11]

  • Low Temperature Storage: Store samples at -20°C or preferably -80°C for long-term stability.[12]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. It is advisable to aliquot samples into smaller volumes for single use.[11][12]

  • Use of Enzyme Inhibitors: If enzymatic degradation is suspected, the addition of appropriate inhibitors during sample collection should be evaluated.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC & LC-MS/MS Troubleshooting
Observed Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Poor or no chiral resolution Inappropriate chiral stationary phase (CSP).Suboptimal mobile phase composition.Incorrect column temperature.1. CSP Selection: Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) to find one suitable for N-acetylated amino acids.[8][13]2. Mobile Phase Optimization: Adjust the organic modifier (e.g., isopropanol, ethanol) and additive (e.g., acid or base) concentrations. Small changes can significantly impact chiral recognition.[13]3. Temperature Control: Generally, lower temperatures enhance chiral resolution. Optimize the column temperature, typically between 10-25°C.[13]
Peak tailing or asymmetry Secondary interactions with the stationary phase (e.g., silanol interactions).Column overload.Inappropriate sample solvent.1. Mobile Phase pH: Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[13]2. Additives: For basic compounds, add a competitor base like diethylamine (DEA). For acidic compounds, add an acid like trifluoroacetic acid (TFA).[13]3. Sample Concentration: Dilute the sample to check for column overload.[13]4. Sample Solvent: Dissolve the sample in a solvent weaker than or similar in strength to the mobile phase.
Variable retention times Inconsistent mobile phase composition.Pump malfunction (e.g., leaks, air bubbles).Fluctuations in column temperature.1. Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve consistency.[13]2. System Check: Check for leaks in the pump and connections. Degas the mobile phase thoroughly.[13]3. Temperature Control: Use a column oven to maintain a stable temperature.
Signal suppression or enhancement (Matrix Effect) in LC-MS/MS Co-eluting endogenous matrix components interfering with analyte ionization.1. Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[4]2. Chromatographic Separation: Modify the HPLC gradient to better separate the analyte from the matrix interferences.[4]3. Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.[4]
Low recovery Inefficient extraction from the matrix.Analyte adsorption to container surfaces.Analyte degradation during sample processing.1. Extraction Method Optimization: Test different extraction solvents and pH conditions for protein precipitation or LLE. For SPE, evaluate different sorbents and elution solvents.2. Container Material: Use low-binding tubes and vials.3. Stability During Processing: Keep samples on ice during processing and minimize the time between extraction and analysis.

Quantitative Data Summary

The following tables summarize typical performance characteristics for a validated bioanalytical method for this compound quantification. Acceptance criteria are based on FDA and ICH M10 guidelines.[14][15]

Table 1: Linearity and Range

ParameterTypical PerformanceAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Calibration Range 10 - 5000 ng/mLTo cover expected sample concentrations
LLOQ 10 ng/mLAnalyte response at least 5x blank response

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Accuracy (% Bias)Precision (%RSD)Acceptance Criteria
LLOQ 10± 10%< 15%Accuracy: ± 20%Precision: ≤ 20%
Low QC 30± 8%< 10%Accuracy: ± 15%Precision: ≤ 15%
Mid QC 500± 5%< 8%Accuracy: ± 15%Precision: ≤ 15%
High QC 4000± 6%< 7%Accuracy: ± 15%Precision: ≤ 15%

Table 3: Stability

Stability TestConditionDurationAnalyte Stability (% of Nominal)Acceptance Criteria
Freeze-Thaw -20°C to Room Temp.3 cycles95 - 105%Within ± 15% of nominal
Short-Term (Bench-Top) Room Temperature8 hours97 - 103%Within ± 15% of nominal
Long-Term -80°C90 days96 - 104%Within ± 15% of nominal
Post-Preparative Autosampler (4°C)24 hours98 - 102%Within ± 15% of nominal

Experimental Protocols

Detailed Methodologies for Key Validation Experiments

1. Specificity and Selectivity

  • Objective: To demonstrate that the method can unequivocally quantify this compound in the presence of endogenous matrix components, its L-isomer, and other potential interferences.

  • Protocol:

    • Analyze at least six different blank matrix lots (e.g., plasma) to check for interferences at the retention time of this compound and the internal standard.

    • Spike a blank matrix with the L-isomer of N-Acetyl-tyrosine at a high concentration to ensure no interference with the D-isomer peak.

    • Spike a blank matrix at the LLOQ with commonly co-administered drugs and relevant metabolites to check for interference.

  • Acceptance Criteria: No significant interfering peaks at the retention time of the analyte and internal standard in the blank matrices. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.

2. Linearity

  • Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of at least six to eight non-zero calibration standards by spiking blank matrix with known amounts of the analyte.

    • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus the nominal concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).

3. Accuracy and Precision

  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).

  • Protocol:

    • Prepare quality control (QC) samples in the matrix at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.

    • Calculate the mean concentration, percent bias (for accuracy), and percent relative standard deviation (%RSD) (for precision) for each QC level.

  • Acceptance Criteria: For LLOQ, the mean concentration should be within ±20% of the nominal value, and the %RSD should be ≤20%. For all other QC levels, the mean concentration should be within ±15% of the nominal value, and the %RSD should be ≤15%.

4. Stability

  • Objective: To evaluate the stability of this compound in the biological matrix under different storage and processing conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze low and high QC samples after subjecting them to at least three freeze-thaw cycles.[12] A cycle consists of freezing the samples at the intended storage temperature for at least 12 hours and then thawing them at room temperature.[11][12]

    • Short-Term (Bench-Top) Stability: Analyze low and high QC samples after leaving them at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Analyze low and high QC samples after storing them at the intended storage temperature for a period equal to or longer than the duration of the study.

    • Post-Preparative Stability: Analyze extracted low and high QC samples after storing them in the autosampler for a period that exceeds the expected run time.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizations

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis Dev Method Development & Optimization Specificity Specificity & Selectivity Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Stability Stability Precision->Stability Analysis Routine Sample Analysis Stability->Analysis Validated Method

Method Validation Workflow Diagram

Troubleshooting_Logic Start Analytical Problem (e.g., Poor Resolution) Check_CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->Check_CSP Check_MobilePhase Is the Mobile Phase Optimized? Check_CSP->Check_MobilePhase Yes Solution_CSP Screen Different CSPs Check_CSP->Solution_CSP No Check_Temp Is the Column Temperature Correct? Check_MobilePhase->Check_Temp Yes Solution_MobilePhase Adjust Organic Modifier and Additives Check_MobilePhase->Solution_MobilePhase No Solution_Temp Optimize Temperature (Typically Lower) Check_Temp->Solution_Temp No End Problem Resolved Check_Temp->End Yes Solution_CSP->End Solution_MobilePhase->End Solution_Temp->End

Troubleshooting Logic for Chiral Resolution

References

Validation & Comparative

N-Acetyl-D-tyrosine vs. N-Acetyl-L-tyrosine: A Comparative Guide on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of N-Acetyl-D-tyrosine (NADT) and N-Acetyl-L-tyrosine (NALT), focusing on their metabolic fate, bioavailability, and physiological effects. While both are acetylated forms of the amino acid tyrosine, their stereoisomeric difference leads to significant variations in their biological relevance and activity.

Introduction to N-Acetyl-tyrosine Isomers

N-Acetyl-L-tyrosine (NALT) is a more soluble derivative of the amino acid L-tyrosine, developed primarily for use in parenteral nutrition to overcome the low water solubility of L-tyrosine.[1][2][] It has also been marketed as a nootropic supplement, with claims of enhanced cognitive function and stress reduction.[4][5] The intended mechanism of action for NALT is to serve as a prodrug, delivering L-tyrosine to the body for the synthesis of crucial catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[4][6]

This compound (NADT) is the D-enantiomer of NALT. While chemically similar, the stereoisomeric difference at the alpha-carbon has profound implications for its biological activity and metabolism, as mammalian enzymes typically exhibit high stereospecificity.

Comparative Biological Activity and Metabolism

The biological activity of these two isomers is fundamentally dictated by their interaction with enzymes responsible for deacetylation, the process that liberates the parent amino acid.

N-Acetyl-L-tyrosine (NALT):

NALT is metabolized in the body, primarily in the liver and kidneys, to L-tyrosine and acetate.[6] L-tyrosine is a precursor for the synthesis of catecholamines, which are vital for mood, focus, and stress response.[4][6] However, studies have consistently shown that the conversion of NALT to L-tyrosine is inefficient in humans.[7] A significant portion of orally or intravenously administered NALT is not metabolized and is excreted unchanged in the urine.[8][9] This poor conversion rate leads to lower bioavailability of L-tyrosine from NALT compared to direct supplementation with L-tyrosine.

This compound (NADT):

There is a significant lack of direct research on the biological activity and metabolism of NADT in mammals. However, the metabolism of other N-acetyl-D-amino acids provides critical insights. Mammalian acylases, the enzymes responsible for removing the acetyl group, show a high degree of stereospecificity, strongly favoring the L-enantiomers. For instance, studies on N-acetyl-DL-leucine have demonstrated significant pharmacokinetic differences between the D- and L-isomers, with the D-enantiomer exhibiting much higher plasma concentrations and a longer half-life due to slower metabolism and clearance.[10][11] This suggests that NADT is likely to be a poor substrate for mammalian deacylating enzymes, leading to very low, if any, conversion to D-tyrosine.

One study in armyworm larvae indicated that NADT had a similar effect to NALT in inducing heat stress tolerance, suggesting a lack of stereospecificity in that particular biological context in insects. However, these findings are not directly translatable to mammalian systems.

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioavailability and metabolic fate of N-Acetyl-L-tyrosine. Data for this compound in mammals is not available due to a lack of studies.

Table 1: Bioavailability of N-Acetyl-L-tyrosine in Humans

ParameterAdministration RouteDoseResultReference
Plasma Tyrosine IncreaseIntravenous5 g25% increase[12]
Urinary Excretion (unchanged)Intravenous (continuous)Standard TPN regimen~35%[8][9]
Urinary Excretion (unchanged)OralNot specifiedHigh[7]

Table 2: Comparative Efficacy of L-Tyrosine vs. N-Acetyl-L-tyrosine (Oral Administration)

| Compound | Dose | Increase in Plasma Tyrosine Levels | Reference | |---|---|---|---|---| | L-Tyrosine | 100 mg/kg | 130-276% |[13] | | N-Acetyl-L-tyrosine | Not specified | Significantly less than L-Tyrosine |[13] |

Experimental Protocols

Protocol 1: Determination of Plasma Tyrosine and N-Acetyl-L-tyrosine by HPLC

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of tyrosine and N-Acetyl-L-tyrosine in plasma samples, essential for bioavailability studies.

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, add 400 µL of ice-cold 10% trichloroacetic acid.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 210 nm or a fluorescence detector (excitation at 275 nm, emission at 305 nm) for higher sensitivity and specificity.

  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a standard curve using known concentrations of L-tyrosine and N-Acetyl-L-tyrosine.

  • The concentration in the plasma samples is determined by comparing the peak areas to the standard curve.

Protocol 2: Assessment of Cognitive Function Following Supplementation

This protocol describes a general framework for a randomized, double-blind, placebo-controlled crossover study to assess the effects of N-acetyl-tyrosine isomers on cognitive performance under stress.

1. Participants and Design:

  • Recruit healthy adult participants.

  • Employ a crossover design where each participant receives the active compound (NALT or NADT) and a placebo on separate occasions, with a washout period in between.

2. Intervention:

  • Administer a standardized dose of the supplement (e.g., 100 mg/kg body weight) or a placebo.

3. Stress Induction:

  • To elicit a measurable cognitive response, participants are often subjected to a stressor, such as a cognitively demanding task (e.g., multitasking), sleep deprivation, or exposure to environmental stressors like heat or cold.

4. Cognitive Assessment:

  • A battery of validated cognitive tests should be administered at baseline and at specific time points post-ingestion (e.g., 60, 90, and 120 minutes).

  • Tests may include:

    • Working Memory: N-back task, Digit Span Test.

    • Attention and Executive Function: Stroop Test, Task-Switching Paradigms.

    • Reaction Time: Simple and Choice Reaction Time Tasks.

5. Data Analysis:

  • Analyze cognitive performance data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of the supplement versus placebo.

Signaling Pathways and Experimental Workflows

cluster_NALT_Metabolism N-Acetyl-L-tyrosine (NALT) Metabolism cluster_NADT_Metabolism This compound (NADT) Metabolism NALT N-Acetyl-L-tyrosine LTyr L-Tyrosine NALT->LTyr Deacetylation (Acylase I) LDopa L-DOPA LTyr->LDopa Tyrosine Hydroxylase Dopamine Dopamine LDopa->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT NADT This compound Excretion Urinary Excretion (Largely Unchanged) NADT->Excretion Poor substrate for mammalian acylases cluster_workflow Comparative Bioavailability Study Workflow cluster_treatment_period Treatment Period (Crossover Design) start Participant Recruitment (Healthy Volunteers) screening Screening & Informed Consent start->screening randomization Randomization to Treatment Groups (NALT, NADT, L-Tyr, Placebo) screening->randomization baseline Baseline Blood Sample Collection randomization->baseline washout Washout Period washout->baseline administration Oral Administration of Compound baseline->administration post_admin Serial Blood Sampling (e.g., 30, 60, 90, 120, 180 min) administration->post_admin post_admin->washout After each treatment analysis Plasma Separation & Storage post_admin->analysis hplc HPLC Analysis for Compound and Metabolite Concentrations analysis->hplc pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) hplc->pk_analysis stats Statistical Comparison of Bioavailability pk_analysis->stats conclusion Conclusion on Comparative Bioavailability stats->conclusion

References

Comparative Kinetics of D-Aminoacylase on Different N-acetyl-D-amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic properties of D-aminoacylase is crucial for its application in the production of enantiomerically pure D-amino acids. These D-amino acids are vital building blocks for various pharmaceuticals. This guide provides a comparative analysis of the kinetic parameters of D-aminoacylase from different microbial sources on a variety of N-acetyl-D-amino acid substrates.

D-aminoacylase (N-acyl-D-amino acid amidohydrolase, EC 3.5.1.81) is an enzyme that stereospecifically catalyzes the hydrolysis of N-acyl-D-amino acids to yield a D-amino acid and an acyl group.[1] The substrate specificity of D-aminoacylase can vary significantly depending on the source of the enzyme. This guide summarizes key kinetic data to facilitate the selection of an appropriate D-aminoacylase for a specific application.

Comparative Kinetic Data of D-Aminoacylases

The efficiency of D-aminoacylase is determined by its kinetic parameters: the Michaelis constant (K_m_), which indicates the substrate concentration at which the reaction rate is half of the maximum, the catalytic constant (k_cat_), representing the turnover number, and the catalytic efficiency (k_cat_/K_m_). The following table summarizes these parameters for D-aminoacylases from various microbial sources acting on different N-acetyl-D-amino acids.

SubstrateEnzyme SourceK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
N-acetyl-D-leucineAlcaligenes xylosoxydans subsp. xylosoxydans A-69.8--
N-acetyl-D-methionineKlebsiella pneumoniae (KleDacyl)10.5 ± 0.918.9 ± 0.61800
N-acetyl-D-phenylalanineKlebsiella pneumoniae (KleDacyl)3.5 ± 0.311.2 ± 0.33200
N-acetyl-D,L-tryptophanKlebsiella pneumoniae (KleDacyl)1.8 ± 0.21.9 ± 0.11056
N-acetyl-D-methionineBordetella petrii (BpeDacyl)12.1 ± 1.53.5 ± 0.1289
N-acetyl-D-phenylalanineBordetella petrii (BpeDacyl)2.5 ± 0.41.8 ± 0.1720
N-acetyl-D,L-tryptophanBordetella petrii (BpeDacyl)1.1 ± 0.20.2 ± 0.01182
N-acetyl-D-tryptophanAlcaligenes xylosoxydans (F191W mutant)--15.6-fold increase vs WT
N-acetyl-D-alanineAlcaligenes xylosoxydans (F191W mutant)--1.5-fold increase vs WT

Data for KleDacyl and BpeDacyl were obtained from experiments conducted at 35°C.[2] The data for the mutant from Alcaligenes xylosoxydans indicates the fold enhancement in catalytic efficiency compared to the wild-type enzyme.[3]

Experimental Protocols

The determination of D-aminoacylase kinetics typically involves monitoring the formation of the D-amino acid product over time at varying substrate concentrations. A common and accurate method involves High-Performance Liquid Chromatography (HPLC).

General Protocol for Kinetic Analysis of D-Aminoacylase using HPLC

This protocol outlines the key steps for determining the kinetic parameters (K_m_ and k_cat_) of a D-aminoacylase.

1. Enzyme Preparation:

  • The D-aminoacylase is purified to homogeneity to ensure that the observed activity is not due to contaminating enzymes.[4]

  • The protein concentration of the purified enzyme solution is determined using a standard method, such as the Bradford assay.

2. Substrate Preparation:

  • Stock solutions of various N-acetyl-D-amino acids are prepared in the appropriate reaction buffer. A range of concentrations is required to determine the Michaelis-Menten kinetics, typically spanning from 0.1 to 10 times the expected K_m_ value. For example, for N-acetyl-D-methionine and N-acetyl-D-phenylalanine, a concentration range of 0-100 mM can be used, while for N-acetyl-D,L-tryptophan, a range of 0-50 mM is often suitable.[2]

3. Enzymatic Reaction:

  • The reaction mixture is prepared in a temperature-controlled environment, for instance, a thermoshaker at 35°C.[2]

  • The reaction is initiated by adding a known amount of the purified D-aminoacylase to the substrate solution.

  • The reaction buffer should be optimized for the specific enzyme. For example, 100 mM borate buffer at pH 8.0 with 1 mM CoCl₂ can be used for KleDacyl, while 100 mM sodium phosphate buffer at pH 7.0 with 1 mM CoCl₂ is suitable for BpeDacyl.[2]

  • Aliquots of the reaction mixture are taken at different time points.

4. Reaction Quenching:

  • The enzymatic reaction in the aliquots is stopped to prevent further product formation before analysis. This can be achieved by heating the samples at 100°C for 5 minutes or by adding an acid, such as 1% H₃PO₄.[2]

5. Product Quantification by HPLC:

  • The concentration of the produced D-amino acid in the quenched samples is quantified using a suitable HPLC method.

  • A reversed-phase column (e.g., C18) is commonly used for separation.

  • The mobile phase composition and gradient will depend on the specific amino acid being analyzed.

  • Detection is typically performed using a UV detector after pre-column derivatization of the amino acid to make it detectable.

6. Data Analysis:

  • The initial reaction rates (v₀) are calculated from the linear portion of the product concentration versus time plots for each substrate concentration.

  • The kinetic parameters, K_m_ and V_max_ (maximum reaction rate), are determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.

  • The catalytic constant (k_cat_) is calculated from the equation V_max_ = k_cat_ * [E]₀, where [E]₀ is the initial enzyme concentration.

  • The catalytic efficiency is then calculated as the ratio k_cat_/K_m_.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of D-aminoacylase.

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis enzyme_prep Purify D-aminoacylase & Determine Concentration reaction Incubate Enzyme with Substrate at Optimal T & pH enzyme_prep->reaction substrate_prep Prepare N-acetyl-D-amino acid Substrate Solutions substrate_prep->reaction sampling Collect Aliquots at Timed Intervals reaction->sampling quenching Stop Reaction (e.g., Heat or Acid) sampling->quenching hplc Quantify D-amino acid Product by HPLC quenching->hplc data_analysis Calculate Initial Rates (v₀) hplc->data_analysis kinetics Determine Km, kcat, kcat/Km (Michaelis-Menten Plot) data_analysis->kinetics

Caption: Experimental workflow for D-aminoacylase kinetic analysis.

References

Enantioselective Recognition of N-Acetyl-D-tyrosine by Cyclodextrins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enantioselective recognition of N-Acetyl-D-tyrosine by various cyclodextrins (CDs). We present experimental data on the binding affinities of native and modified cyclodextrins, detail the experimental protocols for key analytical techniques, and visualize the underlying mechanisms and workflows.

Performance Comparison of Cyclodextrins

The enantioselective binding of N-Acetyl-tyrosine enantiomers is a critical aspect in chiral separation and drug development. The binding affinity, represented by the association constant (Kₐ), varies depending on the size and type of the cyclodextrin cavity and any modifications to the cyclodextrin structure. While extensive data for this compound across a wide range of cyclodextrins is limited, existing studies on N-acetyl-amino acids provide valuable insights.

Data from isothermal titration calorimetry (ITC) reveals that β-cyclodextrin (β-CD) exhibits a slight preference for the L-enantiomer of N-acetyl-tyrosine, with an enantioselectivity ratio (Kₗ/Kₐ) of 1.04.[1] This modest selectivity suggests that while β-CD can differentiate between the enantiomers, the interaction is not highly specific.

To provide a broader comparative context, the following table includes binding data for this compound with β-CD and estimated values for α-CD and γ-CD based on the binding affinities observed for the structurally similar N-Acetyl-D-phenylalanine. This substitution allows for a more comprehensive, albeit estimated, comparison across the native cyclodextrin family.

Cyclodextrin (CD)Guest MoleculeAssociation Constant (Kₐ) for D-enantiomer (M⁻¹)Enantioselectivity (Kₗ/Kₐ)Experimental Method
α-Cyclodextrin N-Acetyl-D-phenylalanine~ 50Not ReportedNot Specified
β-Cyclodextrin This compound125 ± 21.04[1]Isothermal Titration Calorimetry (ITC)
γ-Cyclodextrin N-Acetyl-D-phenylalanine~ 20Not ReportedNot Specified
Heptakis(2,6-di-O-methyl)-β-CD N-Acetyl-L-leucine110 ± 101.221H NMR Titration
Heptakis(2,3,6-tri-O-methyl)-β-CD N-Acetyl-L-leucine130 ± 101.081H NMR Titration

*Note: Data for N-Acetyl-D-phenylalanine is used as an estimate for this compound with α-CD and γ-CD due to the limited availability of direct experimental data. The structural similarity between the two molecules suggests that their binding behavior within the cyclodextrin cavity will be comparable.

Experimental Protocols

The determination of binding constants and enantioselectivity relies on precise experimental techniques. Below are detailed protocols for the key methods used in studying cyclodextrin-guest interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Prepare solutions of the cyclodextrin and this compound in the same buffer (e.g., 10 mM phosphate buffer, pH 7.4). Degas both solutions to prevent bubble formation.

  • Instrument Setup: Set the experimental temperature (e.g., 25 °C). Load the this compound solution into the injection syringe and the cyclodextrin solution into the sample cell.

  • Titration: Perform a series of injections of the this compound solution into the cyclodextrin solution. The instrument measures the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the reactants. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the association constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR titration monitors changes in the chemical shifts of the host or guest protons upon complexation to determine the binding constant.

Protocol:

  • Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of this compound and varying concentrations of the cyclodextrin in a deuterated solvent (e.g., D₂O).

  • Data Acquisition: Record the ¹H NMR spectra for each sample.

  • Data Analysis: Monitor the chemical shift changes (Δδ) of specific protons of this compound or the cyclodextrin that are sensitive to the binding event. Plot Δδ against the cyclodextrin concentration.

  • Binding Constant Calculation: Fit the titration curve to a non-linear regression model based on a 1:1 or 1:2 binding isotherm to calculate the association constant (Kₐ).

Fluorescence Spectroscopy

This technique is used when the guest molecule's fluorescence properties change upon inclusion in the cyclodextrin cavity.

Protocol:

  • Sample Preparation: Prepare a series of solutions with a constant concentration of the fluorescent guest (this compound's intrinsic fluorescence can be utilized) and increasing concentrations of the cyclodextrin in a suitable buffer.

  • Data Acquisition: Measure the fluorescence emission spectra of each solution at a fixed excitation wavelength.

  • Data Analysis: Plot the change in fluorescence intensity against the cyclodextrin concentration.

  • Binding Constant Calculation: Use the Benesi-Hildebrand equation or a non-linear fitting of the binding isotherm to determine the association constant (Kₐ).

UV-Vis Spectroscopy

UV-Vis spectroscopy can be employed when the absorbance spectrum of the guest molecule is altered upon complexation with the cyclodextrin.

Protocol:

  • Sample Preparation: Prepare a set of solutions containing a fixed concentration of this compound and varying concentrations of the cyclodextrin.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis: Monitor the change in absorbance at a specific wavelength where the complex formation induces a spectral shift or change in molar absorptivity.

  • Binding Constant Calculation: Similar to fluorescence spectroscopy, use the Benesi-Hildebrand plot or non-linear regression analysis of the absorbance change versus cyclodextrin concentration to calculate the association constant (Kₐ).

Visualizing the Process

To better understand the experimental and conceptual frameworks of enantioselective recognition, the following diagrams illustrate the typical workflow and the underlying molecular interactions.

experimental_workflow Experimental Workflow for Determining Enantioselective Recognition cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis cluster_results Results prep_cd Prepare Cyclodextrin Solutions itc Isothermal Titration Calorimetry (ITC) prep_cd->itc nmr NMR Spectroscopy prep_cd->nmr fluoro Fluorescence Spectroscopy prep_cd->fluoro uv_vis UV-Vis Spectroscopy prep_cd->uv_vis prep_guest Prepare N-Acetyl-D/L-tyrosine Solutions prep_guest->itc prep_guest->nmr prep_guest->fluoro prep_guest->uv_vis process_data Process Raw Data (e.g., Integrate Peaks, Correct Spectra) itc->process_data nmr->process_data fluoro->process_data uv_vis->process_data fit_model Fit Data to Binding Model (e.g., Benesi-Hildebrand, Non-linear Regression) process_data->fit_model binding_constants Determine Binding Constants (K_D and K_L) fit_model->binding_constants enantioselectivity Calculate Enantioselectivity (K_L / K_D) binding_constants->enantioselectivity

Workflow for Enantioselective Recognition Analysis

The diagram above outlines the systematic process for quantifying the enantioselective recognition of N-Acetyl-tyrosine by cyclodextrins, from initial sample preparation through to the final determination of binding constants and enantioselectivity.

logical_relationship Mechanism of Enantioselective Recognition cluster_host Host cluster_guest Guest cluster_complex Diastereomeric Complexes cluster_outcome Outcome cd Cyclodextrin (Chiral Cavity) complex_d CD / D-Tyr Complex cd->complex_d complex_l CD / L-Tyr Complex cd->complex_l d_tyr This compound d_tyr->complex_d l_tyr N-Acetyl-L-tyrosine l_tyr->complex_l recognition Enantioselective Recognition complex_d->recognition Different Binding Affinity (K_D) complex_l->recognition Different Binding Affinity (K_L)

Enantioselective Recognition Mechanism

This diagram illustrates the fundamental principle of enantioselective recognition. The chiral cyclodextrin host interacts differently with the two enantiomers of N-Acetyl-tyrosine, leading to the formation of diastereomeric complexes with distinct binding affinities, which is the basis for chiral separation.

References

N-Acetyl-D-tyrosine: A Comparative Guide for Its Use as a Negative Control in N-Acetyl-L-tyrosine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Acetyl-D-tyrosine and N-Acetyl-L-tyrosine, establishing the rationale and supporting data for the use of the D-enantiomer as a negative control in research focused on the biological effects of the L-enantiomer, particularly in the context of catecholamine synthesis.

Introduction: The Importance of Stereoisomers in Biological Systems

In drug discovery and physiological research, the stereochemistry of a molecule is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different, and sometimes opposing, biological activities. This is due to the highly specific three-dimensional nature of interactions with biological targets such as enzymes and receptors, which are themselves chiral. Therefore, in studies investigating the effects of a specific enantiomer, its counterpart is often the ideal negative control to ensure that the observed effects are due to the specific stereochemical configuration of the molecule under investigation.

N-Acetyl-L-tyrosine (NALT) is a more soluble derivative of the essential amino acid L-tyrosine and is a precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] This has led to its investigation for various applications, from parenteral nutrition to cognitive enhancement. To rigorously validate the biological effects of NALT, a proper negative control is essential. This compound, its enantiomer, serves this purpose effectively.

Comparative Biological Activity: N-Acetyl-L-tyrosine vs. This compound

The biological activity of N-Acetyl-L-tyrosine is predicated on its conversion to L-tyrosine, which then enters the catecholamine synthesis pathway. This conversion is catalyzed by aminoacylases, which are stereospecific enzymes.

Key Points of Comparison:

  • Enzymatic Deacetylation: Mammalian aminoacylases, the enzymes responsible for removing the acetyl group from N-acetylated amino acids, exhibit a high degree of stereospecificity for the L-enantiomer.[2] This enzymatic specificity strongly suggests that this compound is a poor substrate for these enzymes and would not be efficiently converted to D-tyrosine in vivo.

  • Catecholamine Synthesis: The entire catecholamine synthesis pathway is stereospecific, starting with the conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase.[3][4] Research has shown that D-tyrosine does not have an effect on catecholamine metabolism and efflux, making it an effective negative control in such studies.[5]

  • Bioavailability and Efficacy: While N-Acetyl-L-tyrosine was developed to have higher solubility than L-tyrosine, studies have indicated that its conversion to L-tyrosine in the body is inefficient, leading to lower plasma and brain tyrosine levels compared to direct L-tyrosine supplementation.[6] Given the enzymatic stereospecificity, the bioavailability of D-tyrosine from this compound is expected to be negligible.

The following table summarizes the expected comparative effects based on current scientific understanding.

FeatureN-Acetyl-L-tyrosineThis compoundRationale
Solubility HighHighAcetylation increases the water solubility of both enantiomers.
Deacetylation in vivo Inefficiently converted to L-tyrosineExpected to be negligibleAminoacylases are stereospecific for L-enantiomers.[2]
Bioavailability of Tyrosine Lower than L-tyrosineExpected to be near zeroPoor deacetylation of the D-enantiomer.
Precursor for Catecholamine Synthesis Yes (after conversion to L-tyrosine)NoThe catecholamine synthesis pathway is specific to L-tyrosine.[3][4] D-tyrosine is inactive in this pathway.[5]
Biological Activity (Catecholaminergic) ActiveInactiveDependent on conversion to the active L-tyrosine.

Signaling Pathways and Experimental Workflows

To understand the differential effects of N-Acetyl-L-tyrosine and this compound, it is crucial to visualize the key biological pathways and experimental procedures involved in their study.

cluster_NALT N-Acetyl-L-tyrosine Pathway cluster_NADT This compound Pathway NALT N-Acetyl-L-tyrosine LTyr L-Tyrosine NALT->LTyr Aminoacylase I (Deacetylation) LDOPA L-DOPA LTyr->LDOPA Tyrosine Hydrolase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase NADT This compound Blocked No Deacetylation NADT->Blocked Stereospecificity of Aminoacylase I cluster_workflow Experimental Workflow start Animal Model (e.g., Rats) group1 Control Group (Vehicle) start->group1 group2 N-Acetyl-L-tyrosine Group start->group2 group3 This compound (Negative Control) Group start->group3 administration Oral or IP Administration group1->administration group2->administration group3->administration blood_collection Blood Sample Collection (Time Course) administration->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep analysis HPLC or LC-MS/MS Analysis plasma_sep->analysis endpoints Measurement of: - N-Acetyl-Tyrosine levels - Tyrosine levels - Catecholamine levels analysis->endpoints

References

A Comparative Guide to the Synthesis of N-Acetyl-D-tyrosine: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-D-tyrosine, a derivative of the amino acid D-tyrosine, is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The selection of an appropriate synthetic methodology is a critical decision in the development pipeline, impacting yield, purity, cost, and environmental footprint. This guide provides an objective comparison of the traditional chemical synthesis and the emerging enzymatic and chemoenzymatic strategies for the production of this compound, supported by available experimental data.

At a Glance: Performance Comparison

ParameterChemical SynthesisChemoenzymatic Synthesis
Yield High (typically >90% for the acetylation step)[1]High overall yield for the multi-step process.
Stereospecificity Can lead to racemization if not carefully controlled.[1]High, due to the stereospecificity of the enzyme.
Reaction Conditions Often requires harsh conditions (e.g., strong bases, extreme pH).[1]Milder reaction conditions (e.g., near-neutral pH, ambient temperature).
Byproducts Can generate significant amounts of inorganic salts and other impurities.[1]Generally produces fewer byproducts, leading to simpler purification.
Environmental Impact Often involves the use of hazardous reagents and solvents, generating more waste.Considered a "greener" alternative with less environmental impact.[2]
Cost Can be cost-effective for large-scale production, but purification costs can be high.Enzyme cost can be a factor, but may be offset by higher purity and lower purification costs.

Delving into the Methodologies

The Established Route: Chemical Synthesis

The conventional approach to synthesizing this compound involves the direct acetylation of D-tyrosine using an acetylating agent, most commonly acetic anhydride, in an alkaline aqueous medium.[2] While capable of producing high yields, this method is often beset by challenges related to stereochemical integrity and the generation of impurities.

The use of strong alkaline conditions can lead to the formation of O-acetylated byproducts and, more critically, can promote racemization, resulting in a mixture of this compound and N-Acetyl-L-tyrosine.[1] This necessitates rigorous purification steps to isolate the desired D-isomer of high optical purity, which can be both time-consuming and costly. Furthermore, the process generates a significant amount of salt waste, posing environmental concerns.

The Greener Alternative: Enzymatic and Chemoenzymatic Synthesis

Enzymatic synthesis presents a more sustainable and highly specific alternative to chemical methods.[2] While direct enzymatic N-acetylation of D-tyrosine is not extensively documented in readily available literature, a chemoenzymatic approach for the production of D-amino acids offers significant insights and advantages. This strategy typically involves an initial chemical acylation of a racemic mixture of the amino acid (DL-tyrosine) to produce N-Acetyl-DL-tyrosine, followed by a highly stereoselective enzymatic resolution.

One prominent example involves the use of an acylase enzyme that selectively hydrolyzes the N-acetyl group from the L-isomer, leaving the desired this compound untouched. This process leverages the exquisite stereospecificity of the enzyme to achieve high enantiomeric purity of the final product. The enzymatic step is typically conducted under mild conditions, minimizing the risk of racemization and byproduct formation. This "green" approach reduces the environmental burden associated with harsh chemical processes.

Experimental Protocols

Chemical Synthesis of N-Acetyl-DL-tyrosine

This protocol is adapted from a patented method for the chemical synthesis of N-acetyl-DL-tyrosine, which serves as the precursor in a chemoenzymatic route to D-tyrosine.[1]

Materials:

  • DL-Tyrosine

  • Acetic anhydride

  • Sodium hydroxide solution (30%)

  • Hydrochloric acid

Procedure:

  • Disperse 100 g of DL-tyrosine in 200 ml of water with rapid stirring.

  • Add 30% sodium hydroxide solution dropwise until the DL-tyrosine is completely dissolved (pH ~12).

  • Cool the solution to below 10°C in an ice bath.

  • Slowly add 1.05 molar equivalents of acetic anhydride dropwise while maintaining the pH between 8 and 10 by the concurrent addition of 30% sodium hydroxide solution.

  • After the addition is complete, continue to stir the reaction mixture for a specified period.

  • Adjust the pH of the solution to the isoelectric point of N-Acetyl-DL-tyrosine using hydrochloric acid to precipitate the product.

  • Cool the mixture to ensure complete precipitation.

  • Collect the crude N-Acetyl-DL-tyrosine by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Expected Yield: 90-96%[1]

Chemoenzymatic Resolution of N-Acetyl-DL-tyrosine (Conceptual)

This conceptual protocol illustrates the enzymatic resolution step that would follow the chemical synthesis of N-Acetyl-DL-tyrosine to isolate the D-isomer.

Materials:

  • Crude N-Acetyl-DL-tyrosine

  • Immobilized Acylase

  • Phosphate buffer (pH ~7.5)

Procedure:

  • Dissolve the crude N-Acetyl-DL-tyrosine in a phosphate buffer solution.

  • Introduce the immobilized acylase to the solution.

  • Maintain the reaction at a controlled temperature (e.g., 37°C) with gentle agitation. The acylase will selectively hydrolyze N-Acetyl-L-tyrosine to L-tyrosine and acetic acid.

  • Monitor the reaction progress by measuring the amount of L-tyrosine formed or the remaining N-Acetyl-L-tyrosine.

  • Once the reaction is complete, separate the immobilized enzyme by filtration for reuse.

  • Adjust the pH of the solution to selectively precipitate either the L-tyrosine or the desired this compound, based on their differing isoelectric points.

  • Collect the purified this compound by filtration, wash, and dry.

Visualizing the Processes

Logical Workflow for Synthesis and Resolution

Logical Workflow: Chemoenzymatic Synthesis of this compound cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution start DL-Tyrosine react Acetylation with Acetic Anhydride start->react product N-Acetyl-DL-tyrosine react->product enzyme Acylase Treatment product->enzyme separation Separation enzyme->separation final_product This compound separation->final_product byproduct L-Tyrosine separation->byproduct

Caption: Chemoenzymatic synthesis of this compound.

Signaling Pathway: N-Acetyl-tyrosine as a Dopamine Precursor

N-Acetyl-L-tyrosine is known to be a more soluble precursor to L-tyrosine, which is a critical component in the biosynthesis of the neurotransmitter dopamine.[3] While this guide focuses on the D-isomer, the metabolic pathway of the L-isomer is relevant for understanding the broader biological context of N-acetylated amino acids.

Metabolic Pathway of N-Acetyl-L-tyrosine to Dopamine cluster_brain In the Brain NALT N-Acetyl-L-tyrosine LTyr L-Tyrosine NALT->LTyr Deacetylation (in vivo) LDopa L-DOPA LTyr->LDopa Tyrosine Hydroxylase Dopamine Dopamine LDopa->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: N-Acetyl-L-tyrosine as a precursor to dopamine.

Conclusion

The choice between chemical and enzymatic synthesis of this compound hinges on a careful consideration of project-specific priorities. Chemical synthesis offers a high-yield, well-established route, but at the cost of potential racemization, significant byproduct formation, and a larger environmental footprint. The chemoenzymatic approach, while potentially having a higher initial cost associated with the enzyme, provides a compelling green alternative that delivers a product of high optical purity with simplified downstream processing. For applications where stereochemical integrity and sustainability are paramount, the chemoenzymatic strategy represents a superior and forward-looking approach in the synthesis of this compound.

References

Validating N-Acetyl-D-tyrosine as a Specific Substrate for Novel Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the discovery and characterization of novel enzymes, particularly those with potential applications in biotechnology and pharmaceuticals, the validation of substrate specificity is a critical step. This guide provides a comparative framework for validating N-Acetyl-D-tyrosine as a specific substrate for a putative novel enzyme, here termed "Novel D-amino Acid Acylase." We present a comparison with alternative substrates, supported by hypothetical experimental data, and detail the methodologies required to perform such a validation.

Comparative Analysis of Substrate Specificity

The specificity of an enzyme is a key characteristic that defines its biological function and potential for industrial applications.[1][2] To validate a novel enzyme that putatively acts on this compound, a panel of structurally related compounds should be tested to determine the enzyme's stereochemical and structural requirements.

Hypothetical Enzyme: Novel D-amino Acid Acylase (NDAA) Putative Reaction: Deacetylation of this compound to produce D-tyrosine and acetate.

Alternative Substrates for Comparison:

  • N-Acetyl-L-tyrosine: To assess stereospecificity for the D-enantiomer.

  • D-tyrosine: To determine if the N-acetyl group is essential for binding and/or catalysis.

  • L-tyrosine: As a negative control for both stereospecificity and the requirement of the N-acetyl group.

  • N-Acetyl-D-phenylalanine: To evaluate the importance of the hydroxyl group on the phenyl ring.

  • N-Acetyl-D-tryptophan: To test the enzyme's tolerance for a different aromatic side chain.

Table 1: Comparative Enzyme Kinetics of Novel D-amino Acid Acylase (NDAA) with Various Substrates
SubstrateMichaelis Constant (Km, mM)Maximum Velocity (Vmax, µmol/min/mg)Catalytic Efficiency (kcat/Km, M-1s-1)
This compound 0.5 150 1.8 x 105
N-Acetyl-L-tyrosine> 100< 0.1Not Determined
D-tyrosineNo activity detectedNo activity detectedNo activity detected
L-tyrosineNo activity detectedNo activity detectedNo activity detected
N-Acetyl-D-phenylalanine15251.0 x 103
N-Acetyl-D-tryptophan25102.4 x 102

This data is illustrative and serves to model the expected results for an enzyme highly specific for this compound.

The data clearly indicates a high specificity of NDAA for this compound, characterized by a low Km value and high catalytic efficiency. The lack of activity with the L-enantiomer and the free amino acids demonstrates absolute stereospecificity and a strict requirement for the N-acetyl group.[1] The reduced activity with other N-acetyl-D-amino acids suggests that the p-hydroxyphenyl side chain of tyrosine is a key determinant for optimal substrate binding and catalysis.

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental to the validation of enzyme-substrate specificity. Below are detailed methodologies for determining the kinetic parameters presented in Table 1.

Protocol 1: Spectrophotometric Assay for NDAA Activity

This protocol describes a continuous coupled enzyme assay to measure the rate of D-tyrosine production from the deacetylation of this compound. The released D-tyrosine is then oxidized by D-amino acid oxidase (DAAO), which produces hydrogen peroxide. The hydrogen peroxide is subsequently used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), leading to a measurable increase in absorbance.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • NDAA Enzyme: Purified enzyme preparation at a suitable concentration (e.g., 0.1 mg/mL).

  • Substrate Stock Solutions: 100 mM stock solutions of this compound and alternative substrates in deionized water.

  • Coupling Enzyme Mix:

    • D-amino acid oxidase (DAAO) from porcine kidney (10 U/mL).

    • Horseradish peroxidase (HRP), Type VI-A (2 mg/mL).

    • ABTS (5 mg/mL).

Procedure:

  • Prepare a reaction master mix in a 1.5 mL microcentrifuge tube containing:

    • 800 µL Assay Buffer

    • 50 µL DAAO

    • 20 µL HRP

    • 30 µL ABTS

  • In a 96-well microplate, add 90 µL of the master mix to each well.

  • Add 10 µL of the substrate solution at various concentrations (ranging from 0.1 to 10 times the expected Km) to the wells.

  • Initiate the reaction by adding 10 µL of the NDAA enzyme solution.

  • Immediately place the microplate in a plate reader and measure the increase in absorbance at 415 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve.

  • Plot the V0 values against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Substrate Depletion and Product Formation

For substrates that are not amenable to coupled assays or for orthogonal validation, HPLC can be used to directly measure the decrease in substrate concentration and the increase in product concentration over time.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Isocratic elution with a mixture of 20% acetonitrile and 80% water containing 0.1% trifluoroacetic acid.

Procedure:

  • Set up enzymatic reactions as described in Protocol 1 (steps 3 and 4), but in larger volumes (e.g., 200 µL) in microcentrifuge tubes.

  • Incubate the reactions at the optimal temperature.

  • At specific time points (e.g., 0, 2, 5, 10, 20 minutes), stop the reaction by adding an equal volume of 1 M HCl or by heat inactivation.

  • Centrifuge the samples to pellet the enzyme and any precipitate.

  • Inject a defined volume (e.g., 20 µL) of the supernatant onto the HPLC system.

  • Monitor the elution of the substrate (this compound) and product (D-tyrosine) by absorbance at a suitable wavelength (e.g., 274 nm).

  • Quantify the concentrations of substrate and product by comparing their peak areas to a standard curve of known concentrations.

Visualizations of Key Concepts and Workflows

To further clarify the concepts and processes involved in validating this compound as a specific substrate, the following diagrams are provided.

Enzymatic_Reaction sub This compound enz Novel D-amino Acid Acylase (NDAA) sub->enz binds to prod1 D-tyrosine enz->prod1 releases prod2 Acetate enz->prod2 releases Substrate_Validation_Workflow start Hypothesized Enzyme Activity (NDAA on this compound) step1 Select Panel of Alternative Substrates start->step1 step2 Develop Quantitative Assay (Spectrophotometric or HPLC) step1->step2 step3 Determine Kinetic Parameters (Km, Vmax, kcat/Km) step2->step3 step4 Compare Catalytic Efficiency (kcat/Km) step3->step4 decision Is kcat/Km for this compound significantly higher than for alternatives? step4->decision conclusion_pos Substrate Specificity Validated decision->conclusion_pos Yes conclusion_neg Enzyme is not specific or has broader specificity decision->conclusion_neg No Specificity_Logic center High Specificity for This compound req1 Requirement 1: Stereospecificity for D-isomer center->req1 req2 Requirement 2: N-acetyl group is essential center->req2 req3 Requirement 3: Preference for p-hydroxyphenyl side chain center->req3 test1 Test with N-Acetyl-L-tyrosine (Result: No Activity) req1->test1 test2 Test with D-tyrosine (Result: No Activity) req2->test2 test3 Test with N-Acetyl-D-phenylalanine (Result: Low Activity) req3->test3

References

A Comparative Guide to the Cross-Reactivity of D-amino acid Oxidase with N-Acetyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-amino acid oxidase is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids by catalyzing their oxidative deamination.[1][2] Its substrate specificity is broad, showing a preference for neutral and hydrophobic D-amino acids.[1][3] Understanding the extent to which modifications of the amino acid structure, such as N-acetylation, affect DAO's catalytic activity is vital for various fields, including drug development and diagnostics.

Quantitative Analysis of D-amino acid Oxidase Substrate Specificity

To provide a clear benchmark for comparison, the following table summarizes the kinetic parameters of human D-amino acid oxidase (hDAAO) with a range of D-amino acid substrates. The data highlights the enzyme's preference for certain substrates, with D-tyrosine being a notable high-activity substrate.

Substratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)
D-Tyrosine 15.2 ± 0.3 1.7 ± 0.1 8.9
D-Phenylalanine12.1 ± 0.22.1 ± 0.15.8
D-Tryptophan3.2 ± 0.11.5 ± 0.12.1
D-Alanine5.2 ± 0.11.7 ± 0.13.1
D-Serine1.1 ± 0.15.5 ± 0.50.2
D-Cysteine1.1 ± 0.10.25 ± 0.054.4
D-Methionine10.5 ± 0.22.1 ± 0.15.0
D-Leucine9.8 ± 0.21.9 ± 0.15.2

Table 1: Apparent kinetic parameters of human D-amino acid oxidase (hDAAO) with various D-amino acid substrates. Data sourced from a study on the biochemical properties of hDAAO.[1] The parameters were determined using an oxygen-consumption assay at 21% oxygen saturation, pH 8.5, and 25°C.[1]

Inferred Reactivity with N-Acetyl-D-tyrosine

Based on the fundamental mechanism of DAO, the free alpha-amino group of the D-amino acid is critical for substrate binding and catalysis. The acetylation of this amino group in this compound introduces a bulky acetyl group, which can be expected to sterically hinder the substrate's entry into the active site of the enzyme. This modification also neutralizes the positive charge of the amino group, which is likely involved in key electrostatic interactions within the enzyme's active site.

Therefore, it is highly probable that This compound is a very poor substrate, if not an inhibitor, of D-amino acid oxidase. The enzyme's catalytic efficiency with this compound is expected to be significantly lower than that observed for D-tyrosine.

Experimental Protocols

To empirically determine the cross-reactivity of DAO with this compound, a standard D-amino acid oxidase activity assay can be employed. The following is a detailed methodology for a common spectrophotometric assay.

D-amino acid Oxidase Activity Assay (Coupled Peroxidase Assay)

This assay measures the production of hydrogen peroxide, a product of the DAO reaction, which is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

Materials:

  • Recombinant or purified D-amino acid oxidase

  • This compound (test substrate)

  • D-Tyrosine (positive control substrate)

  • Horseradish peroxidase (HRP)

  • O-dianisidine dihydrochloride or a similar chromogenic HRP substrate

  • Assay Buffer: 100 mM Sodium Pyrophosphate, pH 8.3

  • Spectrophotometer capable of reading at the appropriate wavelength for the chosen chromogen (e.g., 460 nm for o-dianisidine)

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve D-amino acid oxidase in assay buffer to the desired concentration.

    • Prepare stock solutions of this compound and D-tyrosine in the assay buffer across a range of concentrations to determine kinetic parameters.

    • Prepare a solution of HRP in the assay buffer.

    • Prepare the chromogenic substrate solution as per the manufacturer's instructions.

  • Set up the Reaction Mixture:

    • In a microplate well or a cuvette, combine the assay buffer, HRP solution, and the chromogenic substrate.

    • Add the D-amino acid substrate (either D-tyrosine or this compound).

  • Initiate the Reaction:

    • Start the reaction by adding the D-amino acid oxidase solution to the reaction mixture.

  • Measure Absorbance:

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength over time. The rate of change in absorbance is proportional to the rate of hydrogen peroxide production and thus to the DAO activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the enzymatic reaction and a logical workflow for testing a novel substrate.

DAO_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products D-Amino_Acid D-Amino Acid DAO D-Amino Acid Oxidase (FAD) D-Amino_Acid->DAO Substrate Binding O2 O₂ O2->DAO H2O H₂O alpha-Keto_Acid α-Keto Acid DAO->alpha-Keto_Acid Product Release NH3 NH₃ DAO->NH3 H2O2 H₂O₂ DAO->H2O2 Substrate_Testing_Workflow Start Start: Test Novel Substrate (e.g., this compound) Assay Perform DAO Activity Assay (e.g., Coupled Peroxidase Assay) Start->Assay Data Collect Kinetic Data (Initial Velocities vs. [Substrate]) Assay->Data Analysis Analyze Data using Michaelis-Menten Kinetics Data->Analysis Km_Vmax Determine Km and Vmax Analysis->Km_Vmax Compare Compare Kinetic Parameters with Known Substrates (e.g., D-Tyrosine) Km_Vmax->Compare Conclusion Draw Conclusion on Substrate Activity or Inhibition Compare->Conclusion

References

A Comparative Guide to Electrochemical Sensors for Chiral Recognition of Tyrosine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and selective determination of tyrosine (Tyr) enantiomers, L-tyrosine and D-tyrosine, is of paramount importance in pharmaceutical research, clinical diagnostics, and drug development. The distinct physiological roles and potential toxicities of these isomers necessitate advanced analytical methods for their discrimination. Electrochemical sensors have emerged as a powerful platform for this purpose, offering advantages such as high sensitivity, rapid response, and cost-effectiveness.[1][2] This guide provides an objective comparison of different electrochemical sensing strategies for the chiral recognition of tyrosine isomers, supported by experimental data and detailed methodologies.

Performance Comparison of Electrochemical Sensors for Tyrosine Isomers

The efficacy of an electrochemical sensor is determined by several key performance indicators. The following table summarizes the quantitative performance of various recently developed sensors for the chiral recognition of L- and D-tyrosine.

Chiral Selector/PlatformElectrodeDetection MethodAnalyteLinear Range (μM)Limit of Detection (LOD) (μM)Chiral Recognition Ratio (IL/ID or ECLL/ECLD)Reference
β-Cyclodextrin-Graphene Quantum Dots (β-CDs-GQDs)Glassy Carbon Electrode (GCE)Differential Pulse Voltammetry (DPV)L-Tyr-0.006072.35[3]
D-Tyr-0.103[3]
Porphyrin-based Metal-Organic Framework (TCPP-Zn-(S)-BINOL)Glassy Carbon Electrode (GCE)Electrochemiluminescence (ECL)L-Tyr100 - 20000.021.84[2]
L-Cysteine-functionalized Au/Fe₃O₄ Magnetic NanoparticlesMagnetic Glassy Carbon ElectrodeSquare Wave Voltammetry (SWV)L-Tyr1 - 1250.0211.85[4]
D-Tyr1 - 1250.084[4]
Bis-aminosaccharides Composite (CS-GalN)Glassy Carbon Electrode (GCE)Square Wave Voltammetry (SWV)L-Tyr10 - 10000.651.70
D-Tyr10 - 10000.86
Chiral Ionic Liquid & 3D N-doped Graphene/MWCNTGlassy Carbon Electrode (GCE)Differential Pulse Voltammetry (DPV)L-Trp10 - 50000.0242.26[5]
D-Trp10 - 50000.055[5]

*Note: Data for Tryptophan (Trp) isomers are included to illustrate the performance of a chiral ionic liquid-based sensor, as a direct comparison for Tyrosine was not available in the initial search.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of sensor technologies. Below are the experimental protocols for the key sensors highlighted in this guide.

β-Cyclodextrin-Graphene Quantum Dots (β-CDs-GQDs) Modified Electrode

Electrode Fabrication:

  • A glassy carbon electrode (GCE) is polished with alumina slurry, followed by rinsing with deionized water and ethanol.

  • Graphene quantum dots (GQDs) are synthesized and then functionalized with β-cyclodextrin (β-CDs) to form a β-CDs-GQDs composite material.

  • A specific amount of the β-CDs-GQDs composite is dispersed in a solvent to form a suspension.

  • A small volume of the suspension is drop-casted onto the pre-cleaned GCE surface and allowed to dry, forming the modified electrode.[3]

Electrochemical Measurement (DPV):

  • The modified electrode is immersed in a phosphate buffer solution (PBS) containing the tyrosine isomer sample.

  • Differential Pulse Voltammetry (DPV) is performed within a set potential window.

  • The oxidation peak currents for L-Tyr and D-Tyr are recorded and compared to determine the chiral recognition capability.[3]

Porphyrin-based Metal-Organic Framework (TCPP-Zn-(S)-BINOL) Modified Electrode for ECL Detection

Electrode Fabrication:

  • A GCE is polished and cleaned as described previously.

  • 1.0 mg of the synthesized TCPP-Zn-(S)-BINOL is dispersed in 1 mL of ultrapure water and ultrasonicated for 5 minutes.

  • 10 μL of this dispersion is drop-casted onto the GCE surface and dried under an infrared lamp.

  • To enhance stability, 10 μL of a tetraoctylammonium bromide (TOAB) solution (10 mmol in 1 mL ethanol) is coated on the electrode surface.[2]

Electrochemical Measurement (ECL):

  • ECL measurements are conducted in a 10 mM HEPES aqueous solution (pH 8.5) containing 12 mM H₂O₂ as a co-reactant.

  • The potential is scanned from 0.0 to -1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s.

  • Chiral discrimination is achieved by comparing the ECL intensities of the modified electrode before and after the addition of 2 mM L-Tyr and D-Tyr.[2]

L-Cysteine-functionalized Au/Fe₃O₄ Magnetic Nanoparticles Sensor

Sensor Fabrication:

  • Au/Fe₃O₄ nanocomposites are synthesized via an in-situ reduction process.

  • L-cysteine (L-Cys) is self-assembled onto the surface of the Au/Fe₃O₄ nanocomposites to create chiral selector-functionalized magnetic nanoparticles.

  • These functionalized magnetic nanoparticles are then assembled on a magnetic GCE under a magnetic field.[4]

Electrochemical Measurement (SWV):

  • The magnetic GCE with the functionalized nanoparticles is placed in an electrochemical cell with the sample solution.

  • Square Wave Voltammetry (SWV) is employed to measure the oxidation peak currents and potentials for L-Tyr and D-Tyr.

  • The ratio of the peak currents (IL/ID) and the difference in peak potentials are used to quantify the enantioselective recognition.[4]

Visualizing the Workflow and Signaling Pathways

To further elucidate the processes involved in chiral recognition using electrochemical sensors, the following diagrams, generated using Graphviz, illustrate a general experimental workflow and a specific signaling pathway.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Synthesize Chiral Selector & Nanomaterial C Modify Electrode Surface A->C B Clean & Polish Electrode B->C E Immerse Modified Electrode C->E D Prepare Tyrosine Isomer Solution D->E F Perform Electrochemical Measurement (e.g., DPV, SWV, ECL) E->F G Record Signal Response (Current, Potential, Luminescence) F->G H Calculate Chiral Recognition Ratio G->H I Determine Concentration & Enantiomeric Excess H->I

Caption: General experimental workflow for chiral recognition of tyrosine isomers.

signaling_pathway cluster_recognition Chiral Recognition cluster_ecl ECL Process Tyr_L L-Tyrosine Sensor TCPP-Zn-(S)-BINOL (Porphyrin-MOF) Tyr_L->Sensor Stronger Binding (Hydrogen Bonding) Tyr_D D-Tyrosine Tyr_D->Sensor Weaker Binding ECL_High Enhanced ECL Signal Sensor->ECL_High Catalytic reduction of H₂O₂ ECL_Low Baseline ECL Signal

References

Safety Operating Guide

Proper Disposal of N-Acetyl-D-tyrosine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals like N-Acetyl-D-tyrosine are paramount to ensuring a secure work environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established safety data and regulatory guidelines.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA) and can cause serious eye damage.[1][2] It is a combustible solid, and fine dust particles suspended in the air can create an explosion hazard.[1][3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a dust respirator, should be worn when handling this chemical.[1][4][5]

In the event of a spill, it is crucial to avoid generating dust.[1][4] The spilled material should be carefully swept up and placed into a suitable, sealed container for disposal.[1][4] It is imperative to prevent the chemical from entering drains or waterways.[1][4][3]

Disposal Plan: A Step-by-Step Approach

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[6][7][8] Chemical waste generators are responsible for determining if a chemical is classified as hazardous waste and ensuring its proper disposal.[7][8]

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as hazardous unless confirmed otherwise by an environmental health and safety (EHS) specialist.[9]

  • Do not mix this compound waste with other waste streams to prevent chemical reactions.[4][10]

  • Segregate waste based on compatibility.[10][11]

Step 2: Containerization and Labeling

  • Use only approved, leak-proof containers for storing chemical waste.[6][11][12] Plastic containers are often preferred over glass when compatible.[11]

  • Ensure containers are tightly sealed and stored in a cool, dry, and well-ventilated area.[4][13]

  • All waste containers must be clearly labeled with the full chemical name ("this compound") and the words "Hazardous Waste."[11][14] Abbreviations or chemical formulas are not acceptable.[11]

Step 3: Storage

  • Designate a specific, secure area for hazardous waste accumulation.[12][14] This area should be accessible only to trained personnel.[12]

  • Do not exceed the storage limits for hazardous waste, which is typically 55 gallons.[9][15]

Step 4: Disposal

  • Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[1][11]

  • Never dispose of this compound down the drain or in regular trash.[11][16]

  • For unused product, dispose of it in its original container.[5]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[4][5]

Quantitative Safety and Disposal Information

ParameterValue/GuidelineSource
Hazard Classification Serious Eye Damage (Category 1)[2]
Personal Protective Equipment (PPE) Safety glasses, gloves, dust respirator[1][4][5]
Spill Procedure Avoid dust formation, sweep up, place in a sealed container[1][4]
Disposal Method Licensed hazardous waste contractor[1][10]
Prohibited Disposal Do not dispose of in drains or regular trash[4][11][16]
Storage Limit Do not exceed 55 gallons in a satellite accumulation area[9][15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Start Start: this compound Waste Generated Identify Identify Waste: Is it pure this compound or contaminated? Start->Identify Segregate Segregate Waste: Keep separate from other chemical waste. Identify->Segregate Containerize Containerize: Place in a suitable, closed, and labeled container. Segregate->Containerize Label Label Container: 'Hazardous Waste' 'this compound' Containerize->Label Store Store Container: In a designated waste accumulation area. Label->Store ArrangeDisposal Arrange for Disposal: Contact EHS or licensed hazardous waste contractor. Store->ArrangeDisposal End End: Proper Disposal ArrangeDisposal->End

Caption: this compound Disposal Workflow.

References

Essential Safety and Operational Guide for Handling N-Acetyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides critical, immediate safety and logistical information for the proper handling and disposal of N-Acetyl-D-tyrosine. Adherence to these protocols is essential to mitigate risks and ensure the integrity of your work. This compound is a compound that can cause serious eye damage and may lead to skin, respiratory, and digestive tract irritation.[1][2] Therefore, the use of appropriate personal protective equipment (PPE) and strict adherence to handling procedures are mandatory.

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling this compound is provided in the table below.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting and conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]
Face ShieldRecommended when there is a splash hazard.[1]
Skin Protection GlovesChemical-impermeable gloves.[1]
Protective ClothingFire/flame resistant and impervious clothing.[1][3]
Lab CoatA standard laboratory coat should be worn.[1]
Respiratory Protection RespiratorA full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]

Experimental Protocols: Handling, Storage, and Disposal

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][3] Use appropriate exhaust ventilation where dust may form.[1]

  • Avoid Contact: Take all necessary measures to avoid contact with skin and eyes.[1][3] Do not breathe in the dust.[1][2]

  • Personal Hygiene: Wash hands thoroughly after handling the compound.[1] Contaminated clothing should be removed and washed before reuse.[1][4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Keep the compound away from incompatible materials, such as strong oxidizing agents.[1][2]

Accidental Release Measures:

  • In case of a spill, avoid generating dust.[2][6]

  • Carefully sweep up the spilled material and place it into a suitable, sealed container for disposal.[2][6]

  • Prevent the spillage from entering drains or waterways.[6]

Disposal:

  • Waste material must be disposed of in accordance with local, state, and federal regulations.[1][2]

  • Dispose of unused product in its original container and do not mix it with other waste.[1][2]

  • Handle uncleaned containers as you would the product itself.[1][2]

Procedural Workflow for Handling and Disposal

The following diagram illustrates the key decision points and procedural steps for the safe handling and disposal of this compound.

start Start: Receive This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle in Well-Ventilated Area Avoid Dust Formation ppe->handling storage Store in Cool, Dry, Well-Ventilated Area Keep Container Tightly Closed handling->storage spill Accidental Spill Occurs handling->spill No end_of_use End of Use or Contamination? storage->end_of_use end_of_use->storage No dispose Dispose of Waste (Unused Product, Contaminated PPE) Follow Local, State, Federal Regulations end_of_use->dispose Yes contain_spill Contain Spill Avoid Dust Generation Collect in Sealed Container for Disposal spill->contain_spill Yes contain_spill->dispose end End dispose->end

Procedural workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.